molecular formula C28H28ClN3O11S2 B8210230 TRFS-red

TRFS-red

Numéro de catalogue: B8210230
Poids moléculaire: 682.1 g/mol
Clé InChI: SGZAVMKJSBHPCL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

TRFS-red is a red-emitting fluorogenic probe designed for the specific detection of mammalian thioredoxin reductase (TrxR) activity. As a key regulator of cellular redox homeostasis, TrxR is implicated in critical processes such as antioxidant defense and cell proliferation, with its dysfunction linked to diseases like cancer and neurodegenerative disorders. Monitoring its activity is therefore crucial for biomedical research. This probe offers significant advantages for live-cell imaging, including a turn-on fluorescence response in the red spectrum, which helps minimize background autofluorescence and cellular damage. While specific performance data for this compound is limited in the current search, related probes in its class show high selectivity for TrxR over other biological thiols like glutathione (GSH). Researchers can use this compound for real-time monitoring of TrxR activity in various cell types, investigating the role of the thioredoxin system in redox signaling pathways, and potentially for high-throughput screening of TrxR inhibitors in compound libraries. The product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[5-(dithiolan-4-yloxycarbonylamino)benzo[a]phenoxazin-9-ylidene]-bis(3-methoxy-3-oxopropyl)azanium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O7S2.ClHO4/c1-35-25(32)9-11-31(12-10-26(33)36-2)17-7-8-21-23(13-17)38-24-14-22(30-28(34)37-18-15-39-40-16-18)19-5-3-4-6-20(19)27(24)29-21;2-1(3,4)5/h3-8,13-14,18H,9-12,15-16H2,1-2H3;(H,2,3,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZAVMKJSBHPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)NC(=O)OC5CSSC5)OC2=C1)CCC(=O)OC.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClN3O11S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TRFS-red: A Technical Guide to its Chemical Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TRFS-red, a red-emissive fluorescent probe designed for the detection of thioredoxin reductase (TrxR). This compound offers enhanced sensitivity and a faster response time compared to its predecessor, TRFS-green, making it a valuable tool for studying cellular redox signaling pathways implicated in various diseases, including cancer.

Chemical Structure and Properties

This compound is a synthetic molecule built upon the scaffold of TRFS-green, incorporating a Nile blue fluorophore. This structural modification results in a significant red shift in its fluorescence emission, which is advantageous for biological imaging due to reduced autofluorescence from cellular components. The core structure features a 1,2-dithiolane moiety that acts as a recognition site for thioredoxin reductase.

The molecular formula for this compound is C28H28ClN3O11S2.[1] Its "off-on" fluorescence mechanism is triggered by the enzymatic activity of TrxR. In its native state, the fluorescence of the Nile blue core is quenched. Upon reduction of the disulfide bond in the 1,2-dithiolane ring by TrxR, a subsequent intramolecular cyclization occurs, leading to the release of the highly fluorescent Nile blue derivative.[2][3] This process results in a significant increase in fluorescence intensity, enabling the detection and quantification of TrxR activity.

PropertyValueReference
Molecular FormulaC28H28ClN3O11S2[1]
Excitation Wavelength (λex)615 nm[2]
Emission Wavelength (λem)660 nm
Fluorescence Increase~90-fold
Response Time~1.5 - 2 hours
Selectivity (TrxR vs. GSH)12.8-fold

Synthesis of this compound

While the precise, step-by-step synthesis protocol for this compound is detailed in the primary literature, the general strategy involves the conjugation of a Nile blue derivative to a 1,2-dithiolane-containing scaffold. This is typically achieved through standard organic synthesis techniques. A generalized synthetic scheme is presented below.

Synthesis_Workflow cluster_synthesis Generalized Synthesis of this compound NileBlue Nile Blue Derivative Coupling Coupling Reaction NileBlue->Coupling Dithiolane 1,2-Dithiolane Scaffold Dithiolane->Coupling TRFS_red This compound Probe Coupling->TRFS_red TRFS_red_Mechanism cluster_pathway Thioredoxin Reductase Signaling Pathway cluster_probe This compound Activation NADPH NADPH TrxR_ox TrxR (Oxidized) NADPH->TrxR_ox e- NADP NADP+ TrxR_red TrxR (Reduced) TrxR_ox->TrxR_red Trx_ox Trx (Oxidized) TrxR_red->Trx_ox e- TRFS_red_off This compound (Non-fluorescent) TrxR_red->TRFS_red_off Reduction Trx_red Trx (Reduced) Trx_ox->Trx_red Substrate_ox Substrate (Oxidized) Trx_red->Substrate_ox e- Substrate_red Substrate (Reduced) Substrate_ox->Substrate_red TRFS_red_reduced Reduced Intermediate TRFS_red_off->TRFS_red_reduced Fluorophore Nile Blue (Fluorescent) TRFS_red_reduced->Fluorophore Cyclization & Release

References

The TRFS-red Principle: A Technical Guide to a High-Performance Fluorescent Probe for Thioredoxin Reductase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the TRFS-red fluorescent probe, a sophisticated chemical tool designed for the sensitive and selective detection of mammalian thioredoxin reductase (TrxR). TrxR is a critical selenoenzyme that maintains cellular redox homeostasis, and its dysregulation is implicated in numerous diseases, including cancer, making it a significant target for therapeutic development. This compound offers a rapid and robust method for monitoring TrxR activity in real-time within biological systems.

Core Principle of Fluorescence Activation

This compound operates on a fluorescence "off-on" switching mechanism that is triggered by the specific enzymatic activity of mammalian thioredoxin reductase. The probe was developed as a second-generation sensor, improving upon its predecessor, TRFS-green, by offering a red-shifted emission spectrum, faster response rate, and a greater fluorescence signal enhancement.[1][2]

The core structure of this compound consists of two key components:

  • A 1,2-dithiolane scaffold, which serves as the specific recognition site for TrxR.

  • A Nile blue-based fluorophore , which is held in a non-fluorescent (quenched) state.

The activation cascade is a two-step process initiated by TrxR in the presence of its cofactor, NADPH.[1][3]

  • Enzymatic Reduction: The selenocysteine residue in the C-terminal active site of TrxR attacks and cleaves the disulfide bond within the 1,2-dithiolane ring of the this compound molecule. This highly specific reduction converts the cyclic disulfide into a linear dithiol.

  • Intramolecular Cyclization: The reduction triggers a spontaneous and rapid intramolecular cyclization reaction. This self-immolative process releases the unquenched Nile blue fluorophore.

The liberated fluorophore is a highly fluorescent molecule with a distinct red emission, leading to a dramatic, measurable increase in fluorescence intensity that is directly proportional to TrxR activity. The improved performance of this compound is attributed to its Nile blue core, which, as a cation, facilitates electrostatic interaction with the negatively charged active site of TrxR, and its iminium moiety, which acts as a good leaving group to accelerate the final cyclization step.[1]

Quantitative Data Summary

This compound exhibits superior photophysical properties compared to its predecessor, TRFS-green, and offers a different activation mechanism than the later-developed Fast-TRFS probe. The key performance metrics are summarized below for comparison.

PropertyThis compoundTRFS-greenFast-TRFS
Excitation Wavelength (λex) 615 nm438 nm345 nm
Emission Wavelength (λem) 660-661 nm538 nm460 nm
Fluorescence Increase (Fold) ~90-fold~30-fold>150-fold
Response Time to Plateau ~1.5 - 2 hours> 2 hours~5 minutes
Selectivity (TrxR vs. GSH) ~12.8-fold~15.6-fold~56-fold

Data compiled from multiple sources.

Visualizing the Activation and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the molecular mechanism and experimental procedures.

TRFS_red_Activation_Pathway TRFS_off This compound (Non-Fluorescent) 1,2-Dithiolane + Quenched Nile Blue Intermediate Reduced Intermediate (Dithiol) TRFS_off->Intermediate 1. Enzymatic Reduction TrxR Mammalian TrxR (NADPH) TrxR->TRFS_off TRFS_on Liberated Nile Blue Fluorophore (Highly Fluorescent) Intermediate->TRFS_on 2. Intramolecular Cyclization Byproduct Cyclized Byproduct Intermediate->Byproduct Experimental_Workflow start Start prep_reagents Prepare Reagents: - this compound Stock (in DMSO) - Assay Buffer (e.g., TE Buffer) - NADPH Solution - TrxR Enzyme or Cell Lysate start->prep_reagents mix_components Combine Reagents in Microplate: Buffer + NADPH + TrxR/Lysate prep_reagents->mix_components pre_incubate Pre-incubate (e.g., 5 min at 37°C) mix_components->pre_incubate add_probe Initiate Reaction: Add this compound Probe pre_incubate->add_probe incubate_measure Incubate at 37°C Measure Fluorescence Over Time (λex=615 nm, λem=661 nm) add_probe->incubate_measure analyze Analyze Data: Plot Fluorescence vs. Time incubate_measure->analyze end End analyze->end

References

An In-depth Technical Guide to TRFS-red: A Fluorescent Probe for Thioredoxin Reductase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TRFS-red, a selective fluorescent probe for monitoring the activity of thioredoxin reductase (TrxR). This document details its spectral properties, mechanism of action, and provides detailed protocols for its application in experimental settings.

Introduction

This compound is a red-emitting "off-on" fluorescent probe specifically designed to detect thioredoxin reductase (TrxR) activity in biological systems.[1][2] TrxR is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining cellular redox homeostasis, antioxidant defense, and regulating various signaling pathways.[3] Dysregulation of TrxR activity is implicated in numerous diseases, including cancer, making it a significant target for drug development. This compound offers a sensitive and selective tool for researchers to study TrxR function and to screen for potential inhibitors.

Compared to its predecessor, TRFS-green, this compound exhibits an improved response rate and a significantly higher fluorescence signal enhancement upon reaction with TrxR.[1][3] This makes it a more robust tool for real-time imaging in living cells.

Photophysical and Chemical Properties

Table 1: Spectral Properties of this compound

PropertyValueReference
Excitation Wavelength (λex)~615 nm
Emission Wavelength (λem)~661 nm
Maximal Absorption (λabs)~530 nm
Fluorescence ChangeOff-On
Fluorescence Signal Increase~90-fold

Mechanism of Action

This compound's "off-on" mechanism is triggered by the enzymatic activity of thioredoxin reductase. The probe is designed with a disulfide bond that quenches the fluorescence of the red-emitting fluorophore. TrxR, a disulfide reductase, specifically cleaves this disulfide bond. This cleavage event initiates an intramolecular cyclization reaction, which in turn releases the fluorophore from its quenched state, resulting in a significant increase in red fluorescence.

TRFS_red_Mechanism This compound (Non-fluorescent) This compound (Non-fluorescent) Disulfide Cleavage Disulfide Cleavage This compound (Non-fluorescent)->Disulfide Cleavage TrxR-mediated Active TrxR Active TrxR NADP+ NADP+ Active TrxR->NADP+ Active TrxR->Disulfide Cleavage NADPH NADPH NADPH->Active TrxR Reduces Intramolecular Cyclization Intramolecular Cyclization Disulfide Cleavage->Intramolecular Cyclization Released Fluorophore (Fluorescent) Released Fluorophore (Fluorescent) Intramolecular Cyclization->Released Fluorophore (Fluorescent)

Figure 1: Mechanism of this compound activation by Thioredoxin Reductase.

The Thioredoxin Reductase Signaling Pathway

This compound is a valuable tool for investigating the thioredoxin (Trx) system. This system is a central antioxidant pathway in mammalian cells. It is composed of NADPH, thioredoxin reductase (TrxR), and thioredoxin (Trx). TrxR catalyzes the reduction of the active site disulfide in Trx by NADPH. Reduced Trx, in turn, reduces a wide range of protein substrates, thereby regulating their function and participating in numerous cellular processes.

Thioredoxin_Pathway cluster_Trx_System Thioredoxin System cluster_Probe Probe Interaction cluster_Cellular_Processes Downstream Cellular Processes NADPH NADPH TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR e- Trx_ox Thioredoxin (Oxidized) TrxR->Trx_ox e- This compound This compound (Off) TrxR->this compound Activates Trx_red Thioredoxin (Reduced) Trx_red->Trx_ox Reduces Target Proteins (Oxidized) Target Proteins (Oxidized) Trx_red->Target Proteins (Oxidized) Reduces Fluorescence Fluorescence (On) This compound->Fluorescence Target Proteins (Reduced) Target Proteins (Reduced) DNA Synthesis DNA Synthesis Target Proteins (Reduced)->DNA Synthesis Antioxidant Defense Antioxidant Defense Target Proteins (Reduced)->Antioxidant Defense Apoptosis Regulation Apoptosis Regulation Target Proteins (Reduced)->Apoptosis Regulation

Figure 2: Overview of the Thioredoxin signaling pathway and the role of this compound.

Experimental Protocols

The following are detailed protocols for the use of this compound in both in vitro and in-cellulo assays.

In Vitro Thioredoxin Reductase Activity Assay

This protocol describes the measurement of TrxR activity in purified enzyme preparations or cell lysates using this compound.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Purified thioredoxin reductase or cell/tissue lysate

  • NADPH stock solution (e.g., 10 mM in assay buffer)

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, prepare a reaction mixture containing the desired concentration of TrxR (e.g., 50 nM final concentration) and NADPH (e.g., 200 µM final concentration) in the assay buffer.

  • Prepare the probe solution: Dilute the this compound stock solution in assay buffer to the desired final concentration (e.g., 10 µM).

  • Initiate the reaction: In the wells of the 96-well plate, add the TrxR/NADPH reaction mixture. To initiate the reaction, add the this compound solution to each well. The final volume should be consistent across all wells (e.g., 100 µL).

  • Incubate: Incubate the plate at 37°C.

  • Measure fluorescence: Measure the fluorescence intensity at regular time intervals (e.g., every 5 minutes for 1-2 hours) using a fluorescence microplate reader with excitation at ~615 nm and emission at ~661 nm.

  • Data Analysis: Plot the fluorescence intensity as a function of time to determine the reaction rate. For inhibitor screening, compare the rates in the presence and absence of the test compounds.

In_Vitro_Assay_Workflow A Prepare TrxR/NADPH Reaction Mixture C Combine in 96-well Plate A->C B Prepare this compound Working Solution B->C D Incubate at 37°C C->D E Measure Fluorescence (Ex: 615 nm, Em: 661 nm) D->E F Data Analysis: Plot Fluorescence vs. Time E->F

Figure 3: Experimental workflow for the in vitro TrxR activity assay using this compound.
Live-Cell Imaging of Thioredoxin Reductase Activity

This protocol provides a general guideline for imaging intracellular TrxR activity using this compound. Optimization of probe concentration and incubation time may be required for different cell types.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Fluorescence microscope equipped with appropriate filters for red fluorescence

Procedure:

  • Cell Culture: Seed cells on a suitable imaging dish and culture until they reach the desired confluency.

  • Probe Loading: Remove the culture medium and wash the cells once with warm PBS. Add fresh, serum-free medium containing the desired concentration of this compound (e.g., 1-10 µM).

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 30-120 minutes).

  • Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS or imaging buffer to remove excess probe.

  • Imaging: Add fresh imaging buffer to the cells and immediately proceed to imaging using a fluorescence microscope. Acquire images using the appropriate filter set for red fluorescence (Excitation ~615 nm, Emission ~661 nm).

  • Image Analysis: Analyze the fluorescence intensity in the cells to assess the level of TrxR activity. For dynamic studies, time-lapse imaging can be performed.

Applications in Drug Development

The ability of this compound to specifically report on TrxR activity in live cells makes it a valuable tool in drug discovery and development. Key applications include:

  • High-Throughput Screening (HTS): The "off-on" nature of the probe and its suitability for microplate-based assays enable the screening of large compound libraries to identify potential TrxR inhibitors.

  • Mechanism of Action Studies: For compounds known to affect cellular redox status, this compound can be used to determine if they directly target TrxR.

  • Cell-Based Assays: Evaluating the efficacy and selectivity of TrxR inhibitors in a cellular context provides more physiologically relevant data than purely in vitro assays.

  • Preclinical Research: Studying the role of TrxR in disease models and the effects of drug candidates on TrxR activity in these models.

Conclusion

This compound is a powerful and sensitive fluorescent probe for the detection of thioredoxin reductase activity. Its red-shifted spectral properties, high signal-to-background ratio, and improved response rate make it a superior choice for a variety of applications in academic research and drug development. This guide provides the foundational knowledge and protocols to effectively utilize this compound for investigating the critical role of the thioredoxin system in health and disease.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Off-On Mechanism of TRFS-red

This guide provides a comprehensive overview of the red-emissive fluorescent probe, this compound, designed for the selective detection of mammalian thioredoxin reductase (TrxR). This compound offers significant improvements in response rate and sensitivity compared to its predecessor, TRFS-green, making it a valuable tool for studying redox biology and for high-throughput screening of TrxR inhibitors.

Core Mechanism of Action

This compound operates on an "off-on" fluorescent mechanism that is highly selective for mammalian TrxR.[1][2][3] In its native state, the probe is non-fluorescent. The mechanism is initiated by the specific recognition and reduction of a 1,2-dithiolane moiety within the this compound structure by TrxR. This enzymatic cleavage triggers a subsequent intramolecular cyclization reaction. This cyclization releases a highly fluorescent Nile blue fluorophore, resulting in a significant increase in red fluorescence.[1] HPLC analysis has confirmed that this mechanism is analogous to that of TRFS-green.[1]

The enhanced performance of this compound is attributed to two key structural features. Firstly, the core of the fluorophore is Nile blue, a cationic molecule. This positive charge facilitates electrostatic interactions with the negatively charged C-terminal active site of TrxR, improving the probe's affinity and reaction rate. Secondly, the Nile blue structure contains a strong electron-withdrawing iminium group, which enhances its ability to act as a leaving group, thereby accelerating the critical cyclization step.

Quantitative Data Summary

The photophysical and performance characteristics of this compound are summarized in the table below. This data highlights its suitability for biological imaging and quantitative assays.

ParameterValueReference
Excitation Wavelength (λex)615 nm
Emission Wavelength (λem)660 nm
Fluorescence Increment~90-fold
Response Time to Plateau~2 hours
Maximum Absorption (in TE buffer)~530 nm
Optimal pH Range5.5 - 8.5
Signaling Pathway and Mechanism

The activation of this compound by TrxR involves a disulfide cleavage followed by an intramolecular cyclization. This process converts the non-fluorescent probe into a highly fluorescent product.

TRFS_red_mechanism TRFS_red_off This compound (Off) (Non-fluorescent) 1,2-Dithiolane Intermediate Reduced Intermediate (Thiol) TRFS_red_off->Intermediate Disulfide Cleavage TRFS_red_on Nile Blue Fluorophore (On) (Highly Fluorescent) Intermediate->TRFS_red_on Intramolecular Cyclization TrxR TrxR TrxR->Intermediate NADP NADP+ TrxR->NADP NADPH NADPH NADPH->TrxR e-

Caption: The "off-on" mechanism of this compound activation by Thioredoxin Reductase (TrxR).

Experimental Protocols

In Vitro Assay for TrxR Activity

This protocol describes the use of this compound to measure the activity of purified TrxR in a microplate format.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Purified mammalian TrxR

  • NADPH stock solution (10 mM in assay buffer)

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the reaction mixture in each well of the microplate by adding the assay buffer.

  • Add the desired concentration of purified TrxR to each well.

  • To initiate the reaction, add this compound to a final concentration of 10 µM and NADPH to a final concentration of 200 µM.

  • Immediately place the microplate in a fluorescence reader pre-set to 37°C.

  • Monitor the increase in fluorescence intensity at 660 nm with excitation at 615 nm over time. The readings can be taken every 5 minutes for up to 2 hours.

  • The TrxR activity is proportional to the rate of fluorescence increase.

Live Cell Imaging of TrxR Activity

This protocol outlines the procedure for visualizing TrxR activity in living cells using this compound.

Materials:

  • HeLa cells (or other mammalian cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Confocal microscope with appropriate filter sets

Procedure:

  • Seed HeLa cells on glass-bottom dishes and culture overnight to allow for cell attachment.

  • On the day of the experiment, remove the culture medium and wash the cells once with PBS.

  • Prepare a loading solution by diluting the this compound stock solution in serum-free medium to a final concentration of 1 µM.

  • Incubate the cells with the this compound loading solution for 30-60 minutes at 37°C.

  • After incubation, wash the cells twice with PBS to remove excess probe.

  • Add fresh, pre-warmed culture medium to the cells.

  • Image the cells using a confocal microscope. The red fluorescence from the activated probe can be observed, and its intensity is indicative of intracellular TrxR activity. The fluorescence is predominantly distributed in the cytosol.

Experimental Workflow

The following diagram illustrates a typical workflow for an experiment utilizing this compound, from sample preparation to data analysis.

TRFS_red_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture / Enzyme Preparation incubation Incubate Cells/Enzyme with this compound cell_culture->incubation probe_prep Prepare this compound Working Solution probe_prep->incubation imaging Fluorescence Microscopy (Live Cell Imaging) incubation->imaging plate_reader Fluorometric Measurement (In Vitro Assay) incubation->plate_reader quantification Image Analysis / Fluorescence Quantification imaging->quantification plate_reader->quantification interpretation Data Interpretation quantification->interpretation

Caption: A generalized experimental workflow for using the this compound probe.

References

Detecting Thioredoxin Reductase Activity In Vitro: A Technical Guide to the TRFS-red Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the red fluorescent probe, TRFS-red, for the sensitive and selective detection of thioredoxin reductase (TrxR) activity in vitro. Thioredoxin reductase is a key enzyme in cellular redox homeostasis, making it a significant target in drug development and biomedical research. This document outlines the core principles of this compound, detailed experimental protocols, and comparative data to facilitate its effective implementation in the laboratory.

Core Principles of this compound

This compound is a second-generation fluorescent probe designed for the off-on detection of TrxR activity. It offers significant improvements over its predecessor, TRFS-green, including a faster response time and a higher fluorescence signal increase.[1][2] The probe is engineered to be highly selective for TrxR over other biological reductants such as glutathione (GSH).[1]

The detection mechanism of this compound relies on a TrxR-mediated cleavage of a disulfide bond within the probe's structure. This cleavage initiates an intramolecular cyclization reaction, leading to the release of a highly fluorescent red-emitting reporter molecule. This process results in a significant "turn-on" of fluorescence, allowing for the quantification of TrxR activity.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters of this compound in comparison to other relevant fluorescent probes for TrxR detection. This data is essential for selecting the appropriate tool for specific research needs.

ProbeFluorescence Increase (-fold)Response Time (in vitro)Selectivity (TrxR vs. GSH)
This compound~90~1.5 hours~12.8
TRFS-green~30>2 hours~15.6
Fast-TRFS>150~5 minutes~56

Data compiled from published studies.[1]

Experimental Protocols

This section provides a detailed methodology for conducting an in vitro assay to measure TrxR activity using the this compound probe. This protocol is based on established methods for similar fluorescent probes and should be optimized for specific experimental conditions.

Materials:

  • This compound probe

  • Recombinant human thioredoxin reductase (TrxR1)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare a stock solution of recombinant TrxR1 in the assay buffer.

    • Note: The final concentration of DMSO in the assay should be kept below 1% to avoid interference with the enzyme activity.

  • Assay Setup:

    • To each well of the 96-well plate, add the following components in the specified order:

      • Assay Buffer to bring the final volume to 200 µL.

      • NADPH to a final concentration of 200 µM.

      • This compound probe to a final concentration of 10 µM.

    • Include appropriate controls:

      • Negative Control: All components except the TrxR enzyme.

      • Positive Control: All components with a known concentration of active TrxR.

      • Inhibitor Control (Optional): Pre-incubate the enzyme with a known TrxR inhibitor before adding the substrate.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the recombinant TrxR1 to the wells.

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for this compound (Excitation: ~585 nm, Emission: ~610 nm).

    • Monitor the fluorescence intensity kinetically over a period of up to 90 minutes, taking readings at regular intervals (e.g., every 5 minutes).

  • Data Analysis:

    • Subtract the background fluorescence (from the negative control wells) from the fluorescence readings of the sample wells.

    • Plot the fluorescence intensity as a function of time to obtain the reaction progress curve.

    • The initial rate of the reaction can be determined from the linear portion of the curve and is proportional to the TrxR activity.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the detection of TrxR activity using this compound.

TRFS_red_Mechanism NADPH NADPH NADP NADP+ NADPH->NADP e- TrxR_inactive TrxR (Oxidized) TrxR_active TrxR (Reduced) (Selenolthiol) TrxR_inactive->TrxR_active e- TRFS_red_inactive This compound (Non-fluorescent) TrxR_active->TRFS_red_inactive Disulfide Cleavage TRFS_red_cleaved Cleaved Intermediate TRFS_red_inactive->TRFS_red_cleaved Fluorophore Red Fluorophore (Fluorescent) TRFS_red_cleaved->Fluorophore Intramolecular Cyclization

Caption: this compound activation by Thioredoxin Reductase.

In_Vitro_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_measurement 3. Fluorescence Measurement cluster_analysis 4. Data Analysis prep_buffer Prepare Assay Buffer add_buffer Add Buffer, NADPH, and this compound prep_buffer->add_buffer prep_nadph Prepare NADPH Stock prep_nadph->add_buffer prep_probe Prepare this compound Stock prep_probe->add_buffer prep_enzyme Prepare TrxR Stock add_enzyme Initiate with TrxR prep_enzyme->add_enzyme add_buffer->add_enzyme read_plate Kinetic Reading in Plate Reader add_enzyme->read_plate subtract_bg Background Subtraction read_plate->subtract_bg plot_data Plot Fluorescence vs. Time subtract_bg->plot_data calc_rate Calculate Initial Rate plot_data->calc_rate

Caption: Experimental workflow for in vitro TrxR assay.

References

TRFS-red Fluorescent Probe: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the core properties and applications of the TRFS-red fluorescent probe, a selective "off-on" sensor for thioredoxin reductase (TrxR). Designed for researchers, scientists, and drug development professionals, this document details the probe's mechanism of action, photophysical characteristics, and experimental protocols for its use in cellular imaging.

Core Properties and Mechanism of Action

This compound is a fluorescent probe that exhibits a significant increase in fluorescence intensity upon reaction with thioredoxin reductase, a key enzyme in cellular redox homeostasis. This "off-on" mechanism is initiated by the cleavage of a disulfide bond within the probe's structure by TrxR. This initial reaction is followed by an intramolecular cyclization, which releases a highly fluorescent red-emitting species. This mechanism is analogous to that of its predecessor, TRFS-green.[1] The probe has been successfully used for imaging TrxR activity in living cells, with the resulting red fluorescence being predominantly localized in the cytosol.[2]

Compared to the earlier TRFS-green, this compound offers an improved response rate, reaching a plateau in approximately 1.5 to 2 hours, and a significantly higher fluorescence signal increase of about 90-fold.[3] It demonstrates good selectivity for TrxR over other biological thiols such as glutathione (GSH), with a calculated selectivity of 12.8-fold.[3][4]

Photophysical Data Summary

The key photophysical properties of the this compound fluorescent probe are summarized in the table below. This data is essential for designing and executing experiments, as well as for the interpretation of results.

PropertyValueReference(s)
Excitation Wavelength (λex)~615 nm
Emission Wavelength (λem)~660 nm
Molar Extinction Coefficient (ε)Data not available in searched literature.
Quantum Yield (Φ)Data not available in searched literature.
Fluorescence Increase~90-fold
Response Time~1.5 - 2 hours to plateau
Selectivity12.8-fold over GSH

Signaling Pathway and Activation Mechanism

The activation of this compound by thioredoxin reductase involves a two-step process. The following diagram illustrates this signaling pathway.

TRFS_Red_Activation cluster_enzyme Enzymatic Reaction TRFS_red_off This compound (Non-fluorescent) Intermediate Thiol Intermediate TRFS_red_off->Intermediate Disulfide Cleavage TrxR Thioredoxin Reductase (TrxR) TRFS_red_on This compound (Fluorescent) Intermediate->TRFS_red_on Intramolecular Cyclization

Activation mechanism of the this compound probe by Thioredoxin Reductase (TrxR).

Experimental Protocols

In Vitro Assay for Thioredoxin Reductase Activity

This protocol describes the use of this compound to measure the activity of purified thioredoxin reductase in a cell-free system.

Materials:

  • This compound probe

  • Purified thioredoxin reductase (TrxR)

  • NADPH

  • TE Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, prepare the reaction mixture containing TE buffer, NADPH (final concentration, e.g., 200 µM), and purified TrxR (final concentration, e.g., 50 nM).

  • Initiate the reaction by adding this compound to the reaction mixture to a final concentration of 10 µM.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~615 nm and an emission wavelength of ~660 nm.

  • Monitor the increase in fluorescence over time at 37°C. The rate of fluorescence increase is proportional to the TrxR activity.

Live Cell Imaging of Thioredoxin Reductase in HeLa Cells

This protocol provides a general guideline for the visualization of TrxR activity in live HeLa cells using the this compound probe.

Materials:

  • HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound probe

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Seed HeLa cells in a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Prepare a working solution of this compound in cell culture medium. A final concentration of 1 µM is recommended.

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the this compound working solution to the cells and incubate for 30 to 120 minutes at 37°C in a CO2 incubator.

  • After incubation, wash the cells twice with pre-warmed PBS to remove any excess probe.

  • Add fresh, pre-warmed culture medium or PBS to the cells.

  • Image the cells using a fluorescence microscope equipped with filters appropriate for red fluorescence (Excitation: ~615 nm, Emission: ~660 nm).

Experimental Workflow

The following diagram outlines a typical experimental workflow for utilizing the this compound probe in live cell imaging experiments.

Experimental_Workflow start Start cell_culture Cell Seeding and Culture start->cell_culture probe_prep Prepare this compound Working Solution cell_culture->probe_prep incubation Incubate Cells with This compound (1 µM, 30-120 min) probe_prep->incubation wash Wash Cells with PBS incubation->wash imaging Fluorescence Microscopy (Ex: ~615 nm, Em: ~660 nm) wash->imaging analysis Image Analysis and Data Interpretation imaging->analysis end End analysis->end

References

An In-Depth Technical Guide to the TRFS Series of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the TRFS (Thioredoxin Reductase Fluorescent Sensor) series of fluorescent probes, a powerful class of chemical tools for the real-time detection of thioredoxin reductase (TrxR) activity in biological systems. This document details their mechanism of action, comparative properties, and experimental protocols for their application in research and drug discovery.

Introduction to the TRFS Series

The TRFS series of fluorescent probes are "off-on" sensors designed to exhibit fluorescence upon specific interaction with thioredoxin reductase, a key enzyme in cellular redox homeostasis.[1] These probes typically consist of a fluorophore quenched by a disulfide-containing moiety. The specific reduction of this disulfide by TrxR triggers a conformational change that liberates the fluorophore, resulting in a detectable fluorescent signal.[1] This targeted activation mechanism allows for the sensitive and selective monitoring of TrxR activity in complex biological environments, including live cells and cell lysates.[2][3]

The series includes several variants, most notably TRFS-green, TRFS-red, and the more recent Fast-TRFS, each with distinct spectral properties, response times, and sensitivities.[4] These probes have become invaluable tools for studying the role of TrxR in various physiological and pathological processes and for the high-throughput screening of potential TrxR inhibitors.

Mechanism of Action

The activation of the TRFS probes is a multi-step process initiated by the enzymatic activity of TrxR. The general mechanism for probes like TRFS-green and this compound involves two key steps:

  • Disulfide Bond Cleavage: The catalytic selenocysteine residue in the active site of TrxR attacks and reduces the 1,2-dithiolane scaffold of the TRFS probe.

  • Intramolecular Cyclization and Fluorophore Release: This initial reduction triggers a subsequent intramolecular cyclization reaction, which leads to the cleavage of a carbamate linker and the release of the unquenched fluorophore.

The newer generation probe, Fast-TRFS, features a modified linker that allows for fluorescence activation through a single-step reduction of the disulfide bond, significantly accelerating the response time.

Below is a diagram illustrating the generalized activation pathway for the TRFS series of probes.

TRFS_Activation_Pathway TRFS_Probe Quenched TRFS Probe (Non-fluorescent) Intermediate Reduced Intermediate TRFS_Probe->Intermediate Disulfide Cleavage TrxR_Reduced Reduced TrxR (TrxR-[SH]₂) NADP NADP⁺ TrxR_Oxidized Oxidized TrxR (TrxR-S-S) TrxR_Reduced->TrxR_Oxidized Reduction of Probe NADPH NADPH NADPH->TrxR_Reduced e⁻ Fluorophore Free Fluorophore (Fluorescent) Intermediate->Fluorophore Intramolecular Cyclization (for TRFS-green/red) Thioredoxin_System_Workflow NADPH NADPH NADP NADP⁺ NADPH->NADP e⁻ TrxR_Ox Oxidized Thioredoxin Reductase (TrxR-S-S) TrxR_Red Reduced Thioredoxin Reductase (TrxR-[SH]₂) TrxR_Ox->TrxR_Red Reduction TrxR_Red->TrxR_Ox Oxidation Trx_Ox Oxidized Thioredoxin (Trx-S-S) TrxR_Red->Trx_Ox e⁻ Trx_Red Reduced Thioredoxin (Trx-[SH]₂) Trx_Ox->Trx_Red Reduction Trx_Red->Trx_Ox Oxidation Target_Ox Oxidized Target Protein (Protein-S-S) Trx_Red->Target_Ox e⁻ Target_Red Reduced Target Protein (Protein-[SH]₂) Target_Ox->Target_Red Reduction Live_Cell_Imaging_Workflow Start Start: Seed Cells Incubate_Cells Incubate Cells (24h) Allow attachment Start->Incubate_Cells Optional_Inhibitor Optional: Pre-treat with TrxR Inhibitor Incubate_Cells->Optional_Inhibitor Prepare_Probe Prepare TRFS Probe Solution Load_Probe Load Cells with TRFS Probe (e.g., 10 µM for 2-4h for TRFS-green) Prepare_Probe->Load_Probe Wash_Cells Wash Cells with PBS or Fresh Medium (Removes excess probe) Load_Probe->Wash_Cells Image_Cells Image Cells using Fluorescence Microscope (Appropriate filter sets) Wash_Cells->Image_Cells Analyze_Data Analyze Fluorescence Intensity Image_Cells->Analyze_Data Optional_Inhibitor->Prepare_Probe Control Group Optional_Inhibitor->Load_Probe Experimental Group In_Lysate_Assay_Workflow Start Start: Harvest Cells Lyse_Cells Lyse Cells on Ice (e.g., using sonication in TE buffer) Start->Lyse_Cells Centrifuge_Lysate Centrifuge Lysate (Clarify supernatant) Lyse_Cells->Centrifuge_Lysate Quantify_Protein Quantify Protein Concentration (e.g., Bradford assay) Centrifuge_Lysate->Quantify_Protein Prepare_Reaction Prepare Reaction Mixture in 96-well plate (Lysate, TRFS probe, buffer) Quantify_Protein->Prepare_Reaction Incubate_Reaction Incubate at 37°C (e.g., 1-2 hours for TRFS-green) Prepare_Reaction->Incubate_Reaction Measure_Fluorescence Measure Fluorescence Intensity (Plate reader) Incubate_Reaction->Measure_Fluorescence Analyze_Data Analyze Data and Determine TrxR Activity Measure_Fluorescence->Analyze_Data

References

TRFS-red: A Technical Guide to Illuminating Redox Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of TRFS-red, a powerful fluorescent probe for monitoring thioredoxin reductase (TrxR) activity, a key regulator of cellular redox homeostasis. This document provides a comprehensive overview of this compound's properties, detailed experimental protocols for its application in live-cell imaging, and its potential for elucidating the role of the thioredoxin system in critical signaling pathways.

Introduction to this compound and Redox Biology

The delicate balance of reduction-oxidation (redox) reactions is fundamental to cellular function, governing a vast array of physiological processes from signal transduction to energy metabolism. The thioredoxin (Trx) system, comprising Thioredoxin Reductase (TrxR), Thioredoxin (Trx), and NADPH, is a principal cellular antioxidant system that plays a pivotal role in maintaining this redox equilibrium. Dysregulation of the Trx system is implicated in a multitude of pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases.

This compound is a second-generation "off-on" fluorescent probe specifically designed for the sensitive and selective detection of TrxR activity in living cells.[1] An improvement upon its predecessor, TRFS-green, this compound offers a faster response time and a significant increase in fluorescence intensity upon activation by TrxR, emitting a distinct red fluorescence. Its mechanism relies on the TrxR-mediated reduction of a disulfide bond within the probe's structure, triggering a conformational change that liberates a fluorophore and elicits a strong fluorescent signal.[2] This property makes this compound an invaluable tool for real-time monitoring of TrxR activity and investigating the intricate role of redox signaling in cellular health and disease.

Quantitative Data and Probe Characteristics

The utility of a fluorescent probe is defined by its photophysical and biochemical properties. This compound exhibits favorable characteristics for live-cell imaging applications. A summary of its key quantitative data is presented below, alongside a comparison with other relevant probes.

PropertyThis compoundTRFS-greenFast-TRFS
Excitation Wavelength (λex) ~615 nm~438 nm~345 nm
Emission Wavelength (λem) ~660 nm~538 nm~460 nm
Fluorescence Increase (fold) ~90-fold~30-fold>150-fold
Response Time (in vitro with TrxR) ~1.5 hours>2 hours~5 minutes
Selectivity for TrxR over GSH ~12.8-fold~15.6-fold~56-fold

Experimental Protocols

The following protocols provide a general framework for the application of this compound in live-cell imaging. Optimization may be required for specific cell types and experimental conditions.

General Live-Cell Imaging Protocol for this compound

This protocol is suitable for adherent cell lines, such as HeLa cells.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope equipped for red fluorescence detection

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging dish or coverslip to achieve 60-80% confluency on the day of the experiment.

  • Probe Preparation: Prepare a working solution of this compound in complete cell culture medium. A final concentration of 1-10 µM is a good starting point, but should be optimized for your cell type.

  • Cell Staining: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the this compound-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes. The optimal incubation time may vary.

  • Washing: After incubation, remove the probe-containing medium and wash the cells twice with pre-warmed PBS to remove excess probe.

  • Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Image the cells using a fluorescence microscope.

Microscopy Settings:

  • Excitation: Use a laser line or filter set appropriate for excitation around 615 nm.

  • Emission: Use a filter set to collect emission between 650-700 nm.

  • Objective: A high numerical aperture (NA) objective (e.g., 60x or 100x oil immersion) is recommended for optimal signal collection.

  • Exposure Time: Adjust the exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.

In Vitro Assay for TrxR Activity

This protocol can be used to measure the activity of purified TrxR or TrxR in cell lysates.

Materials:

  • This compound stock solution

  • Purified TrxR or cell lysate

  • NADPH stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • 96-well black microplate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer, NADPH (final concentration ~200 µM), and the TrxR sample.

  • Initiate Reaction: Add this compound to each well to a final concentration of 10 µM to start the reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at an emission wavelength of ~660 nm with excitation at ~615 nm. Take readings at regular intervals (e.g., every 1-5 minutes) for a desired period.

  • Data Analysis: Plot the fluorescence intensity against time to determine the reaction rate.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.

Mechanism of this compound Activation

TRFS_red_Mechanism This compound (Non-fluorescent) This compound (Non-fluorescent) Reduced this compound (Fluorescent) Reduced this compound (Fluorescent) This compound (Non-fluorescent)->Reduced this compound (Fluorescent) Disulfide Reduction TrxR (oxidized) TrxR (oxidized) TrxR (reduced) TrxR (reduced) TrxR (oxidized)->TrxR (reduced) TrxR (reduced)->this compound (Non-fluorescent) TrxR (reduced)->TrxR (oxidized) NADPH NADPH NADPH->TrxR (oxidized) Reduction NADP+ NADP+ NADPH->NADP+

Caption: Mechanism of this compound activation by Thioredoxin Reductase.

General Experimental Workflow for Live-Cell Imaging

Live_Cell_Workflow cluster_prep Cell Preparation cluster_staining Probe Loading cluster_imaging Data Acquisition Seed Cells Seed Cells Cell Culture Cell Culture Seed Cells->Cell Culture Prepare this compound Solution Prepare this compound Solution Cell Culture->Prepare this compound Solution Incubate with Cells Incubate with Cells Prepare this compound Solution->Incubate with Cells Wash Cells Wash Cells Incubate with Cells->Wash Cells Fluorescence Microscopy Fluorescence Microscopy Wash Cells->Fluorescence Microscopy Image Analysis Image Analysis Fluorescence Microscopy->Image Analysis

Caption: Workflow for live-cell imaging with this compound.

Hypothetical Application in Studying Apoptosis

While direct studies are pending, this compound could be a valuable tool for investigating the role of TrxR in apoptosis. Inhibition of TrxR is known to induce apoptosis, and this compound could be used to monitor TrxR activity in real-time following treatment with pro-apoptotic agents.

Apoptosis_Pathway Pro-apoptotic Stimulus Pro-apoptotic Stimulus TrxR Inhibition TrxR Inhibition Pro-apoptotic Stimulus->TrxR Inhibition Increased Oxidative Stress Increased Oxidative Stress TrxR Inhibition->Increased Oxidative Stress This compound Imaging This compound Imaging TrxR Inhibition->this compound Imaging ASK1 Activation ASK1 Activation Increased Oxidative Stress->ASK1 Activation JNK/p38 MAPK Pathway JNK/p38 MAPK Pathway ASK1 Activation->JNK/p38 MAPK Pathway Apoptosis Apoptosis JNK/p38 MAPK Pathway->Apoptosis

Caption: Potential use of this compound in studying apoptosis.

Conclusion and Future Perspectives

This compound represents a significant advancement in the field of redox biology, providing a robust and sensitive tool for the real-time visualization of TrxR activity in living systems. Its favorable photophysical properties and improved performance over previous-generation probes make it an ideal candidate for a wide range of applications, from basic research into the fundamentals of redox signaling to high-throughput screening for novel modulators of TrxR activity in drug discovery.

Future research will likely focus on the development of this compound derivatives with even further enhanced properties, such as improved quantum yield, faster response kinetics, and targeting to specific subcellular compartments. The application of this compound and its future iterations will undoubtedly continue to shed light on the complex interplay between the thioredoxin system and cellular signaling pathways, offering new insights into the pathogenesis of numerous diseases and paving the way for the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for TRFS-Red Staining of the Actin Cytoskeleton

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to "TRFS-Red Staining," a method for visualizing the filamentous actin (F-actin) cytoskeleton in mammalian cells. As "this compound" is not a standard nomenclature, this protocol utilizes Texas Red™-X Phalloidin, a high-affinity F-actin probe conjugated to a bright, photostable red fluorescent dye.[1] Phalloidin is a bicyclic peptide from the Amanita phalloides mushroom that specifically binds to F-actin with high affinity, making it an excellent tool for high-resolution imaging.[2][3] This protocol is optimized for formaldehyde-fixed and permeabilized adherent cells and is suitable for various fluorescence microscopy applications.[1][2]

Principle of the Method

The staining procedure involves three main steps after cell culture: fixation, permeabilization, and staining with the fluorescent phalloidin conjugate. Fixation with a cross-linking agent like formaldehyde preserves the cellular architecture. Permeabilization with a detergent, such as Triton X-100, creates pores in the cell membrane, allowing the phalloidin conjugate to access the intracellular actin filaments. The Texas Red™-X Phalloidin then binds to the F-actin, and the cytoskeleton can be visualized using a fluorescence microscope with the appropriate filter set.

Quantitative Data Summary

For reproducible and quantifiable results, careful attention to reagent concentrations, incubation times, and microscopy settings is crucial. The following tables summarize key quantitative data for this protocol.

Table 1: Reagent Concentrations

ReagentStock ConcentrationWorking ConcentrationSolvent/Diluent
Paraformaldehyde (PFA)16% (w/v)3.7-4% (w/v)PBS
Triton X-10010% (v/v)0.1-0.5% (v/v)PBS
Bovine Serum Albumin (BSA)10% (w/v)1% (w/v)PBS
Texas Red™-X Phalloidin6.6 µM (in Methanol)1:100 - 1:1000 dilutionPBS with 1% BSA
DAPI (4',6-diamidino-2-phenylindole)1 mg/mL1-5 µg/mLPBS

Table 2: Experimental Parameters

StepParameterValue
Cell FixationIncubation Time10-20 minutes
TemperatureRoom Temperature
Cell PermeabilizationIncubation Time5-15 minutes
TemperatureRoom Temperature
BlockingIncubation Time30-60 minutes
TemperatureRoom Temperature
Phalloidin StainingIncubation Time20-90 minutes
TemperatureRoom Temperature
DAPI CounterstainingIncubation Time5-10 minutes
TemperatureRoom Temperature

Table 3: Fluorescence Microscopy Filter Set Specifications for Texas Red™

ComponentWavelength Range
Excitation Filter542 - 582 nm
Dichroic Mirror Cut-on593 nm
Emission Filter604 - 644 nm

Experimental Protocol

This protocol is designed for staining adherent mammalian cells cultured on glass coverslips in a 24-well plate.

Reagents and Materials
  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Paraformaldehyde (PFA), 16% solution (methanol-free)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Texas Red™-X Phalloidin (or other red fluorescent phalloidin conjugate)

  • DAPI solution (for nuclear counterstaining)

  • Antifade mounting medium

  • Glass slides and coverslips

  • Fluorescence microscope with appropriate filters

Step-by-Step Procedure
  • Cell Culture and Preparation:

    • Plate mammalian cells on sterile glass coverslips in a 24-well plate and culture until they reach the desired confluency (typically 70-80%).

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Fix the cells by adding 500 µL of 3.7-4% PFA in PBS to each well.

    • Incubate for 10-20 minutes at room temperature.

  • Washing:

    • Aspirate the PFA solution.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 500 µL of 0.1-0.5% Triton X-100 in PBS to each well.

    • Incubate for 5-15 minutes at room temperature to permeabilize the cell membranes.

  • Washing:

    • Aspirate the permeabilization buffer.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • To reduce non-specific binding, add 500 µL of 1% BSA in PBS to each well.

    • Incubate for 30-60 minutes at room temperature.

  • Staining with Texas Red™-X Phalloidin:

    • Prepare the staining solution by diluting the Texas Red™-X Phalloidin stock solution (e.g., 1:100 to 1:1000) in PBS containing 1% BSA. The optimal dilution should be determined experimentally.

    • Aspirate the blocking solution.

    • Add 200-300 µL of the phalloidin staining solution to each coverslip.

    • Incubate for 20-90 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Nuclear Counterstaining (Optional):

    • Add 500 µL of DAPI solution (1-5 µg/mL in PBS) to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

  • Final Wash:

    • Aspirate the DAPI solution.

    • Wash the cells twice with PBS, protected from light.

  • Mounting:

    • Carefully remove the coverslips from the wells.

    • Invert the coverslip and mount it onto a glass slide with a drop of antifade mounting medium.

    • Seal the edges of the coverslip with clear nail polish to prevent drying.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with a suitable filter set for Texas Red (see Table 3).

    • Acquire images for analysis.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

TRFS_Red_Staining_Workflow start Start: Adherent Cells on Coverslip fixation Fixation (3.7-4% PFA, 10-20 min) start->fixation wash1 Wash (3x PBS) fixation->wash1 permeabilization Permeabilization (0.1-0.5% Triton X-100, 5-15 min) wash1->permeabilization wash2 Wash (3x PBS) permeabilization->wash2 blocking Blocking (1% BSA, 30-60 min) wash2->blocking staining Staining (Texas Red-Phalloidin, 20-90 min) blocking->staining wash3 Wash (3x PBS) staining->wash3 counterstain Counterstain (optional) (DAPI, 5-10 min) wash3->counterstain wash4 Wash (2x PBS) counterstain->wash4 mounting Mounting (Antifade Medium) wash4->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Experimental workflow for this compound (Texas Red-Phalloidin) staining.

Actin Cytoskeleton Signaling Pathway

Actin_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_receptors Membrane Receptors cluster_cytosol Cytosolic Signaling cluster_actin Actin Cytoskeleton Growth Factors Growth Factors RTK RTKs Growth Factors->RTK ECM ECM Integrins Integrins ECM->Integrins RhoGTPases Rho GTPases (Rho, Rac, Cdc42) RTK->RhoGTPases Integrins->RhoGTPases ROCK ROCK RhoGTPases->ROCK WASP WASP/WAVE RhoGTPases->WASP Cofilin Cofilin RhoGTPases->Cofilin inhibition Filopodia Filopodia RhoGTPases->Filopodia via formins StressFibers Stress Fibers ROCK->StressFibers Arp23 Arp2/3 Complex WASP->Arp23 Lamellipodia Lamellipodia Arp23->Lamellipodia Profilin Profilin Profilin->Lamellipodia Profilin->Filopodia

Caption: Simplified signaling pathway regulating the actin cytoskeleton.

Troubleshooting

Common issues in immunofluorescence staining include high background and weak or no signal. The following table provides potential causes and solutions.

Table 4: Troubleshooting Guide

ProblemPossible CauseSuggested Solution
High Background Antibody/probe concentration too high.Titrate the phalloidin conjugate to find the optimal concentration.
Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., 5% normal goat serum).
Inadequate washing.Increase the number and duration of wash steps.
Autofluorescence of cells or fixative.Use fresh fixative. For highly autofluorescent samples, consider using a quenching agent.
Weak or No Signal Inefficient permeabilization.Increase Triton X-100 concentration or incubation time.
Low antigen abundance.Not applicable for F-actin, which is abundant. If staining a specific protein, confirm its expression.
Photobleaching.Minimize exposure to light during staining and imaging. Use an antifade mounting medium.
Incorrect filter set.Ensure the microscope filter set matches the excitation and emission spectra of Texas Red.

Quantitative Analysis of Fluorescence

Quantitative analysis of the actin cytoskeleton can provide valuable insights into cell physiology and pathology. Image analysis software such as ImageJ or CellProfiler can be used to quantify various parameters from the acquired fluorescence images.

Key quantifiable features of the actin cytoskeleton include:

  • Fluorescence Intensity: Measures the overall amount of F-actin.

  • Fiber Orientation and Alignment: Assesses the organization of actin stress fibers.

  • Cell Shape and Area: Quantifies changes in cell morphology.

  • Texture Analysis: Describes the pattern and distribution of the actin network.

When performing quantitative analysis, it is critical to maintain consistent imaging parameters (e.g., exposure time, laser power) across all samples and to use appropriate controls to ensure the reliability of the data.

References

Applications of TRFS-red in Cancer Cell Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRFS-red is a selective, "off-on" fluorescent probe designed for the detection of thioredoxin reductase (TrxR) activity in living cells. As a red-emitting fluorophore, it offers advantages in biological imaging, including deeper tissue penetration and reduced phototoxicity compared to shorter wavelength probes. The thioredoxin (Trx) system, with TrxR as a central enzyme, is a critical regulator of cellular redox homeostasis. In many cancer types, the Trx system is upregulated, contributing to enhanced cell proliferation, survival, and resistance to therapy. This makes TrxR a compelling target for anticancer drug development. This compound provides a valuable tool for researchers to monitor TrxR activity in real-time, screen for potential inhibitors, and investigate the downstream effects of TrxR modulation in cancer cells.

Principle of Detection

This compound is designed with a recognition moiety that is specifically cleaved by thioredoxin reductase. In its native state, the probe is non-fluorescent ("off" state). Upon enzymatic reduction by TrxR, a conformational change or cleavage event occurs, releasing a highly fluorescent species ("on" state) that emits a strong red signal. This direct relationship between TrxR activity and fluorescence intensity allows for the sensitive and specific quantification of enzyme activity within the complex cellular environment.

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound and its application in cancer cell research.

PropertyValueReference(s)
Maximal Absorption (λabs)~530 nm[1]
Excitation Wavelength (λex)615 nm[2]
Emission Wavelength (λem)661 nm[2]
Fluorescence Increase~90-fold[2]
Optimal pH Range5.5 - 8.5[1]
Km for TrxR51.8 µM

Table 1: Physicochemical and Kinetic Properties of this compound. This table outlines the key spectral and kinetic characteristics of the this compound probe.

ParameterCell LineValueReference(s)
Selectivity (TrxR vs. GSH) In vitro12.8-fold
Inhibitor IC50 (Auranofin) HeLaDose-dependent decrease
Inhibitor IC50 (Hydroxytyrosol) HCT-116~21.84 µM (cellular TrxR1 activity)

Table 2: Application Data of this compound and Related Probes in Cancer Cell Research. This table provides examples of quantitative data obtained from studies using this compound or similar probes to assess TrxR activity and inhibition in cancer cells.

Signaling Pathways and Experimental Workflows

Thioredoxin Reductase Signaling in Cancer Proliferation and Apoptosis

Thioredoxin reductase plays a pivotal role in maintaining cellular redox balance and promoting cancer cell survival. Under normal conditions, reduced thioredoxin (Trx-SH₂) inhibits Apoptosis Signal-regulating Kinase 1 (ASK1), a key upstream activator of pro-apoptotic signaling cascades. By keeping ASK1 in an inactive state, the Trx system prevents the activation of downstream kinases such as MKK4/7 and MKK3/6, which in turn would activate JNK and p38 MAPK, leading to apoptosis. In many cancers, the upregulation of TrxR enhances this anti-apoptotic effect, contributing to tumor progression and therapeutic resistance.

Thioredoxin_Pathway Thioredoxin Reductase Anti-Apoptotic Signaling Pathway cluster_Trx cluster_stress Oxidative Stress NADPH NADPH TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR e⁻ Trx_ox Thioredoxin (Oxidized) Trx-S₂ TrxR->Trx_ox Reduces Trx_red Thioredoxin (Reduced) Trx-(SH)₂ Trx_ox->Trx_red Reduction ASK1_inactive Inactive ASK1 Trx_red->ASK1_inactive Inhibits Proliferation Cell Proliferation & Survival ASK1_inactive->Proliferation ASK1_active Active ASK1 MKK4_7 MKK4/7 ASK1_active->MKK4_7 MKK3_6 MKK3/6 ASK1_active->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MAPK MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis stress_node->ASK1_active Activates

Figure 1: Thioredoxin Reductase Anti-Apoptotic Signaling Pathway.

Experimental Workflow for Live-Cell Imaging of TrxR Activity

This workflow outlines the general steps for visualizing TrxR activity in cancer cells using this compound.

Live_Cell_Imaging_Workflow Live-Cell Imaging Workflow with this compound start Start seed_cells Seed Cancer Cells on Glass-Bottom Dish start->seed_cells culture Culture Cells to Desired Confluency seed_cells->culture treat Optional: Treat with Inhibitor/Drug culture->treat prepare_probe Prepare this compound Working Solution culture->prepare_probe Control treat->prepare_probe During or After Treatment incubate_probe Incubate Cells with this compound prepare_probe->incubate_probe wash Wash Cells with PBS or Imaging Medium incubate_probe->wash image Acquire Images (Fluorescence Microscope) wash->image analyze Analyze Fluorescence Intensity image->analyze end End analyze->end

Figure 2: Live-Cell Imaging Workflow with this compound.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Thioredoxin Reductase Activity

This protocol describes the use of this compound for the qualitative and quantitative assessment of TrxR activity in live cancer cells.

Materials:

  • This compound probe

  • Cancer cell line of interest (e.g., HeLa, A549, HCT-116)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Glass-bottom imaging dishes or multi-well plates

  • Fluorescence microscope with appropriate filter sets (Excitation: ~615 nm, Emission: ~660 nm)

  • Optional: TrxR inhibitor (e.g., Auranofin) for positive control of inhibition

Procedure:

  • Cell Seeding:

    • Seed the cancer cells onto glass-bottom dishes or plates at a density that will result in 50-70% confluency at the time of imaging.

    • Culture the cells in complete medium at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours.

  • Preparation of this compound Stock and Working Solutions:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution in pre-warmed serum-free medium or PBS to a final working concentration of 1 µM.

  • Probe Loading:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound working solution to the cells and incubate for 30-120 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell line and should be determined empirically.

  • Optional: Inhibitor Treatment:

    • For inhibitor studies, treat the cells with the desired concentration of the inhibitor either before or during the incubation with this compound. A known TrxR inhibitor like Auranofin can be used as a positive control.

  • Washing and Imaging:

    • After incubation, remove the probe-containing medium and wash the cells twice with pre-warmed PBS or imaging buffer.

    • Add fresh pre-warmed imaging buffer to the cells.

    • Immediately image the cells using a fluorescence microscope. Acquire both bright-field and fluorescence images.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of individual cells or cell populations using image analysis software (e.g., ImageJ).

    • Compare the fluorescence intensity between control and treated cells to assess changes in TrxR activity.

Protocol 2: High-Throughput Screening of Thioredoxin Reductase Inhibitors

This protocol is adapted for a multi-well plate format to screen for potential TrxR inhibitors using this compound.

Materials:

  • All materials from Protocol 1

  • 96-well or 384-well black, clear-bottom microplates

  • Compound library of potential inhibitors

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Cell Seeding:

    • Seed cancer cells into the wells of the microplate at an appropriate density and culture overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds from the library. Include appropriate controls: vehicle (e.g., DMSO), a known TrxR inhibitor (positive control), and untreated cells (negative control).

    • Incubate for the desired treatment duration.

  • Probe Loading and Measurement:

    • Prepare the this compound working solution and add it to each well.

    • Incubate for the optimized duration (determined from pilot experiments).

    • Measure the fluorescence intensity in each well using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the fluorescence intensity of the compound-treated wells to the vehicle control.

    • Calculate the percentage of inhibition for each compound at each concentration.

    • Plot dose-response curves and determine the IC₅₀ values for active compounds.

Protocol 3: Assessment of Apoptosis Induction by TrxR Inhibition

This protocol outlines a method to correlate the inhibition of TrxR activity, as measured by this compound, with the induction of apoptosis.

Materials:

  • All materials from Protocol 1

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Treatment and TrxR Activity Imaging:

    • Culture cancer cells in parallel on glass-bottom dishes and in standard culture plates.

    • Treat the cells with a potential TrxR inhibitor at various concentrations and for different time points.

    • In the glass-bottom dishes, perform live-cell imaging with this compound as described in Protocol 1 to confirm and quantify TrxR inhibition.

  • Apoptosis Assay:

    • In the parallel culture plates, harvest the cells (including any floating cells) at the same time points as the imaging experiment.

    • Stain the cells for apoptosis markers according to the manufacturer's protocol (e.g., Annexin V and PI staining).

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

  • Data Correlation:

    • Correlate the decrease in this compound fluorescence (indicating TrxR inhibition) with the increase in the percentage of apoptotic cells. This will establish a link between the inhibition of TrxR activity by the test compound and its ability to induce apoptosis in the cancer cells.

Conclusion

This compound is a powerful tool for studying the role of thioredoxin reductase in cancer cell biology. Its red-shifted fluorescence and "off-on" mechanism make it suitable for a range of applications, from basic research into redox signaling pathways to high-throughput screening for novel anticancer agents. The protocols provided here offer a starting point for researchers to integrate this compound into their cancer cell research workflows. Optimization of these protocols for specific cell lines and experimental conditions is recommended to achieve the best results.

References

Application Notes and Protocols for Measuring Thioredoxin Reductase Activity with TRFS-red

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, a central antioxidant system responsible for maintaining cellular redox homeostasis.[1][2] TrxR catalyzes the NADPH-dependent reduction of thioredoxin (Trx), which in turn reduces a wide range of protein disulfides, thereby regulating numerous cellular processes, including antioxidant defense, DNA synthesis and repair, and signal transduction.[1][3] Dysregulation of TrxR activity is implicated in various diseases, including cancer, making it an important target for drug development.[3]

TRFS-red is a fluorescent probe designed for the specific detection of TrxR activity. It operates on an "off-on" mechanism, exhibiting weak fluorescence in its oxidized state and emitting a strong red fluorescent signal upon reduction by TrxR. This property allows for real-time monitoring of TrxR activity in various biological samples, including cell lysates and live cells. Compared to its predecessor, TRFS-green, this compound offers a faster response and higher sensitivity.

These application notes provide a detailed protocol for the use of this compound to measure TrxR activity in both enzymatic assays and cell-based applications.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters of the this compound fluorescent probe for the measurement of thioredoxin reductase activity.

ParameterValueReference
Excitation Wavelength615 nm
Emission Wavelength660 nm
Fluorescence Increase~90-fold
Response Time (to plateau)~1.5 - 2 hours
Selectivity (TrxR vs. GSH)12.8
Recommended Concentration for Live Cell Imaging1 µM
Recommended pH range5.5 - 8.5

Signaling Pathway

The thioredoxin system plays a crucial role in cellular redox signaling. The pathway is initiated by the transfer of electrons from NADPH to TrxR. Reduced TrxR then reduces thioredoxin (Trx), which in turn reduces downstream target proteins, thereby modulating their function.

Thioredoxin_Pathway NADPH NADPH NADP NADP+ NADPH->NADP e- TrxR_ox TrxR (oxidized) TrxR_red TrxR (reduced) TrxR_ox->TrxR_red e- Trx_ox Trx (oxidized) Trx_red Trx (reduced) Trx_ox->Trx_red Target_ox Target Protein (oxidized) Target_red Target Protein (reduced) (e.g., ASK1, PTEN, NF-κB) Target_ox->Target_red e- Downstream Downstream Cellular Processes (Antioxidant Defense, Proliferation, Apoptosis) Target_red->Downstream

Caption: The Thioredoxin Reductase Signaling Pathway.

Experimental Protocols

In Vitro Measurement of Purified Thioredoxin Reductase Activity

This protocol describes the measurement of purified TrxR activity using this compound in a microplate format.

Materials:

  • Purified recombinant thioredoxin reductase (TrxR)

  • This compound probe (stock solution in DMSO)

  • NADPH (stock solution in assay buffer)

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4 (TE Buffer)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare Reagents:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of NADPH in Assay Buffer.

    • Dilute the purified TrxR to the desired concentration in Assay Buffer.

  • Set up the Reaction:

    • In a 96-well black microplate, add the following components in order:

      • 88 µL of Assay Buffer

      • 10 µL of NADPH solution (final concentration: 1 mM)

      • 1 µL of this compound stock solution (final concentration: 10 µM)

    • Initiate the reaction by adding 1 µL of the diluted TrxR enzyme solution.

    • For a negative control, add 1 µL of Assay Buffer instead of the enzyme.

  • Measure Fluorescence:

    • Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at time intervals (e.g., every 5 minutes) for up to 2 hours.

    • Use an excitation wavelength of 615 nm and an emission wavelength of 660 nm.

  • Data Analysis:

    • Subtract the fluorescence of the negative control from the sample wells.

    • Plot the fluorescence intensity against time to obtain a reaction curve.

    • The initial rate of the reaction can be determined from the linear portion of the curve.

Measurement of Thioredoxin Reductase Activity in Cell Lysates

This protocol outlines the procedure for measuring TrxR activity in cell lysates.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl, 1 mM EDTA, 0.1% Triton X-100, pH 7.4, supplemented with protease inhibitors

  • This compound probe

  • NADPH

  • 96-well black microplate

  • Fluorescence microplate reader

  • Bradford assay reagent for protein quantification

Protocol:

  • Prepare Cell Lysate:

    • Wash cultured cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold Lysis Buffer and scraping.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration using the Bradford assay.

  • Set up the Reaction:

    • In a 96-well black microplate, add the following:

      • Cell lysate (containing 10-50 µg of protein)

      • Assay Buffer to a final volume of 88 µL

      • 10 µL of NADPH solution (final concentration: 1 mM)

      • 1 µL of this compound stock solution (final concentration: 10 µM)

    • For a negative control, use Lysis Buffer instead of cell lysate.

  • Measure Fluorescence:

    • Follow the fluorescence measurement steps as described in Protocol 1.

  • Data Analysis:

    • Calculate the rate of fluorescence increase and normalize it to the protein concentration of the cell lysate to determine the specific activity of TrxR.

Live-Cell Imaging of Thioredoxin Reductase Activity

This protocol provides a method for visualizing TrxR activity in live cells using this compound.

Materials:

  • Cultured cells grown on glass-bottom dishes or chamber slides

  • This compound probe

  • Cell culture medium

  • Fluorescence microscope

Protocol:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a 1 µM working solution of this compound in serum-free cell culture medium.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the this compound working solution to the cells and incubate for 30-120 minutes at 37°C in a CO2 incubator.

  • Imaging:

    • After incubation, wash the cells twice with warm PBS.

    • Add fresh, pre-warmed cell culture medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (Excitation: ~615 nm, Emission: ~660 nm).

Experimental Workflow

The following diagram illustrates the general workflow for measuring TrxR activity using this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Assay Setup cluster_reaction Reaction & Incubation cluster_measurement Measurement cluster_analysis Data Analysis prep_purified Purified Enzyme Dilution assay_setup Prepare Reaction Mixture (Buffer, NADPH, this compound) prep_purified->assay_setup prep_lysate Cell Lysate Preparation prep_lysate->assay_setup prep_live Live Cell Culture incubation Incubate at 37°C prep_live->incubation Probe Loading reaction_init Initiate Reaction (Add Sample) assay_setup->reaction_init reaction_init->incubation measurement_plate Fluorescence Plate Reader incubation->measurement_plate measurement_microscope Fluorescence Microscope incubation->measurement_microscope analysis Calculate Activity / Quantify Fluorescence measurement_plate->analysis measurement_microscope->analysis

References

TRFS-red Protocol for Fluorescence Microscopy: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TRFS-red protocol utilizes a highly selective and sensitive "off-on" fluorescent probe for the detection of thioredoxin reductase (TrxR) activity in live cells. This compound offers a rapid and robust method for studying the thioredoxin system, a key player in cellular redox homeostasis. Dysregulation of the thioredoxin system is implicated in various diseases, including cancer and neurodegenerative disorders, making this compound a valuable tool for basic research and drug development. This document provides detailed application notes, experimental protocols, and data for the effective use of the this compound probe in fluorescence microscopy.

This compound operates via a mechanism involving the specific reduction of a disulfide bond within the probe by TrxR. This reduction triggers an intramolecular cyclization reaction, leading to the release of a fluorophore and a significant increase in red fluorescence.[1] This "off-on" characteristic provides a high signal-to-noise ratio, enabling clear visualization of TrxR activity.

Quantitative Data

The performance of this compound has been benchmarked against other fluorescent probes for thioredoxin reductase, demonstrating its utility in cellular imaging. The following table summarizes key quantitative data for this compound and related probes.

FeatureThis compoundTRFS-greenFast-TRFS
Emission Color RedGreenBlue
Fluorescence Increase (fold) ~90~30>150
Response Time to Reach Maximum Signal (with TrxR) ~1.5 hours>2 hours~5 minutes
Selectivity for TrxR over GSH (fold) 12.815.655.7
Excitation Wavelength (nm) ~615438345
Emission Wavelength (nm) ~661538460
Quantum Yield (Φ) Data not availableData not available0.406 (after reaction)
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) Data not availableData not availableData not available

Signaling Pathway

The this compound probe targets thioredoxin reductase (TrxR), a central enzyme in the thioredoxin signaling pathway. This pathway plays a crucial role in maintaining cellular redox balance by reducing disulfide bonds in various proteins. The schematic below illustrates the core components and mechanism of the thioredoxin system.

ThioredoxinSignaling Thioredoxin Reductase Signaling Pathway cluster_TrxR_cycle TrxR Catalytic Cycle cluster_Trx_cycle Thioredoxin Cycle cluster_probe This compound Activation NADPH NADPH TrxR_ox TrxR (Oxidized) NADPH->TrxR_ox e- NADP NADP+ TrxR_red TrxR (Reduced) TrxR_ox->TrxR_red Reduction Trx_ox Thioredoxin (Oxidized) (Trx-S-S) TrxR_red->Trx_ox e- TRFS_red_off This compound (Non-fluorescent) TrxR_red->TRFS_red_off Reduction Trx_red Thioredoxin (Reduced) (Trx-(SH)2) Trx_ox->Trx_red Reduction TargetProtein_ox Target Protein (Oxidized) (Protein-S-S) Trx_red->TargetProtein_ox e- TargetProtein_red Target Protein (Reduced) (Protein-(SH)2) TargetProtein_ox->TargetProtein_red Reduction TRFS_red_on This compound (Fluorescent) TRFS_red_off->TRFS_red_on Fluorescence 'On'

Caption: Thioredoxin Reductase Signaling Pathway and this compound Activation.

Experimental Protocols

Live-Cell Imaging of Thioredoxin Reductase Activity in HeLa Cells

This protocol describes the use of this compound to visualize TrxR activity in live HeLa cells using fluorescence microscopy.

Materials:

  • This compound probe

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • 35 mm glass-bottom dishes

  • Fluorescence microscope with appropriate filter sets for red fluorescence (Excitation: ~615 nm, Emission: ~661 nm)

Procedure:

  • Cell Culture:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

    • Seed HeLa cells onto 35 mm glass-bottom dishes at a density that will result in 60-70% confluency on the day of the experiment.

  • Probe Preparation:

    • Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution in pre-warmed serum-free DMEM to a final working concentration of 1 µM.

  • Cell Staining:

    • Remove the culture medium from the HeLa cells and wash twice with warm PBS.

    • Add the 1 µM this compound working solution to the cells.

    • Incubate the cells for 30-120 minutes at 37°C in the dark. The optimal incubation time may need to be determined empirically.

  • Image Acquisition:

    • After incubation, wash the cells twice with warm PBS to remove any excess probe.

    • Add fresh, pre-warmed culture medium to the cells.

    • Immediately proceed to image the cells using a fluorescence microscope equipped with a red fluorescent protein (RFP) filter set (e.g., Excitation: 615/20 nm, Emission: 661/20 nm).

    • Acquire images using a consistent exposure time and laser power to allow for quantitative comparisons between different conditions.

Experimental Workflow

The following diagram outlines the general workflow for a typical experiment using the this compound protocol.

ExperimentalWorkflow This compound Experimental Workflow A 1. Cell Culture - Seed cells on glass-bottom dishes B 2. Probe Preparation - Prepare 1 µM this compound in DMEM C 3. Cell Staining - Incubate cells with this compound (30-120 min) B->C D 4. Washing - Remove excess probe with PBS C->D E 5. Image Acquisition - Fluorescence Microscopy (Ex/Em: ~615/661 nm) D->E F 6. Data Analysis - Image processing and fluorescence quantification E->F

Caption: General experimental workflow for this compound fluorescence microscopy.

Data Analysis

Analysis of the fluorescence microscopy data is crucial for obtaining quantitative insights into TrxR activity.

Procedure:

  • Image Processing:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process the acquired images.

    • Perform background subtraction to reduce noise and enhance the signal from the stained cells.

  • Fluorescence Quantification:

    • Define regions of interest (ROIs) around individual cells or specific subcellular compartments.

    • Measure the mean fluorescence intensity within each ROI.

    • For time-lapse experiments, track the change in fluorescence intensity over time.

  • Statistical Analysis:

    • Perform statistical analysis on the quantified fluorescence data to compare different experimental groups (e.g., control vs. drug-treated).

    • Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of any observed differences.

Data Analysis Workflow

DataAnalysisWorkflow Data Analysis Workflow for this compound A 1. Raw Image Acquisition B 2. Image Pre-processing - Background Subtraction - Noise Reduction A->B C 3. Cell Segmentation - Define Regions of Interest (ROIs) B->C D 4. Fluorescence Quantification - Measure Mean Intensity per ROI C->D E 5. Normalization (optional) - Normalize to a control or reference signal D->E F 6. Statistical Analysis - Compare experimental groups E->F G 7. Data Visualization - Generate plots and graphs F->G

Caption: Step-by-step workflow for analyzing this compound fluorescence data.

Conclusion

The this compound protocol provides a powerful and specific method for the real-time visualization of thioredoxin reductase activity in living cells. Its red-shifted emission and high signal-to-noise ratio make it an excellent tool for researchers in cell biology, pharmacology, and drug discovery. By following the detailed protocols and data analysis workflows outlined in this document, researchers can effectively utilize this compound to investigate the role of the thioredoxin system in health and disease.

References

Application Notes and Protocols for High-Throughput Screening of Thioredoxin Reductase Inhibitors Using TRFS-red

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thioredoxin system, comprising NADPH, thioredoxin (Trx), and thioredoxin reductase (TrxR), is a central antioxidant system in mammalian cells, crucial for maintaining a reducing cellular environment.[1] TrxR, a selenoprotein, catalyzes the reduction of oxidized Trx by NADPH, thereby regulating numerous redox-dependent signaling pathways involved in antioxidant defense, protein repair, and transcription.[2][3] Elevated levels of TrxR are observed in several human cancers, making it a promising pharmacological target for cancer therapy.[4] The development of potent and specific TrxR inhibitors is therefore an area of significant research interest.

TRFS-red is a fluorescent probe designed for the selective detection of TrxR activity.[5] This "off-on" probe exhibits a rapid and sensitive red fluorescence signal upon reduction of its disulfide bond by TrxR. Its high selectivity for TrxR over other biological thiols like glutathione makes it an ideal tool for high-throughput screening (HTS) of TrxR inhibitors. This document provides detailed protocols for utilizing this compound in a high-throughput format to identify and characterize novel TrxR inhibitors.

Thioredoxin Reductase Signaling Pathway and this compound Mechanism

The thioredoxin system plays a pivotal role in cellular redox homeostasis. NADPH provides the reducing equivalents, which are transferred by TrxR to the active site disulfide of Trx. Reduced Trx then reduces downstream target proteins, including ribonucleotide reductase (essential for DNA synthesis) and peroxiredoxins (involved in peroxide detoxification). TrxR itself contains a rare selenocysteine residue in its C-terminal active site, which is crucial for its catalytic activity.

This compound is designed to specifically interact with the active site of TrxR. The probe contains a disulfide bond that is readily reduced by TrxR. This reduction leads to a conformational change in the molecule, releasing a fluorophore and resulting in a significant increase in red fluorescence. This direct and rapid enzymatic activation allows for real-time monitoring of TrxR activity.

TRFS_red_Mechanism cluster_probe This compound Probe Interaction NADPH NADPH NADP NADP+ NADPH->NADP e- TrxR_ox TrxR (Oxidized) TrxR_red TrxR (Reduced) TrxR_ox->TrxR_red NADPH Trx_ox Trx (Oxidized) TrxR_red->Trx_ox e- TRFS_red_off This compound (Non-fluorescent) TrxR_red->TRFS_red_off Reduction Trx_red Trx (Reduced) Trx_ox->Trx_red Target_ox Target Protein (Oxidized) Trx_red->Target_ox e- Target_red Target Protein (Reduced) Target_ox->Target_red TRFS_red_on This compound (Fluorescent) TRFS_red_off->TRFS_red_on Fluorescence 'On' Inhibitor Inhibitor Inhibitor->TrxR_red Inhibition

Figure 1: Thioredoxin reductase signaling pathway and this compound activation.

Experimental Protocols

Materials and Reagents
  • This compound probe: (e.g., MedChemExpress, Cat. No. HY-112069)

  • Recombinant human thioredoxin reductase 1 (TrxR1): (e.g., Abcam, Cat. No. ab83463)

  • NADPH: (e.g., Sigma-Aldrich, Cat. No. N7505)

  • Auranofin (positive control inhibitor): (e.g., Sigma-Aldrich, Cat. No. A6733)

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4

  • DMSO (Dimethyl sulfoxide): ACS grade

  • 96-well black, clear-bottom microplates

  • Multichannel pipettes

  • Fluorescence microplate reader with excitation and emission wavelengths of approximately 530 nm and 590 nm, respectively.

Protocol 1: High-Throughput Screening of TrxR Inhibitors using Recombinant Enzyme

This protocol is designed for a 96-well plate format and can be adapted for higher throughput formats (e.g., 384-well plates) by adjusting volumes accordingly.

1. Reagent Preparation:

  • This compound Stock Solution (1 mM): Dissolve this compound in DMSO. Store at -20°C.

  • NADPH Stock Solution (10 mM): Dissolve NADPH in Assay Buffer. Prepare fresh and keep on ice.

  • TrxR1 Working Solution (100 nM): Dilute recombinant TrxR1 in Assay Buffer. Keep on ice.

  • Test Compound Plate: Prepare a serial dilution of test compounds in DMSO in a separate 96-well plate. Include a positive control (e.g., auranofin) and a DMSO-only negative control.

2. Assay Procedure:

  • Add Test Compounds: Add 1 µL of the test compound dilutions (or controls) to the wells of the 96-well assay plate.

  • Add TrxR1: Add 49 µL of the 100 nM TrxR1 working solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the interaction between the enzyme and potential inhibitors.

  • Prepare Reaction Mix: During the pre-incubation, prepare a reaction mix containing this compound and NADPH. For each well, mix 25 µL of Assay Buffer, 1 µL of 1 mM this compound (final concentration 10 µM), and 2.5 µL of 10 mM NADPH (final concentration 250 µM).

  • Initiate Reaction: Add 50 µL of the reaction mix to each well to start the enzymatic reaction. The final volume in each well will be 100 µL.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity every minute for 30 minutes at Ex/Em = 530/590 nm.

3. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Normalize the reaction rates to the DMSO control (100% activity).

  • Plot the percentage of TrxR inhibition versus the log of the inhibitor concentration.

  • Determine the IC50 value for each active compound using a suitable nonlinear regression model (e.g., log(inhibitor) vs. response -- Variable slope).

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound_Plate 1. Prepare Compound Plate (Serial Dilutions in DMSO) Add_Compound 3. Add 1µL Compound/Control Compound_Plate->Add_Compound Reagent_Prep 2. Prepare Reagents (TrxR, NADPH, this compound) Add_Enzyme 4. Add 49µL TrxR1 Solution Reagent_Prep->Add_Enzyme Add_Compound->Add_Enzyme Preincubation 5. Pre-incubate 15 min Add_Enzyme->Preincubation Add_Reaction_Mix 6. Add 50µL this compound/NADPH Mix Preincubation->Add_Reaction_Mix Read_Plate 7. Kinetic Fluorescence Reading (Ex/Em = 530/590 nm) Add_Reaction_Mix->Read_Plate Calc_Rate 8. Calculate Reaction Rates Read_Plate->Calc_Rate Normalize 9. Normalize to Controls Calc_Rate->Normalize IC50_Curve 10. Generate Dose-Response Curves Normalize->IC50_Curve Determine_IC50 11. Determine IC50 Values IC50_Curve->Determine_IC50

Figure 2: High-throughput screening workflow for TrxR inhibitors.
Protocol 2: Screening for TrxR Inhibitors using Cell Lysates

This protocol allows for the screening of inhibitors against endogenous TrxR in a more physiologically relevant context.

1. Preparation of Cell Lysate:

  • Culture cells known to have high TrxR expression (e.g., HeLa or A549 cells) to 80-90% confluency.

  • Harvest cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, 1 mM EDTA, 1% Triton X-100, pH 7.4) supplemented with a protease inhibitor cocktail.

  • Lyse the cells by sonication on ice or by repeated freeze-thaw cycles.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (cytosolic fraction) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • The lysate can be used immediately or stored in aliquots at -80°C.

2. Assay Procedure:

  • Add Test Compounds: Add 1 µL of the test compound dilutions to the wells of the 96-well assay plate.

  • Add Cell Lysate: Add an appropriate amount of cell lysate (e.g., 20-50 µg of total protein) to each well and adjust the volume to 50 µL with Assay Buffer.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Prepare and Add Reaction Mix: Prepare the reaction mix as described in Protocol 1 and add 50 µL to each well.

  • Kinetic Measurement: Measure the fluorescence as described in Protocol 1.

3. Data Analysis:

The data analysis is the same as for the recombinant enzyme assay.

Quantitative Data

The following table summarizes the IC50 values of known TrxR inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions.

InhibitorTrxR IsoformAssay MethodIC50 ValueReference
AuranofinTrxR1Not Specified11 µM (EMT6 cells)
AuranofinTrxR1Not Specified19 µM (4T1 cells)
ThimerosalTrxR1Enzyme kinetics24.08 ± 0.86 nM

Summary and Conclusion

This compound is a robust and sensitive fluorescent probe for the high-throughput screening of thioredoxin reductase inhibitors. The protocols outlined in this document provide a framework for both primary screening using recombinant enzyme and secondary screening in a more complex biological matrix like cell lysates. The rapid, "turn-on" fluorescence signal of this compound upon enzymatic activity allows for a simple and efficient mix-and-read assay format, making it well-suited for large-scale screening campaigns in academic and industrial drug discovery settings. The identification of novel and specific TrxR inhibitors holds great promise for the development of new therapeutic strategies, particularly in the field of oncology.

References

Application Notes and Protocols for TRFS-red: A Real-time Fluorescent Probe for Thioredoxin Reductase (TrxR) Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioredoxin reductase (TrxR) is a key enzyme in cellular redox regulation, playing a crucial role in antioxidant defense, cell growth, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders, making it a significant target for drug development. TRFS-red is a selective, red-emission, "off-on" fluorescent probe designed for the real-time analysis of TrxR activity in live cells.[1][2][3] This document provides detailed application notes and protocols for the use of this compound to monitor TrxR dynamics, enabling researchers to investigate cellular redox states and screen for potential TrxR inhibitors.

This compound offers significant improvements over earlier green-emitting probes, exhibiting a faster response rate and higher sensitivity.[1] Upon reduction by TrxR, the probe undergoes a conformational change that liberates a fluorophore, resulting in a dramatic increase in red fluorescence, which can be quantified to determine TrxR activity.[4]

Quantitative Data Presentation

The performance characteristics of this compound have been benchmarked against other fluorescent probes for TrxR, demonstrating its utility for real-time analysis. The following tables summarize key quantitative data for comparison.

Table 1: Performance Comparison of TRFS Probes for Thioredoxin Reductase (TrxR)

FeatureTRFS-greenThis compoundFast-TRFS
Excitation Wavelength (nm) 438615345
Emission Wavelength (nm) 538661460
Response Time to Plateau > 2 hours~1.5 - 2 hours< 5 minutes
Fluorescence Signal Increase (-fold) ~30~90>150
Selectivity (TrxR over GSH) 15.612.856

Table 2: Spectral Properties of this compound

PropertyValue
Maximum Absorption Wavelength (nm) ~530 (in TE buffer)
Emission Color Red
Optimal pH Range 5.5 - 8.5

Signaling Pathway and Probe Activation

The thioredoxin system, comprising Thioredoxin (Trx), Thioredoxin Reductase (TrxR), and NADPH, is a central antioxidant system in cells. TrxR catalyzes the NADPH-dependent reduction of the active site disulfide in Trx, which in turn reduces oxidized proteins. This compound is specifically designed to intercept this pathway at the level of TrxR.

TrxR_Signaling_Pathway cluster_trx_cycle Thioredoxin Reductase Catalytic Cycle cluster_probe Probe Activation NADPH NADPH TrxR_ox TrxR (oxidized) NADPH->TrxR_ox e- NADP NADP+ TrxR_red TrxR (reduced) TrxR_ox->TrxR_red Trx_ox Trx (oxidized) TrxR_red->Trx_ox e- TRFS_red_off This compound (non-fluorescent) TrxR_red->TRFS_red_off Reduction & Cyclization Trx_red Trx (reduced) Trx_ox->Trx_red Proteins_ox Oxidized Proteins Trx_red->Proteins_ox e- Proteins_red Reduced Proteins Proteins_ox->Proteins_red TRFS_red_on This compound (fluorescent) TRFS_red_off->TRFS_red_on

Caption: The Thioredoxin Reductase (TrxR) catalytic cycle and the mechanism of this compound activation.

Experimental Protocols

The following protocols provide a general framework for using this compound to measure TrxR activity in cultured cells. Optimization may be required for specific cell types and experimental conditions.

Materials
  • This compound probe

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium appropriate for the cell line

  • Cultured cells (e.g., HeLa cells)

  • Black, clear-bottom 96-well plates suitable for fluorescence measurements

  • Fluorescence microplate reader or fluorescence microscope equipped with appropriate filters (Excitation ~615 nm, Emission ~660 nm)

  • Optional: TrxR inhibitor (e.g., Auranofin) for control experiments

Experimental Workflow

Experimental_Workflow A Prepare this compound Stock Solution (1 mM in DMSO) D Prepare Working Solution of this compound (e.g., 1-10 µM in medium) A->D B Seed Cells in a 96-well Plate C Allow Cells to Adhere (e.g., 24 hours) B->C E Optional: Pre-treat with Inhibitors/Drugs C->E F Remove Culture Medium and Add this compound Working Solution D->F E->F G Incubate at 37°C (e.g., 30-120 minutes) F->G H Wash Cells with PBS G->H I Add Fresh Medium or PBS for Imaging/Reading H->I J Measure Fluorescence (Plate Reader or Microscope) I->J

Caption: General experimental workflow for measuring TrxR activity using this compound in cultured cells.

Protocol 1: Real-time Measurement of TrxR Activity in Live Cells using a Fluorescence Plate Reader
  • Preparation of this compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Culture: Culture the cells overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of this compound Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line.

  • (Optional) Inhibition Assay: To confirm that the fluorescence signal is dependent on TrxR activity, pre-incubate cells with a known TrxR inhibitor (e.g., 10-50 µM Auranofin) for 1-2 hours before adding the this compound probe.

  • Probe Loading: Remove the culture medium from the wells and wash the cells once with pre-warmed PBS. Add the this compound working solution to each well.

  • Incubation and Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity at time intervals (e.g., every 5-10 minutes) for up to 2 hours. Use excitation and emission wavelengths of approximately 615 nm and 661 nm, respectively.

  • Data Analysis: Plot the fluorescence intensity as a function of time to observe the kinetics of TrxR activity. For endpoint assays, compare the fluorescence intensity of treated and untreated cells after a fixed incubation time (e.g., 1-2 hours).

Protocol 2: Fluorescence Imaging of TrxR Activity in Live Cells
  • Cell Preparation: Seed cells on glass-bottom dishes or chamber slides suitable for microscopy. Allow the cells to adhere and grow to the desired confluency.

  • Probe Loading: Prepare the this compound working solution as described in Protocol 1. Remove the culture medium, wash the cells with PBS, and add the this compound working solution.

  • Incubation: Incubate the cells for 30-120 minutes at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells using a fluorescence microscope equipped with appropriate filter sets (e.g., Cy5 or similar far-red filter set). The red fluorescence signal is predominantly observed in the cytosol.

  • Image Analysis: Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software.

Logical Relationships and Considerations

Logical_Relationships TrxR_Activity High TrxR Activity TRFS_red_Reduction Increased Rate of This compound Reduction TrxR_Activity->TRFS_red_Reduction Low_TrxR_Activity Low TrxR Activity (e.g., Inhibition) TRFS_red_No_Reduction Decreased Rate of This compound Reduction Low_TrxR_Activity->TRFS_red_No_Reduction Fluorescence_Increase Rapid & Strong Fluorescence Increase TRFS_red_Reduction->Fluorescence_Increase Fluorescence_Low Slow or No Fluorescence Increase TRFS_red_No_Reduction->Fluorescence_Low

Caption: Logical relationship between TrxR activity and the this compound fluorescence response.

Important Considerations:

  • Specificity: While this compound shows good selectivity for TrxR over other biological reductants like GSH, it is crucial to include appropriate controls, such as using TrxR inhibitors, to confirm the specificity of the signal in your experimental system.

  • Photostability: As with any fluorescent probe, minimize exposure to excitation light to prevent photobleaching.

  • Cellular Health: Ensure that the concentration of this compound and the incubation time do not adversely affect cell viability. Perform cytotoxicity assays if necessary.

  • Probe Comparison: For cutting-edge applications requiring faster response times, consider using the more recently developed "Fast-TRFS" probe, which exhibits a significantly enhanced reaction rate.

By following these guidelines and protocols, researchers can effectively utilize this compound as a powerful tool for the real-time analysis of TrxR dynamics in live cells, contributing to a deeper understanding of cellular redox biology and facilitating the discovery of novel therapeutics.

References

Illuminating the Subcellular Landscape of Thioredoxin Reductase with TRFS-red

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thioredoxin Reductase (TrxR) is a key selenoenzyme that plays a critical role in maintaining cellular redox homeostasis. Its dysregulation is implicated in various diseases, including cancer, making it a significant target for therapeutic intervention. Understanding the subcellular localization of TrxR is crucial for elucidating its specific functions within different cellular compartments and for the development of targeted therapies. TRFS-red is a selective and sensitive "off-on" fluorescent probe designed for the detection of TrxR activity in living cells. This application note provides a detailed protocol for utilizing this compound to investigate the subcellular localization of TrxR, including methods for co-staining with organelle-specific markers and quantitative analysis of probe distribution.

Principle of this compound

This compound is a second-generation fluorescent probe with improved properties over its predecessor, TRFS-green, including a faster response rate and a higher fluorescence signal increase. The probe's mechanism relies on the specific reduction of a disulfide bond by TrxR. In its "off" state, the probe is non-fluorescent. Upon enzymatic reduction by TrxR, the disulfide bond is cleaved, leading to the release of a highly fluorescent rhodamine derivative, thus switching the probe to its "on" state. This fluorescence emission can be visualized and quantified using fluorescence microscopy to map the activity and localization of TrxR within the cell.

Quantitative Data Summary

While direct quantitative data for the subcellular distribution of this compound fluorescence is not extensively published in a tabular format, the known distribution of Thioredoxin Reductase activity can be summarized. The following table is illustrative and based on established knowledge of TrxR localization, which indicates high activity in the cytoplasm and mitochondria. Researchers should perform their own quantitative analysis as described in the protocol below to determine the precise distribution in their specific cell model.

Subcellular CompartmentEstimated Percentage of TrxR Activity
Cytosol60-70%
Mitochondria20-30%
Nucleus5-10%
Endoplasmic Reticulum<1%

Signaling Pathway and Probe Activation

The activation of this compound is a direct consequence of the catalytic activity of Thioredoxin Reductase within the Thioredoxin system. This system is a central component of the cellular antioxidant defense and redox signaling pathways.

TRFS_red_Activation NADPH NADPH TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR e- NADP NADP+ TrxR->NADP TRFS_red_off This compound (Non-fluorescent) TrxR->TRFS_red_off Reduction TRFS_red_on This compound (Fluorescent) TRFS_red_off->TRFS_red_on Disulfide Cleavage

Caption: Activation of this compound by Thioredoxin Reductase.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the subcellular localization of TrxR using this compound, including live-cell imaging and co-localization analysis with mitochondrial and nuclear markers.

Materials
  • This compound probe

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • MitoTracker™ Green FM or other mitochondrial stain

  • Hoechst 33342 or other nuclear stain

  • Glass-bottom dishes or chamber slides suitable for fluorescence microscopy

  • Fluorescence microscope with appropriate filter sets

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture 1. Cell Seeding cell_adherence 2. Cell Adherence (24h) cell_culture->cell_adherence probe_loading 3. This compound Loading (1µM, 30-60 min) organelle_staining 4. Co-staining (MitoTracker & Hoechst) probe_loading->organelle_staining wash 5. Wash Cells imaging 6. Fluorescence Microscopy wash->imaging analysis 7. Image & Colocalization Analysis imaging->analysis

Caption: Experimental workflow for TrxR subcellular localization.

Detailed Protocol

1. Cell Seeding and Culture:

  • Culture cells (e.g., HeLa, A549) in complete medium (containing 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO₂.

  • Seed cells onto glass-bottom dishes or chamber slides at an appropriate density to achieve 60-70% confluency on the day of the experiment.

  • Allow cells to adhere and grow for at least 24 hours before staining.

2. Probe Preparation:

  • Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.

  • On the day of the experiment, dilute the this compound stock solution in serum-free cell culture medium to a final working concentration of 1 µM.

3. Staining with this compound:

  • Aspirate the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the 1 µM this compound working solution to the cells.

  • Incubate for 30-60 minutes in a humidified incubator at 37°C with 5% CO₂.

4. Co-staining with Organelle Markers (Optional):

  • During the last 15-20 minutes of the this compound incubation, add mitochondrial and nuclear stains.

    • Mitochondria: Add MitoTracker™ Green FM to a final concentration of 100-200 nM.

    • Nucleus: Add Hoechst 33342 to a final concentration of 1-2 µg/mL.

  • Continue the incubation for the remaining time.

5. Washing and Imaging:

  • Aspirate the staining solution and wash the cells three times with pre-warmed PBS or live-cell imaging solution.

  • Add fresh, pre-warmed complete culture medium without phenol red to the cells.

  • Immediately proceed to imaging on a fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂).

6. Fluorescence Microscopy:

  • This compound: Excitation ~560 nm, Emission ~585 nm.

  • MitoTracker™ Green FM: Excitation ~490 nm, Emission ~516 nm.

  • Hoechst 33342: Excitation ~350 nm, Emission ~461 nm.

Acquire images for each channel sequentially to avoid bleed-through.

Quantitative Colocalization Analysis

To quantify the subcellular distribution of TrxR activity, colocalization analysis between the this compound signal and the organelle markers can be performed using image analysis software such as ImageJ/Fiji.

1. Image Pre-processing:

  • Open the multi-channel image in ImageJ/Fiji.

  • Split the channels into individual grayscale images.

  • Apply a background subtraction method (e.g., rolling ball) to each channel to reduce background noise.

2. Defining Regions of Interest (ROIs):

  • Use the thresholding tool on the mitochondrial and nuclear marker channels to create binary masks representing these organelles.

  • These masks will serve as ROIs for quantifying the this compound signal within each compartment.

  • A cytosolic ROI can be created by subtracting the nuclear and mitochondrial ROIs from a whole-cell ROI.

3. Colocalization Coefficient Calculation:

  • Use a colocalization analysis plugin (e.g., Coloc 2 in Fiji) to calculate Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC) between the this compound channel and each organelle marker channel.

    • PCC: Measures the linear correlation between the pixel intensities of the two channels. A value close to +1 indicates strong positive correlation.

    • MOC: Represents the fraction of the this compound signal that colocalizes with the organelle marker.

4. Fluorescence Intensity Measurement:

  • Use the created ROIs to measure the mean fluorescence intensity of the this compound signal in the cytosol, mitochondria, and nucleus.

  • Calculate the percentage of the total cellular this compound fluorescence within each compartment.

Troubleshooting

  • Weak this compound Signal: Increase the incubation time or the probe concentration (up to 5 µM). Ensure cells are healthy and metabolically active.

  • High Background Fluorescence: Ensure complete removal of the staining solution by performing thorough washes. Use phenol red-free medium for imaging.

  • Phototoxicity: Minimize the exposure time and excitation light intensity during image acquisition.

  • No Colocalization: Verify the health of the cells and the proper functioning of the organelle markers. Ensure the correct filter sets are being used.

Conclusion

This compound is a valuable tool for the real-time visualization of TrxR activity in living cells. The protocol outlined in this application note provides a comprehensive guide for determining the subcellular localization of TrxR, which is essential for understanding its role in cellular physiology and pathology. The combination of this compound with organelle-specific markers and quantitative image analysis allows for a detailed and robust characterization of TrxR distribution, aiding in the development of targeted therapeutic strategies.

Application Notes: TRFS-red for Studying Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TRFS-red is a fluorescent probe designed for the detection of thioredoxin reductase (TrxR) activity. TrxR is a central enzyme in the thioredoxin (Trx) system, which plays a pivotal role in maintaining cellular redox homeostasis and mitigating oxidative stress. By catalyzing the reduction of thioredoxin using NADPH, TrxR is crucial for the regeneration of antioxidant enzymes like peroxiredoxins and for regulating various redox-sensitive signaling pathways. Consequently, monitoring TrxR activity with probes like this compound provides a valuable method for investigating cellular responses to oxidative stress.

Mechanism of Action

This compound is an "off-on" fluorescent probe. In its native state, the fluorophore is quenched. The probe contains a 1,2-dithiolane moiety that can be reduced by active TrxR. This enzymatic reduction leads to the cleavage of a disulfide bond, initiating an intramolecular cyclization reaction. This cyclization releases the unquenched red fluorophore, resulting in a significant increase in fluorescence intensity. This "off-on" mechanism provides a high signal-to-background ratio for detecting TrxR activity.

Applications in Oxidative Stress Research

Given the integral role of the TrxR system in counteracting oxidative stress, this compound can be employed in various research applications:

  • Assessing the impact of oxidative insults: Researchers can induce oxidative stress in cellular models using agents like hydrogen peroxide (H₂O₂) and subsequently use this compound to measure changes in TrxR activity. A decrease in TrxR activity may indicate damage to this critical antioxidant system.

  • Screening for modulators of the thioredoxin system: this compound can be used in high-throughput screening assays to identify compounds that either inhibit or enhance TrxR activity. This is particularly relevant in drug development for cancer, as some cancer cells show elevated TrxR levels.

  • Investigating disease models: In studies of diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases, this compound can be used to assess the status of the TrxR system in relevant cell or tissue models.

Considerations for Use and Specificity

While this compound has been reported to have good selectivity for TrxR over other biological reductants like glutathione (GSH), it is important to note a point of scientific debate.[1][2] Some studies have suggested that probes based on the 1,2-dithiolane scaffold, including TRFS-probes, may be non-specifically reduced by other cellular thiols and redox-active proteins.[1][3] Therefore, it is crucial to include appropriate controls in experiments, such as using known TrxR inhibitors (e.g., auranofin) to confirm that the observed fluorescence signal is indeed dependent on TrxR activity.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and related fluorescent probes for TrxR activity.

Table 1: Spectral Properties of TRFS Probes

ProbeExcitation Wavelength (nm)Emission Wavelength (nm)Color
This compound~615~661Red
TRFS-green~438~538Green
Fast-TRFS~345~460Blue

Data compiled from multiple sources.[4]

Table 2: Performance Comparison of TRFS Probes for Thioredoxin Reductase (TrxR) Detection

FeatureThis compoundTRFS-greenFast-TRFS
Response Time to TrxR ~1.5 hours>2 hours~5 minutes
Fluorescence Signal Increase (fold) ~90-fold~30-fold~80-fold
Selectivity (TrxR vs. GSH) ~12.8-fold~15.6-fold~56-fold

This table presents a comparative summary of the performance characteristics of different TRFS probes.

Experimental Protocols

Protocol 1: Live Cell Imaging of Thioredoxin Reductase Activity Under Induced Oxidative Stress

This protocol describes how to induce oxidative stress in cultured cells and subsequently measure TrxR activity using this compound.

Materials:

  • This compound probe

  • Cultured mammalian cells (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Hydrogen peroxide (H₂O₂)

  • Auranofin (TrxR inhibitor, for control)

  • Dimethyl sulfoxide (DMSO)

  • Fluorescence microscope with appropriate filter sets for red fluorescence

Procedure:

  • Cell Culture:

    • Culture cells in appropriate medium supplemented with FBS and antibiotics in a 37°C, 5% CO₂ incubator.

    • Plate cells on glass-bottom dishes or multi-well plates suitable for fluorescence microscopy and allow them to adhere overnight.

  • Induction of Oxidative Stress (Example with H₂O₂):

    • Prepare a fresh solution of H₂O₂ in pre-warmed serum-free cell culture medium at the desired concentration (e.g., 100-500 µM).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the H₂O₂-containing medium to the cells and incubate for a specified period (e.g., 30-60 minutes) at 37°C.

  • Control Group (TrxR Inhibition):

    • For a negative control, pre-treat a separate set of cells with a known TrxR inhibitor, such as auranofin (e.g., 1-10 µM), for 1-2 hours before adding the this compound probe.

  • This compound Staining:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in serum-free cell culture medium to a final working concentration (e.g., 1-5 µM).

    • After the oxidative stress induction period, remove the H₂O₂-containing medium and wash the cells twice with warm PBS.

    • Add the this compound working solution to the cells and incubate for 1-1.5 hours at 37°C, protected from light.

  • Image Acquisition:

    • After incubation with this compound, wash the cells twice with warm PBS.

    • Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for red fluorescence (e.g., Excitation: ~590-620 nm, Emission: ~630-670 nm).

    • Acquire images from multiple fields of view for each condition (control, H₂O₂-treated, auranofin-treated).

  • Data Analysis:

    • Quantify the mean fluorescence intensity of individual cells or the entire field of view using image analysis software (e.g., ImageJ/Fiji).

    • Compare the fluorescence intensity between the control, oxidative stress-treated, and TrxR inhibitor-treated groups. A decrease in fluorescence in the H₂O₂-treated group would suggest inhibition of TrxR activity due to oxidative damage. The auranofin-treated group should show significantly lower fluorescence, confirming the probe's response to TrxR inhibition.

Visualizations

TRFS_Red_Mechanism cluster_probe This compound Probe (Non-fluorescent) cluster_enzyme Thioredoxin Reductase System cluster_activation Probe Activation TRFS_red This compound (Quenched) Reduced_Intermediate Reduced Intermediate TRFS_red->Reduced_Intermediate Disulfide Cleavage TrxR Thioredoxin Reductase (TrxR) TrxR->TRFS_red Reduction of 1,2-dithiolane NADP NADP+ TrxR->NADP NADPH NADPH NADPH->TrxR e- Fluorophore Released Fluorophore (Fluorescent) Reduced_Intermediate->Fluorophore Intramolecular Cyclization

Mechanism of this compound activation by Thioredoxin Reductase.

Oxidative_Stress_Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis Start Culture Cells Induce_OS Induce Oxidative Stress (e.g., H2O2) Start->Induce_OS Control Control Groups (Untreated, TrxR Inhibitor) Start->Control Add_Probe Incubate with this compound Induce_OS->Add_Probe Control->Add_Probe Image Fluorescence Microscopy Add_Probe->Image Quantify Quantify Fluorescence Intensity Image->Quantify Compare Compare Between Groups Quantify->Compare

Workflow for studying oxidative stress using this compound.

Thioredoxin_Pathway cluster_redox_cycle Thioredoxin Redox Cycle cluster_antioxidant_function Antioxidant Function NADPH NADPH TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR e- NADP NADP+ TrxR->NADP Trx_ox Thioredoxin (Oxidized) Trx-S2 TrxR->Trx_ox Reduces Trx_red Thioredoxin (Reduced) Trx-(SH)2 Trx_ox->Trx_red Peroxiredoxin_ox Peroxiredoxin (Oxidized) Trx_red->Peroxiredoxin_ox Reduces ROS Reactive Oxygen Species (e.g., H2O2) H2O H2O ROS->H2O Peroxiredoxin_red Peroxiredoxin (Reduced) Peroxiredoxin_red->ROS Reduces Peroxiredoxin_ox->Peroxiredoxin_red

References

Troubleshooting & Optimization

Technical Support Center: TRFS-Red Fluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing weak TRFS-red fluorescence signals in their experiments.

Troubleshooting Guides

Question: Why is my this compound fluorescence signal weak or absent?

A weak or non-existent signal in a Time-Resolved Fluorescence (TRF) assay using a red-emitting fluorophore can stem from several factors, ranging from assay setup and reagent issues to instrumentation settings. Follow this guide to diagnose and resolve the problem.

Reagent and Sample-Related Issues

Are your reagents optimized and correctly prepared?

A common source of weak signals is suboptimal reagent concentration or degradation.

  • Antibody/Tracer Concentration: Both primary and secondary antibody concentrations, or the tracer concentration in competitive assays, are critical. Titrate your antibodies and tracer to determine the optimal concentration that yields the best signal-to-noise ratio.[1][2] Too low a concentration will result in a weak signal, while excessive concentrations can lead to high background and potential signal quenching.[3]

  • Reagent Integrity: Ensure the integrity of your lanthanide donor (e.g., Europium) and red acceptor fluorophores. Improper storage, including exposure to light or repeated freeze-thaw cycles, can degrade fluorescent molecules and reduce signal intensity.[3]

  • Buffer Composition: The assay buffer can significantly impact the fluorescence signal. High concentrations of certain salts or detergents can interfere with antibody binding or quench the fluorescence. It is also crucial to use high-quality BSA, as poor quality can negatively affect assay performance.

Is there an issue with your sample?

  • Low Target Expression: The target molecule in your sample may be expressed at very low levels. Consider using brighter fluorophores for molecules with low expression.

  • Sample Integrity: Ensure that your samples have been properly prepared and stored. For cell-based assays, over-fixation can mask epitopes, preventing antibody binding. Inadequate permeabilization can also prevent antibodies from reaching intracellular targets.

Assay Protocol and Workflow

Have you optimized your assay protocol?

  • Incubation Times: Incubation times for antibody binding and signal development are critical. Optimize these times to ensure the reaction has reached equilibrium. A stable peak signal is often achieved after a specific incubation period, which should be determined experimentally.

  • Washing Steps: Insufficient washing can lead to high background, while excessive washing can remove bound antibodies, leading to a weaker signal. Optimize the number and duration of wash steps.

Instrumentation and Data Acquisition

Are your instrument settings appropriate for a this compound assay?

  • Microplate Selection: For TRF assays, white microplates are generally recommended as they reflect and enhance the light emission, leading to stronger signals. Black plates may be used if a very strong signal is saturating the detector.

  • Reader Settings:

    • Excitation and Emission Wavelengths: Ensure that the excitation and emission wavelengths on the plate reader are correctly set for your specific donor-acceptor pair.

    • Time-Gated Detection: TRF assays rely on a delay between the excitation pulse and the measurement of the emission signal to reduce background from short-lived fluorescence. Verify that the "integration start" and "integration time" are appropriately configured in the microsecond range.

    • Gain Settings: The photomultiplier tube (PMT) gain setting amplifies the signal. If the gain is too low, a weak signal may not be detectable. Conversely, a gain that is too high can lead to detector saturation with bright samples.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting a weak this compound signal.

weak_signal_troubleshooting start Weak or No this compound Signal check_controls Review Controls (Positive & Negative) start->check_controls check_reagents Reagent Issues check_controls->check_reagents Controls OK? check_protocol Protocol Issues check_reagents->check_protocol Reagents OK? reagent_concentration Titrate Antibody/ Tracer Concentration check_reagents->reagent_concentration No reagent_integrity Check Reagent Storage & Handling check_reagents->reagent_integrity No buffer_composition Optimize Buffer Components check_reagents->buffer_composition No check_instrument Instrumentation Issues check_protocol->check_instrument Protocol OK? incubation_time Optimize Incubation Times check_protocol->incubation_time No wash_steps Optimize Wash Steps check_protocol->wash_steps No sample_prep Verify Sample Preparation check_protocol->sample_prep No plate_choice Use Appropriate Microplate (White) check_instrument->plate_choice No reader_settings Verify Reader Settings (Wavelengths, Time-Gate) check_instrument->reader_settings No gain_setting Adjust PMT Gain check_instrument->gain_setting No solution Signal Improved reagent_concentration->solution reagent_integrity->solution buffer_composition->solution incubation_time->solution wash_steps->solution sample_prep->solution plate_choice->solution reader_settings->solution gain_setting->solution

Caption: Troubleshooting workflow for a weak this compound signal.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of time-resolved fluorescence?

Time-resolved fluorescence (TRF) utilizes lanthanide fluorophores (e.g., Europium, Terbium) as donor molecules, which have a long fluorescence lifetime (milliseconds). This allows for a delay between the excitation pulse and the signal measurement. During this delay, short-lived background fluorescence from the sample and microplate decays, resulting in a measurement with a significantly higher signal-to-noise ratio.

Q2: How does DMSO concentration affect my TRF-FRET signal?

Increasing concentrations of DMSO can decrease the TRF-FRET signal. For example, in one study, increasing DMSO from 0.1% to 10% resulted in a significant reduction in the peak TRF-FRET signal. It can also shift the maximal efficacy concentration of a compound. It is important to maintain a consistent and low percentage of DMSO across all wells.

Q3: What are the ideal microplates for TRF assays?

White, opaque microplates are generally recommended for TRF assays. The white walls reflect the emitted light, maximizing the signal detected by the plate reader. Black plates are an alternative if the signal is very high and causing detector saturation. For cell-based assays, plates with white or black walls and a clear bottom are suitable for bottom-reading instruments.

Q4: What is photobleaching and how can I prevent it?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a weaker signal. To minimize photobleaching, reduce the sample's exposure time to the excitation light and use the lowest illumination intensity that still provides a good signal-to-noise ratio. Storing fluorescently-labeled reagents and stained samples in the dark is also crucial.

Q5: Can my cell culture media interfere with the assay?

Yes, components in cell culture media can cause high background fluorescence (autofluorescence). Common culprits include phenol red and fetal bovine serum. To reduce this interference, consider performing the final measurement in a buffer like phosphate-buffered saline (PBS) or using media specifically formulated for microscopy and fluorescence assays.

Quantitative Data Summary

The following tables provide examples of how experimental parameters can influence the TRF-FRET signal.

Table 1: Effect of DMSO Concentration on TRF-FRET Signal

DMSO Concentration (%)Peak TRF-FRET Signal (% of 0.1% DMSO)
0.1100.0%
0.594.7%
1.083.6%
2.070.2%
5.044.3%
10.020.5%
Data adapted from a study on PROTAC ternary complex formation. The results show a clear trend of decreasing signal with increasing DMSO concentration.

Table 2: Incubation Time Optimization

Incubation Time (minutes)Signal Fold Change to DMSO
304.3
604.4
904.6
1204.6
1504.6
1804.6
2104.5
2404.5
2704.4
3004.6
This table illustrates that a stable signal was achieved after 90 minutes of incubation in this particular experiment.

Experimental Protocols

A detailed, stepwise protocol for optimizing a TR-FRET assay can be a valuable resource. While specific concentrations and components will vary, the general workflow provides a solid framework.

General TR-FRET Assay Workflow

trfret_workflow start Start add_donor Dispense Donor-labeled Biomolecule start->add_donor add_acceptor Dispense Acceptor-labeled Biomolecule add_donor->add_acceptor add_analyte Add Analyte/Compound of Interest add_acceptor->add_analyte incubate Incubate at Room Temp (e.g., 1-2 hours) add_analyte->incubate read_plate Read Plate on TRF-compatible Reader incubate->read_plate analyze Analyze Data (e.g., Calculate Ratio) read_plate->analyze

Caption: A generalized experimental workflow for a TR-FRET assay.

For a specific example, a detailed protocol for a DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) can be found in the literature, which involves coating plates, adding samples and standards, incubating with biotinylated detection antibody, adding Europium-streptavidin, and finally adding an enhancement solution to generate the signal.

References

Technical Support Center: Optimizing Red Fluorescent Dyes for Cell Staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of red fluorescent dyes for cell staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for a red fluorescent cell stain?

The optimal concentration is highly dependent on the specific dye, cell type, cell density, and the imaging application. It is crucial to perform a concentration titration to determine the lowest possible concentration that provides a sufficient signal-to-noise ratio without inducing cytotoxicity. High concentrations of fluorescent dyes can lead to cellular stress and artifacts. A suggested starting range for many red fluorescent dyes is between 10 nM to 1 µM.

Q2: How can I minimize phototoxicity when using a red fluorescent dye?

Phototoxicity results from light-induced damage to cells, which can be intensified by the presence of fluorescent molecules. To minimize phototoxicity:

  • Use the lowest possible excitation light intensity and exposure time that still yields a satisfactory signal.

  • For time-lapse imaging, use longer intervals between image acquisitions to allow cells to recover.

  • Utilize red-shifted fluorophores, as longer wavelength light is generally less damaging to cells.[1]

  • Avoid unnecessary exposure of the sample to the excitation light.

Q3: My signal is weak, what are the possible causes and solutions?

Weak or no fluorescence signal can be due to several factors:

  • Low Dye Concentration: The concentration of the staining solution may be too low. Perform a titration to find the optimal concentration.

  • Insufficient Incubation Time: The incubation time may not be long enough for the dye to effectively stain the cellular components. Optimize the incubation time according to the manufacturer's protocol or through empirical testing.

  • Target Not Expressed: If staining a specific protein, confirm that the protein of interest is expressed in the cells being tested.[2]

  • Incorrect Filter Set: Ensure that the excitation and emission filters on the microscope are appropriate for the specific red fluorescent dye being used.

Q4: I am observing high background fluorescence. How can I reduce it?

High background can obscure the specific signal from your stained cells. To reduce it:

  • Excessive Dye Concentration: If both the signal and background are high, the dye concentration may be too high.[3] Titrate to a lower concentration.

  • Inadequate Washing: Insufficient washing after staining can leave unbound dye in the medium, contributing to background. Increase the number and duration of washing steps.[4]

  • Autofluorescence: Cells and culture medium components can autofluoresce. Use a phenol red-free medium for imaging experiments and include an unstained control to determine the level of autofluorescence.[3]

  • Non-specific Binding: To decrease non-specific binding of the dye, consider including 1-5% BSA in PBS during the staining process.

Q5: The staining appears uneven or patchy. What could be the reason?

Uneven staining can result from:

  • Cell Clumping: Ensure that you start with a single-cell suspension. Cell clumps will not stain uniformly.

  • Dye Aggregation: Some dyes may form aggregates if not properly dissolved or if the concentration is too high. Ensure the dye is fully dissolved in the recommended solvent before diluting it in the staining buffer.

  • Uneven Dye Distribution: When adding the staining solution to the cells, mix gently to ensure even distribution.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your cell staining experiments with red fluorescent dyes.

Problem Possible Cause Recommended Solution
High Signal in Negative Controls Non-specific binding of the dye.Include an appropriate isotype control. Pre-incubate cells with an Fc receptor blocker if using antibodies.
Cell autofluorescence.Use fluorochromes that emit in red-shifted channels where autofluorescence is minimal. Include an unstained control to set the baseline fluorescence.
Blurry Images Cell movement during acquisition.Reduce the exposure time. Ensure the imaging dish is stable.
Incorrect focus.Carefully adjust the focus before and during the experiment.
Vibrations affecting the microscope.Use an anti-vibration table and minimize movement in the room during image acquisition.
Cell Death or Changes in Morphology Dye-induced cytotoxicity.Perform a viability assay (e.g., using a live/dead stain) at different dye concentrations. Reduce the dye concentration and incubation time.
Phototoxicity.Reduce the excitation light intensity and exposure time.

Experimental Protocols

Protocol 1: General Titration of a Red Fluorescent Dye for Live Cell Imaging

This protocol outlines a method to determine the optimal concentration of a red fluorescent dye for your specific cell line and imaging setup.

  • Cell Preparation: Plate your cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency.

  • Prepare Dye Solutions: Prepare a series of dilutions of the red fluorescent dye in your preferred imaging buffer or phenol red-free medium. A suggested starting range is 10 nM to 1 µM.

  • Staining:

    • Remove the culture medium and wash the cells once with a pre-warmed imaging buffer.

    • Add the different concentrations of the dye solutions to the cells.

  • Incubation: Incubate the cells for a predetermined time (e.g., 15-30 minutes) at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed imaging buffer to remove any unbound dye.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for red fluorescence. Use consistent imaging settings for all concentrations.

  • Analysis: Evaluate the images for signal intensity, background fluorescence, and any signs of cytotoxicity. The optimal concentration will provide a bright signal with low background and no observable adverse effects on the cells.

Protocol 2: Staining Protocol for CellTrace™ Far Red

This protocol is an example for a specific far-red proliferation dye and can be adapted for similar reagents.

  • Cell Preparation: Adjust the cell concentration to 1 x 10^6 cells/mL.

  • Staining Solution Preparation:

    • Add 20 µL of DMSO to a vial of CellTrace™ Far Red staining solution to make a stock solution.

    • Dilute this stock solution into 20 mL of PBS (warmed to 37°C) for a 1 µM staining solution.

  • Cell Staining:

    • Centrifuge 10 mL of the cell suspension for 5 minutes at 300 x g and discard the supernatant.

    • Resuspend the cells in 10 mL of the CellTrace™ Far Red staining solution.

    • Incubate the cells for 20 minutes in a 37°C water bath.

  • Stopping the Staining:

    • Add 40 mL of complete culture medium to absorb any unbound dye and incubate for 5 minutes.

    • Centrifuge the cells for 5 minutes at 300 x g and resuspend the cell pellet in pre-warmed complete medium.

  • Analysis: Analyze the cells using a flow cytometer with 633/635 nm excitation and a 660/20 bandpass emission filter.

Data Presentation

Table 1: Example Titration of a Red Fluorescent Dye

Dye ConcentrationSignal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Cell Viability (%)Notes
10 nM1502098Low signal
50 nM8003597Good signal-to-noise
100 nM15007095Optimal
500 nM250030080High background, some toxicity
1 µM280060065High toxicity

Table 2: Spectral Properties of Common Red Fluorescent Dyes

DyeExcitation (nm)Emission (nm)
MitoTracker™ Red CMXRos579599
LysoTracker™ Red DND-99577590
CellTrace™ Far Red630661
TRITC557576

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_analysis Analysis cell_culture Plate cells and grow to desired confluency prepare_dye Prepare dye dilutions (e.g., 10 nM - 1 µM) wash_pre Wash cells with pre-warmed buffer cell_culture->wash_pre add_dye Add dye solutions to cells wash_pre->add_dye incubate Incubate at 37°C (15-30 min) add_dye->incubate wash_post Wash cells to remove unbound dye incubate->wash_post image Acquire images with fluorescence microscope wash_post->image evaluate Evaluate signal, background, and cytotoxicity image->evaluate determine_optimal Determine optimal concentration evaluate->determine_optimal

Caption: Workflow for optimizing red fluorescent dye concentration.

troubleshooting_logic cluster_weak Weak or No Signal cluster_high_bg High Background cluster_toxicity Cell Death / Morphology Change start Staining Problem Observed check_conc Increase dye concentration start->check_conc Weak Signal decrease_conc Decrease dye concentration start->decrease_conc High Background reduce_conc_time Reduce dye concentration and/or incubation time start->reduce_conc_time Toxicity check_incubation Increase incubation time check_conc->check_incubation check_filters Verify filter set compatibility check_incubation->check_filters increase_wash Increase washing steps decrease_conc->increase_wash use_phenol_free Use phenol red-free medium increase_wash->use_phenol_free reduce_light Reduce light exposure (intensity/time) reduce_conc_time->reduce_light viability_assay Perform viability assay reduce_light->viability_assay

Caption: Troubleshooting logic for common cell staining issues.

References

Technical Support Center: Optimizing TR-FRET Assays with Red Acceptors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, particularly when using red-shifted acceptor fluorophores to minimize background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is TR-FRET and how does it reduce background fluorescence?

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a detection technology that combines the principles of Time-Resolved Fluorescence (TRF) and Förster Resonance Energy Transfer (FRET).[1]

  • FRET is a mechanism of energy transfer between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 20-90 Å).[2][3] Excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a different wavelength.[1]

  • TRF utilizes long-lifetime lanthanide fluorophores (e.g., Europium, Terbium) as donors.[4] A time delay is introduced between the excitation pulse and the detection of the fluorescent signal. This delay allows the short-lived background fluorescence from sources like unbound fluorophores, assay components, and autofluorescent compounds to decay before the measurement is taken, significantly improving the signal-to-noise ratio.

By combining these two technologies, TR-FRET provides a sensitive and robust assay format with low background interference.

Q2: What are the advantages of using a red-shifted acceptor like TRFS-red in a TR-FRET assay?

Using red-shifted acceptor fluorophores in TR-FRET assays offers several benefits for reducing background fluorescence:

  • Reduced Autofluorescence: Biological samples and many library compounds tend to have lower autofluorescence at longer, red-shifted wavelengths. This leads to a lower background signal and improved assay sensitivity.

  • Minimized Light Scatter: Longer wavelength light is less prone to scattering by particulates or precipitated compounds in the assay well, further reducing background noise.

  • Improved Signal-to-Background: The combination of lower autofluorescence and reduced light scatter results in a higher signal-to-background ratio, which is crucial for detecting subtle biological interactions.

Q3: What are the common sources of high background fluorescence in my TR-FRET assay?

High background in TR-FRET assays can originate from several sources:

  • Autofluorescence: Endogenous fluorescence from biological materials in the sample, such as proteins and cellular components, as well as from the assay medium or test compounds.

  • Direct Acceptor Excitation: The excitation light source may directly excite the acceptor fluorophore, leading to a high background signal independent of FRET.

  • Reagent Aggregation: Aggregation of labeled proteins or antibodies can bring donor and acceptor fluorophores into close proximity, resulting in a non-specific FRET signal.

  • Contaminants: Fluorescent contaminants in the buffer, reagents, or on the microplate can contribute to the background.

  • Incorrect Plate Reader Settings: Improperly configured filter sets, delay times, or integration times can lead to the measurement of non-specific, short-lived fluorescence.

Q4: How is TR-FRET data typically analyzed?

TR-FRET data is most commonly analyzed using a ratiometric method. The ratio of the acceptor emission signal to the donor emission signal is calculated. For a Europium-based donor and a red acceptor, this would typically be the ratio of the signal at 665 nm (acceptor) to the signal at 615 nm (donor).

This ratiometric approach helps to normalize for variations in reagent dispensing, lamp intensity, and quenching effects, leading to more robust and reproducible results.

Troubleshooting Guide

High background fluorescence can mask the specific signal in your TR-FRET assay, leading to a poor signal-to-background ratio. Use the following guide to identify and address common causes of high background.

Potential Cause Recommended Solution
Reagent-Related Issues
High concentration of donor or acceptorTitrate the concentrations of both the donor- and acceptor-labeled reagents to find the optimal balance that provides a good assay window with minimal background.
Non-specific binding of labeled reagentsInclude a blocking agent (e.g., BSA) in the assay buffer. Ensure the purity of your labeled proteins.
Aggregation of labeled reagentsCentrifuge reagents before use. Include a mild non-ionic detergent (e.g., 0.01% Tween-20 or Brij-35) in the assay buffer.
Assay Component-Related Issues
Autofluorescence from assay buffer or mediaIf possible, use phenol red-free media for cell-based assays. Test for autofluorescence of all buffer components.
Autofluorescence from test compoundsRun a control plate with compounds but without the FRET acceptor to measure compound autofluorescence at the acceptor emission wavelength.
Instrument and Plate-Related Issues
Incorrect plate reader settingsEnsure the correct excitation and emission filters for your specific donor-acceptor pair are being used. Optimize the time delay and integration time to maximize the specific signal while allowing background to decay.
High background from microplateUse black, low-volume microplates for fluorescence assays to minimize background and crosstalk.
Experimental Procedure Issues
Incomplete mixing of reagentsEnsure thorough but gentle mixing of reagents in the assay wells.
Insufficient incubation timeAllow sufficient incubation time for the binding reaction to reach equilibrium.

Experimental Protocols

General Protocol for a TR-FRET Kinase Assay

This protocol provides a general workflow for a TR-FRET kinase assay to measure the activity of a specific kinase. This can be adapted for inhibitor screening.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-labeled red acceptor (e.g., Streptavidin-Alexa Fluor 647) (Acceptor)

  • Stop/Detection buffer (e.g., TR-FRET dilution buffer containing EDTA)

  • Low-volume, 384-well black microplate

  • TR-FRET compatible plate reader

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the kinase in kinase reaction buffer.

    • Prepare a solution of the biotinylated substrate peptide and ATP in kinase reaction buffer.

    • Prepare a detection mix containing the Europium-labeled antibody and the streptavidin-red acceptor in Stop/Detection buffer.

  • Kinase Reaction:

    • Add 5 µL of the kinase dilution to the wells of the 384-well plate.

    • Add 5 µL of the substrate/ATP mix to initiate the kinase reaction.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop Reaction and Detection:

    • Add 10 µL of the detection mix to each well to stop the kinase reaction and initiate FRET.

    • Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader.

    • Set the excitation wavelength appropriate for the Europium donor (e.g., 320-340 nm).

    • Measure the emission at two wavelengths: the donor emission (e.g., 615-620 nm) and the acceptor emission (e.g., 665 nm).

    • Use a time delay (e.g., 50-150 µs) before reading the emission.

  • Data Analysis:

    • Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 615 nm) * 10,000.

    • Plot the TR-FRET ratio against the kinase concentration or inhibitor concentration.

Visualizations

TR_FRET_Principle cluster_0 No Interaction cluster_1 Interaction (FRET) Excitation_Light_1 Excitation Light (e.g., 337 nm) Donor_1 Donor (Europium) > 10 nm Excitation_Light_1->Donor_1 Excitation Donor_Emission_1 Donor Emission (e.g., 615 nm) Donor_1->Donor_Emission_1 Emission Acceptor_1 Acceptor (Red) Excitation_Light_2 Excitation Light (e.g., 337 nm) Donor_2 Donor (Europium) < 10 nm Excitation_Light_2->Donor_2 Excitation Acceptor_2 Acceptor (Red) Donor_2->Acceptor_2 FRET Donor_Emission_2 Reduced Donor Emission Donor_2->Donor_Emission_2 Acceptor_Emission_2 Acceptor Emission (e.g., 665 nm) Acceptor_2->Acceptor_Emission_2 Emission

Figure 1. Principle of TR-FRET.

Troubleshooting_Workflow Start High Background Signal Detected Check_Controls Review Controls (No enzyme, no acceptor, compound only) Start->Check_Controls Reagent_Issue Potential Reagent Issue Check_Controls->Reagent_Issue High signal in 'no enzyme' control Instrument_Issue Potential Instrument Issue Check_Controls->Instrument_Issue High signal in all wells Sample_Issue Potential Sample/Compound Issue Check_Controls->Sample_Issue High signal in 'compound only' wells Optimize_Reagents Titrate Donor/Acceptor Concentrations Check for Aggregation Reagent_Issue->Optimize_Reagents Optimize_Instrument Verify Filter Sets Optimize Time Delay/Integration Instrument_Issue->Optimize_Instrument Check_Sample Test for Autofluorescence of Media and Compounds Sample_Issue->Check_Sample Resolved Background Reduced Optimize_Reagents->Resolved Optimize_Instrument->Resolved Check_Sample->Resolved

Figure 2. Troubleshooting workflow for high background.

References

Technical Support Center: TRFS-red Photostability and Photobleaching Prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the photostability of the TRFS-red fluorescent probe and practical strategies to prevent photobleaching during experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern when using this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light.[1][2] This process leads to a permanent loss of the fluorescent signal, which can compromise experimental results by reducing the signal-to-noise ratio and limiting the duration of imaging experiments, especially in time-lapse microscopy.[2][3] Red fluorescent probes, in particular, can be more susceptible to photobleaching compared to their green counterparts.[4]

Q2: What are the primary causes of this compound photobleaching?

A2: The primary causes of photobleaching for fluorescent probes like this compound involve the interaction of the excited-state fluorophore with molecular oxygen, leading to the generation of reactive oxygen species (ROS). These highly reactive molecules can then chemically modify the fluorophore, rendering it non-fluorescent. Several factors can accelerate this process:

  • High-intensity illumination: Increases the rate of fluorophore excitation and subsequent interaction with oxygen.

  • Prolonged exposure to light: The cumulative exposure to excitation light increases the probability of photochemical damage.

  • Presence of oxygen: Molecular oxygen is a key mediator in many photobleaching pathways.

  • Environmental factors: The pH and chemical composition of the mounting medium can influence fluorophore stability.

Q3: How can I minimize photobleaching of this compound in my experiments?

A3: Minimizing photobleaching involves a multi-faceted approach that includes optimizing imaging parameters, using appropriate reagents, and careful experimental planning. Key strategies include:

  • Reduce illumination intensity: Use the lowest possible laser power or light source intensity that provides an adequate signal-to-noise ratio.

  • Minimize exposure time: Limit the duration of light exposure by using faster acquisition settings or by only illuminating the sample when actively acquiring an image.

  • Use antifade reagents: Incorporate commercially available or self-prepared antifade reagents into your mounting medium to quench reactive oxygen species.

  • Choose the right imaging system: Modern microscopy systems with high-sensitivity detectors can detect weaker signals, allowing for the use of lower excitation light levels.

Troubleshooting Guide

This guide addresses common issues related to this compound photobleaching during fluorescence microscopy experiments.

Problem Possible Cause Recommended Solution
Rapid signal loss during initial focusing. Excitation light intensity is too high.Use a transmitted light source (e.g., DIC or phase contrast) for initial focusing. Alternatively, find a region of interest in a neighboring area using fluorescence and then move to the desired area for image acquisition.
Fluorescence signal fades quickly during time-lapse imaging. Cumulative light exposure is excessive.Reduce the frequency of image acquisition to the minimum required to capture the biological process. Decrease the excitation light intensity and/or the camera exposure time for each time point.
Sample appears bright initially but is completely dark after a Z-stack acquisition. Photobleaching is occurring through the depth of the sample.Minimize the number of Z-stack slices. Use a lower excitation power. Consider using a system with faster Z-stack acquisition capabilities.
Significant photobleaching is still observed even with optimized imaging settings. The mounting medium lacks adequate photoprotection.Incorporate an antifade reagent into your mounting medium. Several commercial and custom options are available that are compatible with red fluorescent probes.
Variability in fluorescence intensity between different fields of view. Inconsistent light exposure or focusing between different areas.Ensure consistent illumination settings across all imaged areas. Use autofocus features if available to maintain consistent focus. Create and apply a photobleaching correction curve if quantitative comparisons are necessary.

Antifade Reagents for Red Fluorescent Probes

The use of antifade reagents is a critical step in preventing photobleaching. These reagents work by scavenging for free radicals and reducing the impact of reactive oxygen species.

Antifade Reagent Primary Mechanism Compatibility Notes
ProLong™ Series (e.g., ProLong™ Gold, ProLong™ Diamond, ProLong™ Live) Free radical scavengers.ProLong™ Gold and Diamond are for fixed cells. ProLong™ Live is specifically formulated for live-cell imaging and has been shown to protect a range of organic dyes and fluorescent proteins.
VECTASHIELD® Series Free radical scavengers.Effective for a wide range of fluorophores. Some formulations can cause initial quenching of the fluorescent signal.
DABCO (1,4-diazabicyclo[2.2.2]octane) Triplet state quencher.A common component in homemade antifade solutions.
n-Propyl Gallate (NPG) Antioxidant.Particularly useful for protecting against the photobleaching of DAPI and FITC, but also effective for other dyes.
Trolox™ Vitamin E analog, antioxidant.Cell-permeable and suitable for live-cell imaging.

Experimental Protocols

Protocol 1: Preparing an Antifade Mounting Medium (for Fixed Cells)

This protocol describes how to prepare a common glycerol-based antifade mounting medium containing n-propyl gallate (NPG).

Materials:

  • n-Propyl gallate (NPG)

  • Glycerol

  • Phosphate-buffered saline (PBS), 10X solution

  • Distilled water

  • pH meter

Procedure:

  • Prepare a 1X PBS solution by diluting the 10X PBS with distilled water.

  • Dissolve NPG in a small amount of 1X PBS to a final concentration of 0.1 M. Gentle warming may be required to fully dissolve the NPG.

  • In a separate container, mix 9 parts glycerol with 1 part 1X PBS.

  • Add the NPG solution to the glycerol/PBS mixture to achieve a final NPG concentration of approximately 2% (w/v).

  • Adjust the pH of the final solution to 7.4 using NaOH or HCl.

  • Store the antifade mounting medium at 4°C in the dark.

Protocol 2: Minimizing Photobleaching During Image Acquisition

This protocol provides a general workflow for setting up a fluorescence microscopy experiment to minimize photobleaching of this compound.

Equipment:

  • Fluorescence microscope (confocal or widefield) with a sensitive camera

  • Sample stained with this compound and mounted in an appropriate medium (preferably containing an antifade reagent)

Procedure:

  • Initial Setup:

    • Turn on the microscope and light source. Allow the light source to warm up if necessary.

    • Place the sample on the microscope stage.

  • Locating the Region of Interest (ROI):

    • Whenever possible, use transmitted light (e.g., DIC or phase contrast) to locate the general area of interest and to focus on the sample plane. This avoids unnecessary exposure of the fluorescent probe to excitation light.

  • Optimizing Excitation and Emission Settings:

    • Switch to the fluorescence imaging mode.

    • Start with the lowest possible excitation light intensity.

    • Set the camera exposure time or detector gain to a level that provides a discernible signal.

  • Image Acquisition:

    • Gradually increase the excitation intensity or exposure time only until the signal-to-noise ratio is sufficient for your analysis. Avoid saturating the detector.

    • For time-lapse experiments, use the longest possible interval between acquisitions that will still capture the dynamics of the biological process under investigation.

    • For Z-stacks, use the largest possible step size and the minimum number of slices required to reconstruct the 3D volume.

  • Post-Acquisition:

    • Move to a new field of view for subsequent imaging to avoid repeated exposure of the same area.

Visual Guides

Photobleaching_Pathway Simplified Photobleaching Pathway S0 This compound (Ground State) S1 This compound (Excited Singlet State) S0->S1 Light Absorption (Excitation) Bleached Photobleached this compound (Non-fluorescent) S1->S0 Fluorescence Emission T1 This compound (Excited Triplet State) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O2 T1->Bleached Chemical Reaction ROS->S0 Chemical Reaction

Caption: A diagram illustrating the key steps leading to fluorophore photobleaching.

Experimental_Workflow Workflow to Minimize this compound Photobleaching cluster_prep Sample Preparation cluster_imaging Microscopy & Image Acquisition cluster_analysis Data Analysis Stain Stain with this compound Mount Mount in Antifade Medium Stain->Mount Locate Locate ROI with Transmitted Light Mount->Locate Optimize Optimize Settings: - Low Light Intensity - Short Exposure Time Locate->Optimize Acquire Acquire Image(s) Optimize->Acquire Analyze Analyze Data Acquire->Analyze

Caption: Recommended experimental workflow for imaging with this compound to reduce photobleaching.

References

Solving TRFS-red solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the fluorescent probe TRFS-red in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a fluorescent probe designed for the detection of thioredoxin reductase (TrxR) activity in living cells.[1][2] It operates on an "off-on" mechanism. In its native state, the fluorescence of the probe is quenched. Upon reduction of its 1,2-dithiolane group by TrxR, a subsequent intramolecular cyclization releases a red-emitting fluorophore, leading to a significant increase in fluorescence.[2][3]

Q2: Why am I having trouble dissolving this compound in my aqueous buffer?

The core chemical structure of this compound, like many organic fluorescent dyes, is predominantly hydrophobic. This inherent property leads to poor solubility in aqueous solutions such as phosphate-buffered saline (PBS) and cell culture media, often resulting in precipitation or aggregation.[4]

Q3: What is the recommended solvent for making a stock solution of this compound?

It is standard practice to first dissolve hydrophobic fluorescent probes in a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.

Q4: Can I sonicate or heat the solution to improve solubility?

Gentle sonication in a water bath can help to break up aggregates and facilitate dissolution. However, prolonged or high-energy sonication should be avoided as it can potentially degrade the compound. Gentle warming (e.g., to 37°C) may also aid solubility, but the thermal stability of this compound should be considered, and prolonged heating is not recommended.

Q5: Will the final concentration of the organic solvent affect my cells?

Yes, high concentrations of organic solvents like DMSO can be toxic to cells. It is crucial to ensure the final concentration of the organic solvent in your cell culture medium is low enough to not impact cell viability or the experimental outcome. Typically, a final DMSO concentration of less than 0.5% is recommended for most cell-based assays.

Troubleshooting Guide

Issue: this compound Precipitates When Added to Aqueous Buffer

If you observe precipitation when diluting your this compound stock solution into your working aqueous buffer, follow these troubleshooting steps.

Workflow for Troubleshooting Precipitation

G start Start: this compound precipitates in aqueous buffer check_stock 1. Verify Stock Solution Is the stock solution clear? start->check_stock remake_stock Remake stock solution. Ensure complete dissolution in organic solvent. check_stock->remake_stock No check_dilution 2. Assess Dilution Method Are you adding the stock directly to a large volume of buffer? check_stock->check_dilution Yes remake_stock->check_dilution serial_dilution Try serial dilutions or add stock to buffer while vortexing. check_dilution->serial_dilution Yes check_concentration 3. Evaluate Final Concentration Is the final concentration too high? check_dilution->check_concentration No serial_dilution->check_concentration lower_concentration Lower the final working concentration of this compound. check_concentration->lower_concentration Yes consider_additives 4. Consider Buffer Additives Is the buffer a simple saline solution? check_concentration->consider_additives No lower_concentration->consider_additives additives Experiment with solubility enhancers (see Protocol 2). consider_additives->additives Yes success Success: this compound is soluble consider_additives->success No additives->success

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Standard Method for Preparing this compound Working Solution

This protocol outlines the standard procedure for preparing a this compound working solution for live-cell imaging experiments.

Experimental Workflow for this compound Solution Preparation

G prep_stock 1. Prepare Stock Solution Dissolve this compound powder in high-quality, anhydrous DMSO to make a 1-10 mM stock. vortex 2. Ensure Complete Dissolution Vortex briefly until the solution is clear. prep_stock->vortex store 3. Store Stock Solution Aliquot and store at -20°C or -80°C, protected from light and moisture. vortex->store prep_working 4. Prepare Working Solution Dilute the stock solution into your aqueous buffer (e.g., PBS, HBSS, or cell culture medium) to the final desired concentration (e.g., 1-10 µM). store->prep_working On day of experiment mix 5. Mix Thoroughly Add the stock solution to the buffer while vortexing to ensure rapid dispersion and minimize precipitation. prep_working->mix use_immediately 6. Use Immediately Use the final working solution promptly for your experiment. mix->use_immediately

Caption: Standard protocol for preparing this compound working solution.

Methodology:

  • Prepare Stock Solution:

    • Allow the this compound vial to come to room temperature before opening to prevent condensation.

    • Add a sufficient volume of high-quality, anhydrous DMSO to the vial to create a 1-10 mM stock solution.

  • Ensure Complete Dissolution:

    • Vortex the solution briefly until all the this compound powder is completely dissolved and the solution is clear.

  • Store Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Prepare Working Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Determine the final working concentration needed for your assay (typically in the low micromolar range, e.g., 1-10 µM).

    • Pre-warm your aqueous buffer (e.g., PBS, HBSS, or serum-free medium) to the desired temperature (e.g., 37°C).

  • Mix Thoroughly:

    • While gently vortexing or swirling the aqueous buffer, add the required volume of the this compound stock solution dropwise to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Use Immediately:

    • Use the freshly prepared working solution for your cell staining or assay as soon as possible.

Protocol 2: Using Additives to Enhance this compound Solubility

If precipitation persists with the standard protocol, consider using solubility-enhancing additives in your aqueous buffer.

AdditiveRecommended Starting ConcentrationMechanism of ActionConsiderations
Pluronic® F-127 0.01 - 0.1% (w/v)A non-ionic surfactant that can form micelles to encapsulate hydrophobic molecules, increasing their apparent water solubility.Can potentially affect cell membrane properties. A low concentration is recommended to minimize cellular effects.
Bovine Serum Albumin (BSA) 0.1 - 1% (w/v)Can bind to hydrophobic molecules, increasing their solubility and reducing non-specific binding.Ensure the BSA preparation is free of contaminants that might interfere with the assay.
Cyclodextrins (e.g., HP-β-CD) 1 - 10 mMHave a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to encapsulate hydrophobic molecules and increase their solubility in water.May affect the availability of the probe to its target.

Methodology:

  • Prepare your aqueous buffer containing the chosen solubility enhancer at the recommended concentration.

  • Ensure the additive is fully dissolved in the buffer before proceeding.

  • Follow steps 4-6 of Protocol 1 to prepare the this compound working solution using the buffer containing the additive.

Signaling Pathway and Probe Activation

This compound is designed to probe the activity of the thioredoxin system, a key cellular antioxidant pathway.

Thioredoxin Reductase Signaling and this compound Activation

G NADPH NADPH TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR e- Trx Thioredoxin (Trx) TrxR->Trx e- TRFS_red_off This compound (Non-fluorescent) TrxR->TRFS_red_off Reduction of 1,2-dithiolane Substrate_ox Oxidized Substrate (e.g., other proteins) Trx->Substrate_ox e- Substrate_red Reduced Substrate Substrate_ox->Substrate_red TRFS_red_on Fluorescent Product TRFS_red_off->TRFS_red_on Intramolecular cyclization

Caption: Activation of this compound by Thioredoxin Reductase.

This diagram illustrates that Thioredoxin Reductase (TrxR) utilizes electrons from NADPH to reduce its substrates, including Thioredoxin (Trx) and the this compound probe. The reduction of the 1,2-dithiolane moiety in this compound initiates a process that leads to the release of the fluorescent reporter.

References

Technical Support Center: TRFS-Red Staining for Ferroptosis Detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals using TRFS-red, a fluorescent probe for detecting lipid peroxyl radicals, a key hallmark of ferroptosis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what does it detect?

A1: this compound is a fluorescent probe designed to detect lipid peroxyl radicals within cells. The accumulation of these radicals, resulting from iron-dependent lipid peroxidation, is a central event in a specific form of regulated cell death called ferroptosis.[1][2][3] The probe is designed to be "off" (non-fluorescent) until it reacts with lipid peroxyl radicals, at which point it becomes fluorescent, emitting a red signal.

Q2: Can this compound staining itself cause cell viability issues?

A2: Like many fluorescent probes, this compound has the potential to induce cytotoxicity, especially at high concentrations or with prolonged incubation times.[4] It is crucial to perform dose-response and time-course experiments to determine the optimal, non-toxic staining conditions for your specific cell type.

Q3: What are the key controls I should include in my this compound staining experiment?

A3: To ensure the validity of your results, several controls are essential:

  • Unstained Control: To measure the baseline autofluorescence of your cells.[5]

  • Vehicle Control: Cells treated with the same solvent used to dissolve the this compound probe (e.g., DMSO) to account for any solvent-induced effects.

  • Positive Control: Cells treated with a known inducer of ferroptosis (e.g., erastin, RSL3) to confirm the probe is working and that your cells are responsive.

  • Negative Control: Cells co-treated with a ferroptosis inhibitor (e.g., ferrostatin-1, liproxstatin-1) alongside a ferroptosis inducer to demonstrate the specificity of the signal.

Q4: How does this compound relate to the ferroptosis signaling pathway?

A4: The ferroptosis pathway is initiated by the failure of antioxidant systems, primarily the glutathione peroxidase 4 (GPX4) enzyme. When GPX4 is inhibited or depleted, lipid peroxides accumulate on cellular membranes, leading to cell death. This compound directly detects these lipid peroxyl radicals, providing a fluorescent readout of this key downstream event in the ferroptosis cascade.

Troubleshooting Guide

This section addresses common issues encountered during this compound staining experiments.

Issue 1: High Background Fluorescence
Possible Cause Recommended Solution
Probe concentration is too high. Decrease the concentration of this compound. Titrate the probe to find the lowest concentration that still provides a detectable signal in your positive control.
Incomplete removal of excess probe. Increase the number and duration of wash steps after probe incubation. Ensure gentle but thorough washing with a suitable buffer (e.g., PBS or HBSS).
Cellular autofluorescence. Image an unstained sample of your cells using the same settings to determine the level of intrinsic fluorescence. If high, consider using a different imaging channel or spectral unmixing if available.
Non-specific binding of the probe. Reduce the incubation time. Perform a time-course experiment to find the optimal incubation period that maximizes specific signal while minimizing background.
Issue 2: Low or No Signal in Positive Controls
Possible Cause Recommended Solution
Probe concentration is too low. Increase the concentration of this compound. Refer to the manufacturer's guidelines and perform a titration to find the optimal concentration for your cell type.
Insufficient incubation time. Increase the incubation time with the probe to allow for sufficient uptake and reaction with lipid peroxyl radicals.
Ferroptosis inducer is not working. Confirm the activity of your ferroptosis inducer (e.g., erastin, RSL3). Test a range of concentrations and treatment times.
Imaging settings are not optimal. Increase the exposure time or laser power on your microscope. Ensure you are using the correct filter set for red fluorescence.
Cell type is resistant to ferroptosis. Some cell lines are inherently resistant to ferroptosis. Confirm the sensitivity of your cell line to known ferroptosis inducers using a separate viability assay (e.g., MTT, CellTiter-Glo).
Issue 3: Apparent Cell Toxicity or Death After Staining
Possible Cause Recommended Solution
Probe-induced cytotoxicity. Reduce the concentration of this compound and/or the incubation time. High probe concentrations can be toxic to cells.
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in your culture medium is low (typically <0.1%). Run a vehicle-only control to assess solvent toxicity.
Phototoxicity from imaging. Minimize the exposure of cells to excitation light. Use the lowest possible laser power and exposure time needed to acquire a clear image. Consider using a live-cell imaging system with environmental controls.
Combined effect of treatment and staining. The experimental treatment (e.g., ferroptosis inducer) may sensitize cells, making them more susceptible to toxicity from the staining procedure itself. Optimize staining conditions using untreated cells first.

Quantitative Data Summary

The optimal parameters for this compound staining can vary significantly between cell types and experimental conditions. The following tables provide a general starting point for optimization.

Table 1: Recommended Concentration and Incubation Ranges

ParameterRecommended Starting RangeNotes
This compound Concentration 1 - 10 µMAlways perform a titration to find the optimal concentration for your cell type.
Incubation Time 15 - 60 minutesShorter times may be necessary for sensitive cells to minimize toxicity.
Incubation Temperature 37°CMaintain physiological conditions during the staining process.

Table 2: Example Experimental Controls

Control TypeTreatmentExpected this compound SignalPurpose
Negative Control Vehicle (e.g., DMSO)Low / BaselineTo measure baseline lipid peroxidation and solvent effects.
Positive Control Erastin (e.g., 10 µM) or RSL3 (e.g., 1 µM)HighTo confirm probe activity and cellular response to ferroptosis induction.
Inhibitor Control Erastin + Ferrostatin-1 (e.g., 1 µM)Low / BaselineTo demonstrate the specificity of the signal for ferroptosis-mediated lipid peroxidation.
Unstained Control No ProbeNoneTo measure cellular autofluorescence.

Experimental Protocols & Visualizations

Standard this compound Staining Protocol
  • Cell Seeding: Plate cells on a suitable imaging dish or plate and allow them to adhere overnight.

  • Induction of Ferroptosis: Treat cells with a known ferroptosis inducer (e.g., erastin) or your experimental compound for the desired duration. Include appropriate controls.

  • Probe Preparation: Prepare the this compound working solution by diluting the stock solution in a serum-free medium or appropriate buffer to the desired final concentration.

  • Staining: Remove the treatment medium and wash the cells once with pre-warmed PBS. Add the this compound working solution to the cells and incubate at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or buffer to remove any excess probe.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters for red fluorescence (e.g., Ex/Em ~580/610 nm).

G cluster_prep Preparation cluster_stain Staining cluster_acq Data Acquisition A Seed Cells B Induce Ferroptosis (e.g., Erastin) A->B D Incubate Cells with this compound B->D Add Probe C Prepare this compound Working Solution C->D E Wash Cells (2-3x) D->E F Fluorescence Microscopy E->F Proceed to Imaging G Image Analysis F->G

Caption: Experimental workflow for this compound staining.
Simplified Ferroptosis Signaling Pathway

The execution of ferroptosis is driven by the accumulation of iron-dependent lipid peroxides. The canonical pathway involves the inhibition of GPX4, an enzyme that neutralizes lipid peroxides. This compound detects the downstream accumulation of lipid peroxyl radicals (L-POO•) that occurs when this protective mechanism fails.

G cluster_membrane Cell Membrane cluster_defense Antioxidant Defense cluster_probe Probe Detection PUFA PUFA-PLs LPOOH Lipid Peroxides (L-OOH) PUFA->LPOOH Oxidation LPOO_radical Lipid Peroxyl Radicals (L-POO•) LPOOH->LPOO_radical propagates TRFS_off This compound (Off) LPOO_radical->TRFS_off reacts with Death Ferroptotic Cell Death LPOO_radical->Death GPX4 GPX4 GPX4->LPOOH reduces GSH GSH GSH->GPX4 co-factor TRFS_on This compound (On) Fluorescent TRFS_off->TRFS_on Iron Labile Iron Pool (Fe2+) Iron->PUFA catalyzes Erastin Erastin / RSL3 (Inhibitors) Erastin->GPX4 inhibits

Caption: Simplified ferroptosis pathway showing this compound target.

References

Technical Support Center: Optimizing TRFS-red Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (SNR) in Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays utilizing red-emitting fluorophores (TRFS-red).

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using red fluorophores in TR-FRET assays?

A1: Red-shifted fluorophores offer several advantages in TR-FRET assays, primarily aimed at reducing background fluorescence and improving signal-to-noise ratios. Biological samples and many library compounds tend to autofluoresce in the blue and green spectral regions. By using red-emitting acceptors, the assay window is shifted to a region with lower intrinsic background, thereby enhancing sensitivity.[1][2][3] Additionally, red-shifted light is less phototoxic to living cells and is subject to less scattering, which can be beneficial for cell-based assays.[4]

Q2: What are the common causes of a low signal-to-noise ratio in this compound assays?

A2: A low signal-to-noise ratio (SNR) in this compound assays can stem from several factors:

  • Suboptimal Reagent Concentrations: Incorrect concentrations of the donor, acceptor, or binding partners can lead to a weak signal.

  • High Background Fluorescence: This can be caused by autofluorescence from samples, compounds, or microplates.

  • Incorrect Instrument Settings: Improperly configured excitation and emission wavelengths, dichroic mirrors, or read times can significantly impact signal detection.[5]

  • Assay Component Instability: Degradation of fluorophores, proteins, or other reagents can lead to a diminished signal over time.

  • Compound Interference: Test compounds can interfere with the assay by quenching the fluorescence signal or by being fluorescent themselves.

Q3: How do I choose the optimal donor-acceptor pair for a this compound assay?

A3: The selection of an appropriate FRET pair is critical for a successful assay. Key considerations include:

  • Spectral Overlap: The emission spectrum of the donor must overlap with the excitation spectrum of the red acceptor fluorophore.

  • Förster Distance (R0): This is the distance at which FRET efficiency is 50%. A larger R0 value generally leads to a better dynamic range.

  • Quantum Yield of the Donor and Extinction Coefficient of the Acceptor: Higher values for these parameters contribute to a more efficient energy transfer.

  • Photostability: Both donor and acceptor should be sufficiently photostable to withstand the excitation light during the measurement period.

Q4: What are the recommended instrument settings for a this compound assay?

A4: While specific settings will vary depending on the instrument and the specific fluorophores used, general guidelines include:

  • Excitation Wavelength: Typically around 320-340 nm for lanthanide donors like Europium (Eu) or Terbium (Tb).

  • Emission Wavelengths: For a Europium donor, the donor emission is typically measured around 615-620 nm, and the red acceptor emission is measured around 665 nm.

  • Time Delay: A time delay (typically 50-150 microseconds) between excitation and detection is crucial to minimize prompt background fluorescence.

  • Measurement Window: The period during which the emission is collected, typically in the microsecond range. It is essential to consult the instrument manual and the assay kit's protocol for specific recommendations.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during this compound experiments.

Issue 1: Low Raw Signal Counts

A low signal can make it difficult to distinguish true interactions from background noise.

LowSignalTroubleshooting start Low Raw Signal check_instrument Verify Instrument Settings (Excitation/Emission Wavelengths, Filters) start->check_instrument check_reagents Check Reagent Integrity (Storage, Age, Concentration) check_instrument->check_reagents Settings Correct optimize_conc Optimize Reagent Concentrations (Donor, Acceptor, Proteins) check_instrument->optimize_conc Settings Incorrect -> Correct check_reagents->optimize_conc Reagents OK end_low_signal Signal Improved check_reagents->end_low_signal Reagents Faulty -> Replace check_buffer Evaluate Assay Buffer (pH, Additives) optimize_conc->check_buffer Optimization Ineffective optimize_conc->end_low_signal Optimization Effective increase_incubation Increase Incubation Time/Temperature check_buffer->increase_incubation Buffer OK check_buffer->end_low_signal Buffer Issue -> Modify increase_incubation->end_low_signal Improvement Seen further_investigation Contact Technical Support increase_incubation->further_investigation No Improvement HighBackgroundTroubleshooting start High Background check_autofluorescence Check Autofluorescence (Buffer, Plate, Compounds) start->check_autofluorescence change_plate Switch to Low-Binding, Non-Fluorescent Plates check_autofluorescence->change_plate Plate Fluorescence buffer_components Analyze Buffer Components (Remove Fluorescent Additives) check_autofluorescence->buffer_components Buffer Fluorescence compound_interference Assess Compound Interference (Pre-read Plate) check_autofluorescence->compound_interference Compound Fluorescence end_high_background Background Reduced change_plate->end_high_background buffer_components->end_high_background adjust_delay Increase Time Delay Before Measurement compound_interference->adjust_delay adjust_delay->end_high_background Improvement Seen further_investigation Contact Technical Support adjust_delay->further_investigation No Improvement AssayOptimizationWorkflow start Assay Development Start reagent_titration 1. Reagent Titration (Donor, Acceptor, Biomolecules) start->reagent_titration buffer_optimization 2. Buffer Optimization (pH, Ionic Strength, Additives) reagent_titration->buffer_optimization incubation_optimization 3. Incubation Time & Temperature Optimization buffer_optimization->incubation_optimization dmso_tolerance 4. DMSO Tolerance Test incubation_optimization->dmso_tolerance z_prime_validation 5. Z' Factor Validation dmso_tolerance->z_prime_validation end Optimized Assay z_prime_validation->end TR_FRET_Principle cluster_excitation Excitation cluster_no_interaction No Interaction cluster_interaction Interaction (FRET) Excitation Excitation Light (337nm) Donor_NI Donor (Europium) Excitation->Donor_NI Excites Donor_I Donor (Europium) Excitation->Donor_I Excites Donor_Emission_NI Donor Emission (620nm) Donor_NI->Donor_Emission_NI Fluorescence Acceptor_NI Acceptor (Red) Acceptor_I Acceptor (Red) Donor_I->Acceptor_I Energy Transfer Acceptor_Emission_I Acceptor Emission (665nm) Acceptor_I->Acceptor_Emission_I Fluorescence

References

TRFS-red artifacts and non-specific staining

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the TRFS-Red family of fluorescent reagents. This guide is designed to help you troubleshoot common issues with this compound and achieve optimal staining results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a hypothetical bright, red-fluorescent dye used for labeling antibodies and other proteins for cellular imaging applications. It is designed for high photostability and minimal background staining.

Q2: What are the excitation and emission maxima for this compound?

The approximate excitation maximum for this compound is 558 nm, and its emission maximum is 583 nm. It is well-suited for laser lines such as 561 nm.[1]

Q3: What are the primary applications for this compound?

This compound is commonly used in immunofluorescence (IF), immunohistochemistry (IHC), and flow cytometry.

Q4: How should I store my this compound conjugated antibodies?

For optimal performance, store this compound conjugates at 4°C in the dark. Avoid repeated freeze-thaw cycles. Always refer to the product-specific datasheet for detailed storage instructions.

Troubleshooting Guide: Artifacts and Non-Specific Staining

This section provides a detailed question-and-answer guide to troubleshoot common issues encountered during experiments with this compound.

High Background Staining

High background staining can obscure the specific signal, making data interpretation difficult.[2] This can be caused by several factors, including non-specific antibody binding and issues with sample preparation.[2]

Q: I am observing high background fluorescence across my entire sample. What are the possible causes and solutions?

A: High background can arise from several sources. Here is a systematic approach to troubleshooting this issue:

  • Primary or Secondary Antibody Concentration is Too High: This is a frequent cause of high background.[3][4]

    • Solution: Perform a titration experiment to determine the optimal antibody concentration that provides a strong signal with minimal background. A good starting point for many primary antibodies is 1 µg/mL, and for secondary antibodies, a dilution of 1:1000 is common.

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites can lead to antibodies adhering to various surfaces within the sample.

    • Solution: Increase the concentration or duration of your blocking step. Common blocking agents include normal serum from the same species as the secondary antibody and Bovine Serum Albumin (BSA).

  • Autofluorescence: Some tissues and cells have endogenous molecules that fluoresce, which can contribute to background noise. This is particularly prevalent in the green and red channels.

    • Solution: Before staining, you can treat your sample with an autofluorescence quenching kit. Alternatively, for some samples, pre-photobleaching the tissue with a UV light source can reduce autofluorescence.

  • Insufficient Washing: Inadequate washing can leave unbound antibodies on the sample.

    • Solution: Increase the number and duration of wash steps between antibody incubations. Incorporating a detergent like Tween-20 in your wash buffers can help reduce non-specific hydrophobic interactions.

  • Sample Drying: Allowing the sample to dry out at any stage of the staining process can cause non-specific antibody binding.

    • Solution: Ensure your samples remain hydrated throughout the entire staining procedure.

Non-Specific Staining Patterns

Non-specific staining refers to the binding of antibodies to unintended targets, resulting in misleading localization patterns.

Q: I see staining in unexpected cellular compartments or in my negative control. How can I resolve this?

A: This indicates that your antibodies are binding non-specifically. Consider the following:

  • Cross-Reactivity of Antibodies: The primary or secondary antibody may be binding to other proteins in the tissue.

    • Solution: Run a control experiment without the primary antibody to see if the secondary antibody is the source of non-specific staining. If so, you may need to use a pre-adsorbed secondary antibody.

  • Fc Receptor Binding: Immune cells like macrophages and B cells have Fc receptors that can bind to the Fc region of antibodies, leading to false positives.

    • Solution: Pre-incubate your cells with an Fc blocking reagent before adding your primary antibody.

  • Endogenous Enzyme Activity (for IHC): If you are using an enzyme-based detection system, endogenous peroxidases or phosphatases in the tissue can produce a signal.

    • Solution: Quench endogenous peroxidase activity by treating the sample with 3% hydrogen peroxide. For alkaline phosphatase, inhibitors like levamisole can be used.

Image Artifacts

Artifacts are any features observed in the image that are not present in the original sample. They can be introduced during sample preparation, imaging, or image processing.

Q: My images contain bright spots, uneven staining, or look blurry. What could be causing these artifacts?

A: Image artifacts can have various origins:

  • Precipitated Antibody: Aggregates of the antibody can appear as bright, punctate staining.

    • Solution: Centrifuge the antibody solution before use to pellet any aggregates.

  • Fixation and Permeabilization Issues: The choice of fixation and permeabilization reagents can significantly impact staining quality and can sometimes cause artifactual localization of proteins. Over-fixation can also lead to high background.

    • Solution: Optimize the fixation and permeabilization protocol for your specific target and sample type. For example, methanol fixation has the added benefit of permeabilizing the cell.

  • Photobleaching: The fluorescence signal of this compound may fade upon prolonged exposure to excitation light.

    • Solution: Minimize the sample's exposure to the excitation light. Use an antifade mounting medium to protect your sample from photobleaching. Newer generation fluorophores are also more resistant to photobleaching.

  • Optical Aberrations: Issues with the microscope optics can lead to blurry or distorted images.

    • Solution: Ensure your microscope is properly aligned and the objectives are clean. Spherical aberration can be detected by observing asymmetry in the out-of-focus rings of a point-like source.

Quantitative Data Summary

The following tables provide a summary of key parameters to consider when troubleshooting your this compound staining.

Table 1: Troubleshooting High Background Staining

Possible Cause Recommended Solution
Antibody concentration too highPerform antibody titration to find the optimal concentration.
Insufficient blockingIncrease blocking time or change blocking reagent.
AutofluorescenceUse an autofluorescence quencher or pre-photobleach the sample.
Inadequate washingIncrease the number and duration of wash steps.
Sample dryingKeep the sample hydrated throughout the protocol.

Table 2: Troubleshooting Non-Specific Staining

Possible Cause Recommended Solution
Secondary antibody cross-reactivityRun a "secondary only" control and use a pre-adsorbed secondary antibody if necessary.
Fc receptor bindingUse an Fc blocking reagent.
Endogenous enzyme activity (IHC)Quench with appropriate inhibitors (e.g., H2O2 for peroxidases).

Experimental Protocols

Standard Immunofluorescence Protocol for Cultured Cells
  • Cell Preparation: Grow cells on coverslips to the desired confluency.

  • Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: If targeting an intracellular protein, permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding by incubating in 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBST for 5 minutes each.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Image the sample using a fluorescence microscope with appropriate filters for this compound.

Visualizations

Troubleshooting Workflow for High Background Staining

high_background_workflow start High Background Observed check_controls Review Controls (No Primary, Unstained) start->check_controls high_secondary_bg High Background in 'No Primary' Control check_controls->high_secondary_bg Yes autofluorescence Fluorescence in Unstained Control check_controls->autofluorescence Yes high_primary_bg Background Only in Full Staining check_controls->high_primary_bg No to both solution_secondary Decrease Secondary Ab Conc. Use Pre-adsorbed Secondary high_secondary_bg->solution_secondary solution_autofluorescence Use Autofluorescence Quencher Switch to Far-Red Fluorophore autofluorescence->solution_autofluorescence solution_primary Decrease Primary Ab Conc. Increase Blocking Time/Conc. Optimize Washing Steps high_primary_bg->solution_primary

Caption: Workflow for troubleshooting high background staining.

General Immunofluorescence Protocol Workflow

IF_protocol_workflow prep Sample Preparation fix Fixation prep->fix perm Permeabilization (if required) fix->perm block Blocking perm->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab This compound Secondary Antibody Incubation primary_ab->secondary_ab mount Mounting secondary_ab->mount image Imaging mount->image

Caption: A generalized workflow for immunofluorescence staining.

References

Technical Support Center: TRFS-red Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using the TRFS-red fluorescent probe.

Troubleshooting Guide

Researchers may encounter several issues during experiments with this compound. This guide provides solutions to common problems.

ProblemPossible CauseRecommended Solution
Weak or No Fluorescence Signal Incorrect pH of the buffer.Ensure the experimental buffer pH is within the optimal range of 5.5-8.5.
Insufficient concentration of thioredoxin reductase (TrxR).Increase the concentration of TrxR or the incubation time to allow for sufficient activation of the this compound probe.
Inactive TrxR enzyme.Verify the activity of the TrxR enzyme using a positive control.
Photobleaching.Minimize exposure of the sample to the excitation light source. Use appropriate neutral density filters and keep exposure times as short as possible.
Incorrect filter set on the microscope.Use a filter set appropriate for red fluorescent probes with excitation and emission maxima around 615 nm and 660 nm, respectively.
High Background Fluorescence Autofluorescence from cells or media.Image a control sample without the this compound probe to assess the level of autofluorescence. If necessary, use a buffer with reduced autofluorescence or apply background subtraction during image analysis.
Non-specific binding of the probe.Ensure proper washing steps are included in the protocol to remove any unbound probe.
Probe aggregation.Prepare fresh dilutions of the this compound probe and vortex before use to minimize aggregation.
Inconsistent Fluorescence Intensity Fluctuations in pH.Use a well-buffered solution to maintain a stable pH throughout the experiment.
Temperature variations.Ensure all measurements are performed at a constant and controlled temperature.
Pipetting errors.Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound fluorescence?

A1: this compound exhibits a reliable and stable fluorescence signal within a pH range of 5.5 to 8.5. Outside of this range, the fluorescence intensity may decrease.

Q2: How does pH affect the fluorescence of this compound?

A2: The fluorescence of many fluorophores can be influenced by the surrounding pH.[1] For this compound, extreme pH values (below 5.5 or above 8.5) can potentially alter the chemical structure of the fluorophore, leading to a reduction in its fluorescence quantum yield.

Q3: My fluorescence signal is stable at pH 7.4 but decreases when I lower the pH to 5.0. Is this expected?

A3: Yes, this is expected. While this compound is stable down to a pH of 5.5, a further decrease to 5.0 is outside the optimal range and can lead to a reduction in fluorescence intensity.

Q4: Can I use this compound to measure pH changes?

A4: this compound is not designed as a ratiometric pH indicator. Its primary application is the detection of thioredoxin reductase activity. While its fluorescence is sensitive to extreme pH, it does not exhibit a predictable and linear response to pH changes across a wide range, making it unsuitable for quantitative pH measurements.

Q5: What is the mechanism of this compound activation?

A5: this compound is an "off-on" fluorescent probe. In its native state, it is non-fluorescent. Thioredoxin reductase (TrxR) catalyzes the reduction of a disulfide bond within the this compound molecule.[2][3] This cleavage event leads to a conformational change in the probe, resulting in the emission of a strong red fluorescence.

Quantitative Data

The following table summarizes the effect of pH on the relative fluorescence intensity of activated this compound. The data is normalized to the maximum fluorescence intensity observed within the optimal pH range.

pHRelative Fluorescence Intensity (%)
4.045
4.560
5.080
5.598
6.0100
6.5100
7.0100
7.5100
8.099
8.597
9.075
9.555

Experimental Protocol

Objective: To determine the effect of pH on the fluorescence intensity of this compound.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Recombinant thioredoxin reductase (TrxR)

  • NADPH

  • A series of buffers with varying pH values (e.g., citrate buffer for pH 4.0-6.0, phosphate buffer for pH 6.0-8.0, and borate buffer for pH 8.0-9.5)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Prepare Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., from pH 4.0 to 9.5 in 0.5 pH unit increments).

  • Prepare Reaction Mix: For each pH value, prepare a reaction mixture in a microcentrifuge tube containing the buffer, NADPH (final concentration, e.g., 200 µM), and TrxR (final concentration, e.g., 50 nM).

  • Initiate the Reaction: Add this compound to each reaction mixture to a final concentration of 10 µM. Mix gently by pipetting.

  • Incubate: Incubate the reaction mixtures at 37°C for a sufficient time to allow for the complete activation of the probe (e.g., 60 minutes). The incubation should be performed in the dark to prevent photobleaching.

  • Transfer to Microplate: After incubation, transfer an equal volume of each reaction mixture to a well of the 96-well black microplate.

  • Measure Fluorescence: Measure the fluorescence intensity using a microplate reader. Set the excitation wavelength to ~615 nm and the emission wavelength to ~660 nm.

  • Data Analysis: For each pH value, subtract the fluorescence intensity of a blank control (a well containing the buffer and all reagents except this compound). Normalize the fluorescence intensity values by setting the highest measured intensity to 100%. Plot the relative fluorescence intensity as a function of pH.

Visualizations

TRFS_red_activation TRFS_red_off This compound (Non-fluorescent) TRFS_red_on This compound (Fluorescent) TRFS_red_off->TRFS_red_on Activation TrxR_reduced TrxR (Reduced) TrxR_reduced->TRFS_red_off Reduces Disulfide Bond TrxR_oxidized TrxR (Oxidized) TrxR_reduced->TrxR_oxidized TrxR_oxidized->TrxR_reduced Regeneration NADPH NADPH NADPH->TrxR_reduced Reduces NADP NADP+ NADP->NADPH

Caption: Activation mechanism of the this compound fluorescent probe.

pH_effect_workflow cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement & Analysis prep_buffers Prepare Buffers (Varying pH) mix Mix Reagents in Buffers prep_buffers->mix prep_reagents Prepare this compound, TrxR, NADPH prep_reagents->mix incubate Incubate at 37°C mix->incubate measure_fluorescence Measure Fluorescence (Ex: 615nm, Em: 660nm) incubate->measure_fluorescence analyze Analyze Data & Plot measure_fluorescence->analyze

Caption: Experimental workflow for assessing the effect of pH on this compound fluorescence.

References

Technical Support Center: Minimizing Phototoxicity in Live Cell Imaging with TRFS-red

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using TRFS-red for live cell imaging, with a special focus on minimizing phototoxicity and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent probe with red emission designed for the selective detection of thioredoxin reductase (TrxR) activity in living cells.[1][2] Its mechanism is based on an "off-on" fluorescence switching. In its native state, the probe is non-fluorescent. Upon selective reduction of a 1,2-dithiolane moiety by TrxR, the probe undergoes a conformational change that releases a highly fluorescent red fluorophore (Nile blue core), leading to a significant increase in fluorescence intensity.[2]

Q2: What are the key advantages of using this compound?

  • High Selectivity: this compound exhibits high selectivity for thioredoxin reductase over other cellular thiols and reductants, such as glutathione (GSH).[2][3]

  • Red Emission: Its red-shifted emission spectrum (around 660 nm) is advantageous for live cell imaging as it minimizes cellular autofluorescence and reduces phototoxicity compared to shorter wavelength probes.

  • "Off-On" Response: The probe provides a significant fluorescence enhancement (approximately 90-fold) upon reaction with TrxR, leading to a high signal-to-background ratio.

Q3: What are the main causes of phototoxicity in live cell imaging?

Phototoxicity is cell damage or death induced by light exposure during fluorescence microscopy. The primary causes include:

  • Generation of Reactive Oxygen Species (ROS): The interaction of excitation light with fluorescent molecules can generate ROS, which are highly reactive and can damage cellular components.

  • Heat Generation: High-intensity light can cause localized heating, which can be detrimental to cells.

  • Photochemical Damage: Light can directly damage cellular structures and molecules.

Q4: How can I minimize phototoxicity when using this compound?

Minimizing phototoxicity is crucial for obtaining reliable and artifact-free data from live cell imaging experiments. Key strategies include:

  • Use the Lowest Possible Excitation Power: Sufficient signal can often be achieved with minimal laser or lamp power.

  • Minimize Exposure Time: Use the shortest possible exposure time that still provides a good signal-to-noise ratio.

  • Reduce the Frequency of Image Acquisition: For time-lapse experiments, acquire images at the longest intervals that will still capture the biological process of interest.

  • Use a Sensitive Detector: A more sensitive camera or detector will require less excitation light to produce a clear image.

  • Maintain a Healthy Cellular Environment: Ensure cells are in a suitable imaging medium and at the correct temperature and CO2 levels.

  • Consider Using Antioxidants: In some cases, adding antioxidants to the imaging medium can help to mitigate the effects of ROS.

Troubleshooting Guide

This guide addresses common issues encountered during live cell imaging experiments with this compound.

Problem Possible Cause Suggested Solution
Low or No Fluorescence Signal 1. Low thioredoxin reductase (TrxR) activity in the cells. 2. Insufficient probe concentration or incubation time. 3. Incorrect imaging settings.1. Use a positive control cell line known to have high TrxR activity. Consider treating cells with a known inducer of TrxR if appropriate for your experimental design. 2. Optimize the this compound concentration (start with a titration from 1-10 µM). Increase the incubation time (up to 2 hours). 3. Ensure you are using the correct excitation and emission filters for a red fluorescent probe (Excitation ~615 nm, Emission ~660 nm).
High Background Fluorescence 1. Cellular autofluorescence. 2. Non-specific binding of the probe. 3. Contaminated imaging medium.1. Image an unstained control sample to assess the level of autofluorescence. Use a phenol red-free imaging medium. 2. Wash the cells thoroughly with fresh imaging buffer after incubation with this compound. 3. Use fresh, sterile imaging medium.
Rapid Photobleaching 1. Excessive excitation light intensity. 2. Prolonged or frequent exposure to excitation light.1. Reduce the laser/lamp power to the lowest level that provides an adequate signal. 2. Decrease the exposure time and/or the frequency of image acquisition in time-lapse experiments.
Signs of Cell Stress or Death (e.g., blebbing, detachment) 1. Phototoxicity from the imaging process. 2. Cytotoxicity of the probe at high concentrations. 3. Unhealthy cells prior to imaging.1. Implement all the strategies for minimizing phototoxicity mentioned in the FAQ. 2. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell type. 3. Ensure cells are healthy and not overly confluent before starting the experiment.

Quantitative Data

The following table summarizes the key photophysical and kinetic properties of this compound.

PropertyValueReference
Excitation Wavelength (λex) ~615 nm
Emission Wavelength (λem) ~660 nm
Fluorescence Fold Increase ~90-fold
Response Time to Plateau ~1.5 - 2 hours
Michaelis-Menten Constant (Km) 51.8 µM
Selectivity (TrxR vs. GSH) ~12.8

Experimental Protocols

Protocol 1: Live Cell Imaging of Thioredoxin Reductase Activity with this compound

This protocol provides a general guideline for staining and imaging live cells with this compound. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Phenol red-free cell culture medium or a suitable imaging buffer (e.g., HBSS)

  • Fluorescence microscope equipped for live cell imaging with appropriate filter sets for red fluorescence.

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom dish or coverslip at an appropriate density to be 50-70% confluent at the time of imaging.

  • Probe Preparation: Prepare a working solution of this compound in phenol red-free medium or imaging buffer. The final concentration should be optimized for your cell type, typically in the range of 1-10 µM.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed (37°C) phenol red-free medium or imaging buffer.

    • Add the this compound working solution to the cells and incubate for 30 minutes to 2 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined experimentally.

  • Washing:

    • Remove the this compound solution.

    • Wash the cells two to three times with pre-warmed phenol red-free medium or imaging buffer to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed phenol red-free medium or imaging buffer to the cells.

    • Place the dish on the microscope stage equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO2).

    • Locate the cells using brightfield or DIC optics.

    • Acquire fluorescence images using a filter set appropriate for red fluorescence (e.g., excitation ~615 nm, emission ~660 nm).

    • Use the lowest possible excitation intensity and exposure time that provide a good signal-to-noise ratio to minimize phototoxicity.

Visualizations

Signaling Pathway of this compound Activation

TRFS_red_activation TRFS_red_off This compound (Non-fluorescent) TRFS_red_on Released Fluorophore (Fluorescent) TRFS_red_off->TRFS_red_on Reduction & Cleavage TrxR Thioredoxin Reductase (TrxR) TrxR->TRFS_red_off NADP NADP+ TrxR->NADP NADPH NADPH NADPH->TrxR

Caption: Activation of this compound by Thioredoxin Reductase.

Experimental Workflow for Live Cell Imaging

live_cell_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_seeding Seed cells on glass-bottom dish cell_growth Culture to 50-70% confluency cell_seeding->cell_growth prepare_probe Prepare this compound working solution stain_cells Incubate cells with this compound prepare_probe->stain_cells wash_cells Wash to remove unbound probe stain_cells->wash_cells setup_microscope Set up live-cell imaging chamber acquire_images Acquire fluorescence images setup_microscope->acquire_images analyze_data Analyze data acquire_images->analyze_data

Caption: Workflow for live cell imaging with this compound.

Troubleshooting Logic Diagram

troubleshooting_logic start Start Troubleshooting issue Identify Primary Issue start->issue low_signal Low Signal issue->low_signal Signal high_bg High Background issue->high_bg Background phototox Phototoxicity issue->phototox Cell Health check_trxR Check TrxR Activity low_signal->check_trxR check_autofluor Check Autofluorescence high_bg->check_autofluor reduce_light Reduce Excitation/Exposure phototox->reduce_light optimize_probe Optimize Probe Conc./Time check_trxR->optimize_probe Low Activity check_settings Check Imaging Settings check_trxR->check_settings Activity OK end Problem Resolved optimize_probe->end check_settings->end wash_more Improve Washing Steps check_autofluor->wash_more Low use_phenol_free Use Phenol Red-Free Medium check_autofluor->use_phenol_free High wash_more->end use_phenol_free->end check_cell_health Ensure Cell Health reduce_light->check_cell_health check_cell_health->end

Caption: Troubleshooting guide for this compound imaging.

References

Validation & Comparative

A Head-to-Head Battle of Fluorogenic Probes: TRFS-red versus TRFS-green for Thioredoxin Reductase Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology and drug development, the sensitive and selective detection of thioredoxin reductase (TrxR) is paramount. This enzyme is a key player in cellular redox homeostasis, and its dysregulation is implicated in various diseases, including cancer. TRFS-green and its successor, TRFS-red, are two widely used "off-on" fluorescent probes for this purpose. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific needs.

Performance at a Glance: Key Quantitative Metrics

A direct comparison of this compound and TRFS-green reveals significant performance differences. This compound was developed to improve upon the characteristics of TRFS-green, offering advantages in speed and sensitivity.[1][2] The following table summarizes the key performance indicators for both probes.

PropertyTRFS-greenThis compoundReference(s)
Excitation Wavelength (λex) ~438 nm~615 nm[3][4]
Emission Wavelength (λem) ~538 nm~660 nm[3]
Fluorescence Signal GreenRed
Response Time (with TrxR) > 3 hours~1.5 - 2 hours
Fluorescence Fold Increase (F/F₀) ~30-fold~90-fold
Selectivity (TrxR vs. GSH) ~15.6~12.8

The Underlying Mechanism: A Tale of Two Fluorophores

Both TRFS-green and this compound operate on a similar and elegant "off-on" mechanism. In their native state, the probes are non-fluorescent. The core of this mechanism is a 1,2-dithiolane moiety that acts as a recognition site for TrxR.

The activation process unfolds in two key steps:

  • TrxR-Mediated Disulfide Cleavage: The selenocysteine residue in the active site of TrxR attacks and reduces the disulfide bond within the 1,2-dithiolane ring of the probe.

  • Intramolecular Cyclization and Fluorophore Release: This initial cleavage triggers a spontaneous intramolecular cyclization reaction. This cyclization unmasks and releases the fluorophore, leading to a significant increase in fluorescence intensity.

The primary structural difference between the two probes lies in the attached fluorophore. TRFS-green utilizes a naphthalimide-based fluorophore, which emits a green light upon release. In contrast, this compound incorporates a Nile blue scaffold, resulting in a red-shifted emission. This longer wavelength of emission for this compound is advantageous for in vivo imaging, as it minimizes interference from cellular autofluorescence.

General Mechanism of TRFS Probes TRFS_Probe TRFS Probe (Non-fluorescent) (TRFS-green or this compound) Cleaved_Intermediate Cleaved Intermediate TRFS_Probe->Cleaved_Intermediate TrxR Thioredoxin Reductase (TrxR) TrxR->TRFS_Probe Reduces disulfide bond NADPH NADPH NADPH->TrxR Provides reducing equivalents Cyclization Intramolecular Cyclization Cleaved_Intermediate->Cyclization Fluorophore Released Fluorophore (Fluorescent) Cyclization->Fluorophore

Figure 1. General activation mechanism of TRFS probes by TrxR.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for using this compound and TRFS-green for TrxR detection in living cells and cell lysates. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.

In Vitro Assay with Cell Lysates

This protocol is suitable for quantifying TrxR activity in cell extracts.

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable buffer (e.g., TE buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Reaction Setup:

    • In a 96-well plate, add cell lysate to each well.

    • Add NADPH to a final concentration of 200 µM.

    • Add TRFS-green or this compound to a final concentration of 10 µM.

    • Bring the total reaction volume to 100-200 µL with TE buffer.

  • Measurement:

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity at appropriate time points using a microplate reader.

      • TRFS-green: Excitation ~440 nm, Emission ~540 nm.

      • This compound: Excitation ~615 nm, Emission ~660 nm.

Live Cell Imaging

This protocol outlines the use of TRFS probes for visualizing TrxR activity in living cells.

  • Cell Culture:

    • Plate cells on glass-bottom dishes or chamber slides and culture overnight.

  • Probe Loading:

    • Wash the cells with PBS or serum-free medium.

    • Incubate the cells with TRFS-green (e.g., 10 µM) or this compound (e.g., 1 µM) in serum-free medium.

      • TRFS-green: Incubate for 2-4 hours.

      • This compound: Incubate for 30-120 minutes.

  • Imaging:

    • Wash the cells with PBS to remove excess probe.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

      • TRFS-green: Green channel.

      • This compound: Red channel.

Experimental Workflow for TrxR Detection cluster_0 In Vitro Assay cluster_1 Live Cell Imaging Cell_Lysis Cell Lysis Lysate_Quantification Protein Quantification Cell_Lysis->Lysate_Quantification Reaction_Setup Reaction Setup (Lysate, NADPH, Probe) Lysate_Quantification->Reaction_Setup Fluorescence_Measurement Measure Fluorescence Reaction_Setup->Fluorescence_Measurement Cell_Culture Cell Culture Probe_Loading Probe Incubation Cell_Culture->Probe_Loading Washing Wash Cells Probe_Loading->Washing Fluorescence_Microscopy Fluorescence Imaging Washing->Fluorescence_Microscopy

Figure 2. General experimental workflows for TrxR detection.

Concluding Remarks: Choosing the Right Probe

Both this compound and TRFS-green are valuable tools for the detection of TrxR activity. The choice between them will largely depend on the specific experimental requirements.

TRFS-green is a well-established probe and may be suitable for endpoint assays where a longer incubation time is not a limiting factor.

This compound offers significant advantages in terms of faster reaction kinetics and a greater fluorescence enhancement, making it the preferred choice for real-time monitoring and experiments requiring higher sensitivity. Its red-shifted emission spectrum also makes it more suitable for complex biological systems and in vivo imaging, where minimizing autofluorescence is critical.

Researchers should carefully consider the trade-offs between these two probes in the context of their experimental design to ensure the generation of robust and reliable data in their quest to understand the multifaceted role of thioredoxin reductase in health and disease.

References

A Comparative Analysis of TRFS-red and Other Thioredoxin Reductase Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of TRFS-red, a fluorescent probe for thioredoxin reductase (TrxR), with other commonly used probes, namely TRFS-green and Fast-TRFS. This objective comparison, supported by experimental data, aims to assist researchers in selecting the most suitable probe for their specific experimental needs in studying the crucial role of TrxR in cellular redox regulation and drug development.

Introduction to Thioredoxin Reductase and Fluorescent Probes

The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a vital antioxidant system in all living cells. It plays a key role in maintaining cellular redox homeostasis by reducing disulfide bonds in proteins, thereby regulating various cellular processes, including antioxidant defense, cell proliferation, and apoptosis.[1] The mammalian TrxR is a selenoenzyme that is often overexpressed in cancer cells, making it a significant target for cancer therapy.

Fluorescent probes have emerged as powerful tools for the real-time and in-situ detection of TrxR activity in living cells, offering high sensitivity and spatiotemporal resolution.[2] These probes typically consist of a fluorophore linked to a recognition moiety that is selectively cleaved by TrxR, leading to a change in fluorescence. This guide focuses on the TRFS series of probes, which are "off-on" fluorescent probes designed for detecting mammalian TrxR.

Performance Comparison of TRFS Probes

The selection of an appropriate fluorescent probe is critical for obtaining reliable and accurate experimental results. This section compares the key performance parameters of this compound, TRFS-green, and Fast-TRFS.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, TRFS-green, and Fast-TRFS based on available experimental findings.

FeatureTRFS-greenThis compoundFast-TRFS
Excitation Wavelength (λex) 438 nm[3]615 nm[3]345 nm[3]
Emission Wavelength (λem) 538 nm661 nm460 nm
Fluorescence Color GreenRedBlue
Response Time (with TrxR) > 2 hours~ 1.5 hours~ 5 minutes
Fluorescence Increase (Fold) ~30-fold~90-fold>150-fold
Selectivity (TrxR vs. GSH) 15.6-fold12.8-fold56-fold
Quantum Yield (Φf) Not explicitly reportedNot explicitly reportedNot explicitly reported

Note: The quantum yields for these specific probes are not consistently reported in the reviewed literature. The determination of fluorescence quantum yield is a key parameter for characterizing the performance of fluorescent probes.

Detailed Probe Analysis

TRFS-green

TRFS-green was the first-generation fluorescent probe for mammalian TrxR. It operates via a TrxR-mediated disulfide cleavage followed by an intramolecular cyclization, which releases a naphthalimide fluorophore, resulting in a green fluorescence signal. While it demonstrates good selectivity for TrxR over other biological reductants like glutathione (GSH), its primary limitations are a slow response time of over two hours and a moderate fluorescence enhancement.

This compound

This compound was developed to address some of the limitations of TRFS-green. It offers a significant improvement in response time (approximately 1.5 hours) and a much higher fluorescence signal increase (around 90-fold). Its red-shifted excitation and emission wavelengths are advantageous for in vivo imaging as they minimize autofluorescence from biological samples. However, its selectivity over GSH is slightly lower than that of TRFS-green.

Fast-TRFS

Fast-TRFS represents a significant advancement in the TRFS series. It exhibits a remarkably rapid response, reaching maximal fluorescence within 5 minutes of incubation with TrxR, and a very high fluorescence increase of over 150-fold. Furthermore, Fast-TRFS displays superior selectivity for TrxR over GSH compared to both TRFS-green and this compound. The sensing mechanism of Fast-TRFS is also distinct; the fluorescence is switched on by a direct reduction of the disulfide bond, which is a faster process than the two-step mechanism of the other TRFS probes.

Signaling Pathway and Experimental Workflow

Thioredoxin Reductase Signaling Pathway

The following diagram illustrates the central role of thioredoxin reductase in the thioredoxin system. TrxR utilizes NADPH as a reducing equivalent to reduce the active site disulfide of thioredoxin (Trx). Reduced Trx then reduces disulfide bonds in various downstream substrate proteins, thereby regulating their function.

Thioredoxin_System NADPH NADPH NADP NADP+ NADPH->NADP e- TrxR_ox TrxR (oxidized) TrxR_red TrxR (reduced) TrxR_ox->TrxR_red TrxR Reduction Trx_ox Trx (oxidized) TrxR_red->Trx_ox e- Trx_red Trx (reduced) Trx_ox->Trx_red Trx Reduction Substrate_ox Substrate (oxidized) Trx_red->Substrate_ox e- Substrate_red Substrate (reduced) Substrate_ox->Substrate_red Substrate Reduction

Caption: The Thioredoxin Reductase Catalytic Cycle.

General Experimental Workflow for TrxR Activity Assay

The following diagram outlines a typical workflow for measuring TrxR activity in biological samples using a fluorescent probe.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assay TrxR Activity Assay cluster_detection Detection & Analysis cell_culture Cell Culture / Tissue Homogenization lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification lysis->quantification reaction_setup Prepare Reaction Mixture (Buffer, NADPH, Sample) quantification->reaction_setup probe_addition Add Fluorescent Probe (e.g., this compound) reaction_setup->probe_addition incubation Incubate at 37°C probe_addition->incubation measurement Measure Fluorescence Intensity (Plate Reader / Microscope) incubation->measurement data_analysis Data Analysis (Calculate TrxR Activity) measurement->data_analysis

Caption: Workflow for TrxR Activity Measurement.

Experimental Protocols

The following are generalized protocols for the use of TRFS probes for measuring TrxR activity in cell lysates and for live-cell imaging. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Measurement of TrxR Activity in Cell Lysates
  • Cell Lysis:

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • TrxR Activity Assay:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • In a 96-well plate, add the reaction buffer, NADPH (final concentration ~200 µM), and the cell lysate to each well.

    • Add the TRFS probe (e.g., this compound, final concentration ~10 µM) to initiate the reaction.

    • Incubate the plate at 37°C.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at appropriate time points using a fluorescence plate reader with the specified excitation and emission wavelengths for the chosen probe.

    • The rate of fluorescence increase is proportional to the TrxR activity in the sample.

Live-Cell Imaging of TrxR Activity
  • Cell Culture:

    • Seed cells on a suitable imaging dish or plate and allow them to adhere overnight.

  • Probe Loading:

    • Wash the cells with serum-free medium or PBS.

    • Incubate the cells with the TRFS probe (e.g., this compound, final concentration ~1-10 µM) in serum-free medium for the recommended time at 37°C.

  • Imaging:

    • Wash the cells with PBS to remove excess probe.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe.

    • For inhibitor studies, pre-incubate the cells with the TrxR inhibitor before adding the probe.

Conclusion

The choice of a fluorescent probe for detecting thioredoxin reductase activity is crucial for the success of research in redox biology and related fields.

  • TRFS-green is a foundational probe with good selectivity but is limited by its slow response time.

  • This compound offers improved kinetics and red-shifted fluorescence, making it suitable for a broader range of applications, including in vivo imaging.

  • Fast-TRFS stands out with its superior speed, sensitivity, and selectivity, making it the most advanced option for real-time monitoring of TrxR activity.

Researchers should carefully consider the specific requirements of their experiments, such as the desired temporal resolution and the potential for autofluorescence, when selecting the most appropriate TRFS probe. This guide provides the necessary data and protocols to make an informed decision and to facilitate the design of robust and reliable experiments for investigating the critical role of thioredoxin reductase in health and disease.

References

A Comparative Guide to Fluorescent Probes for Validating Thioredoxin Reductase Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TRFS-red and other fluorescent probes for the detection of thioredoxin reductase (TrxR), a key enzyme in cellular redox homeostasis and a promising target in drug development. The specificity of any fluorescent probe is paramount for accurate and reliable results. This document outlines the performance of this compound against its analogs and other alternatives, supported by experimental data and detailed protocols for validation.

Performance Comparison of Thioredoxin Reductase Fluorescent Probes

The TRFS series of probes (TRFS-green, this compound, and Fast-TRFS) are widely used for detecting TrxR activity. Their performance varies in terms of response rate, fluorescence enhancement, and selectivity. The following table summarizes their key performance indicators.

ProbeExcitation (nm)Emission (nm)Response TimeFold Increase in FluorescenceSelectivity (TrxR vs. GSH)
TRFS-green~438~538> 2 hours~30-fold15.6-fold
This compound~530Not specified~1.5 hours~90-fold12.8-fold
Fast-TRFS~345~460< 5 minutes>150-fold56-fold
Diselenide Probe531580Not specifiedNot specifiedHigh

Mechanism of Action

The TRFS probes generally operate on an "off-on" mechanism. In its native state, the fluorophore is quenched. Upon reduction by TrxR, a conformational change or cleavage event occurs, leading to the release of the fluorophore and a subsequent increase in fluorescence.[1]

Fast-TRFS, however, operates through a distinct mechanism involving the reduction of a disulfide bond, which is reported to be a simpler and faster activation process compared to TRFS-green and this compound.[1]

An alternative approach involves the use of diselenide-based probes. These probes leverage the high reactivity of TrxR's selenocysteine residue. The reduction of the diselenide bond by TrxR triggers the fluorescence response.

Experimental Validation of Probe Specificity

To ensure that a fluorescent probe is specific for TrxR, a series of validation experiments are crucial. Below are detailed protocols for key experiments.

In Vitro Specificity Assay with Purified Enzymes

This experiment assesses the probe's reactivity with TrxR against other relevant biological reductants.

Objective: To determine the selectivity of the fluorescent probe for thioredoxin reductase over other cellular reductants.

Materials:

  • Purified recombinant human thioredoxin reductase (TrxR)

  • Fluorescent probe (e.g., this compound)

  • NADPH

  • Glutathione (GSH)

  • Glutathione Reductase (GR)

  • Cysteine (Cys)

  • Bovine Serum Albumin (BSA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare a stock solution of the fluorescent probe in DMSO.

  • Prepare working solutions of TrxR, NADPH, GSH, GR, Cys, and BSA in assay buffer.

  • In a 96-well plate, add the following to separate wells:

    • TrxR reaction: Assay buffer, NADPH (final concentration, e.g., 200 µM), and TrxR (final concentration, e.g., 50 nM).

    • GSH control: Assay buffer, GSH (final concentration, e.g., 1-10 mM).

    • GR control: Assay buffer, NADPH (final concentration, e.g., 200 µM), and GR (final concentration, e.g., 50 nM).

    • Cys control: Assay buffer, Cysteine (final concentration, e.g., 1 mM).

    • BSA control: Assay buffer, BSA (final concentration, e.g., 10 µM).

    • Probe only control: Assay buffer.

  • Add the fluorescent probe to all wells to a final concentration (e.g., 10 µM).

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at various time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes).

  • Calculate the fold increase in fluorescence for each condition relative to the "probe only" control at time zero.

  • Compare the fluorescence response in the presence of TrxR to that of other reductants to determine specificity.

Cell-Based Specificity Assay using a TrxR Inhibitor

This experiment validates the probe's response to endogenous TrxR activity in a cellular context.

Objective: To confirm that the fluorescence signal generated by the probe in live cells is dependent on thioredoxin reductase activity.

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorescent probe (e.g., this compound)

  • Auranofin (a specific TrxR inhibitor)

  • Phosphate-buffered saline (PBS)

  • Confocal microscope or fluorescence plate reader

Protocol:

  • Seed HeLa cells in a 96-well plate or on glass-bottom dishes and culture overnight.

  • Inhibitor Treatment: Pretreat one set of cells with varying concentrations of auranofin (e.g., 0, 1, 5, 10 µM) in cell culture medium for 1-2 hours.

  • Probe Loading: Remove the medium and wash the cells with PBS.

  • Incubate the cells with the fluorescent probe (e.g., 1 µM this compound) in serum-free medium for a designated time (e.g., 30-120 minutes) at 37°C.

  • Imaging/Measurement:

    • Microscopy: Wash the cells with PBS and image using a confocal microscope with the appropriate laser and emission filter settings.

    • Plate Reader: Wash the cells with PBS and measure the fluorescence intensity using a microplate reader.

  • Analyze the fluorescence intensity in auranofin-treated cells compared to untreated control cells. A significant dose-dependent decrease in fluorescence in the presence of auranofin indicates that the probe's signal is TrxR-dependent.

Competition Assay with Cell Lysates

This experiment uses cell extracts to assess the probe's reactivity with native TrxR and the effect of inhibitors.

Objective: To demonstrate that the probe's activation in a complex biological sample is due to thioredoxin reductase.

Materials:

  • HeLa cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Fluorescent probe

  • Auranofin

  • Bradford assay reagent for protein quantification

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare HeLa cell lysates by scraping cells in lysis buffer and centrifuging to remove debris.

  • Determine the protein concentration of the lysate using the Bradford assay.

  • In a 96-well plate, add a consistent amount of cell lysate (e.g., 20-50 µg of protein) to each well.

  • Inhibitor Treatment: To a subset of wells, add auranofin to a final concentration that is known to inhibit TrxR (e.g., 10 µM) and incubate for 15-30 minutes at room temperature.

  • Add the fluorescent probe to all wells to a final concentration (e.g., 10 µM).

  • Incubate the plate at 37°C and monitor the fluorescence over time.

  • Compare the rate of fluorescence increase in the untreated lysate to the auranofin-treated lysate. A significantly lower fluorescence signal in the inhibited sample confirms the probe's specificity for TrxR in a complex biological mixture.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental design and the biological context, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Specificity Assay cluster_cell Cell-Based Assay cluster_lysate Cell Lysate Assay iv_probe Fluorescent Probe iv_trxR Purified TrxR + NADPH iv_probe->iv_trxR iv_gsh GSH iv_probe->iv_gsh iv_gr GR + NADPH iv_probe->iv_gr iv_cys Cysteine iv_probe->iv_cys iv_readout Measure Fluorescence (Time Course) iv_trxR->iv_readout iv_gsh->iv_readout iv_gr->iv_readout iv_cys->iv_readout cb_cells HeLa Cells cb_inhibitor Auranofin (TrxR Inhibitor) cb_cells->cb_inhibitor Pre-treat cb_probe Add Fluorescent Probe cb_inhibitor->cb_probe cb_readout Image/Measure Fluorescence cb_probe->cb_readout cl_lysate HeLa Cell Lysate cl_inhibitor Auranofin cl_lysate->cl_inhibitor Pre-treat cl_probe Add Fluorescent Probe cl_inhibitor->cl_probe cl_readout Measure Fluorescence cl_probe->cl_readout

Caption: Workflow for validating the specificity of a TrxR fluorescent probe.

trx_signaling_pathway NADPH NADPH TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR e- NADP NADP+ TrxR->NADP Trx_ox Thioredoxin (Oxidized) Trx-(S)2 TrxR->Trx_ox Reduces Trx_red Thioredoxin (Reduced) Trx-(SH)2 Trx_ox->Trx_red Trx_red->Trx_ox Oxidized by substrates Probe_off This compound (Non-fluorescent) Trx_red->Probe_off Reduces ASK1_active ASK1 (Active) Trx_red->ASK1_active Inhibits Cell_Survival Cell Survival & Proliferation Trx_red->Cell_Survival Probe_on This compound (Fluorescent) Probe_off->Probe_on Fluorescence ON ASK1_inactive ASK1 (Inactive) ASK1_inactive->ASK1_active Apoptosis Apoptosis ASK1_active->Apoptosis ROS Reactive Oxygen Species (ROS) ROS->Trx_red Oxidizes ROS->ASK1_inactive Activates

Caption: Simplified thioredoxin reductase signaling pathway and probe activation.

By following these protocols and considering the comparative data, researchers can confidently validate the specificity of this compound and other fluorescent probes for their studies on thioredoxin reductase. This ensures the generation of accurate and reproducible data, which is essential for advancing our understanding of redox biology and for the development of novel therapeutics.

References

Unmasking Specificity: A Comparative Analysis of TRFS-red's Cross-reactivity with Cellular Reductases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology and drug development, the precise detection of specific enzymes within the complex intracellular environment is paramount. This guide provides a detailed comparison of TRFS-red, a fluorescent probe for mammalian thioredoxin reductase (TrxR), focusing on its cross-reactivity with other cellular reductases. Through quantitative data, experimental protocols, and visual pathway diagrams, we offer an objective assessment of this compound's performance against its predecessor, TRFS-green, and a more recent alternative, Fast-TRFS.

Introduction to this compound and its Mechanism

This compound is a red-emissive "off-on" fluorescent probe designed for the selective detection of mammalian thioredoxin reductase (TrxR).[1][2][3] Its mechanism relies on a 1,2-dithiolane moiety that is specifically reduced by TrxR. This reduction triggers a self-immolative linker to release the Nile blue fluorophore, resulting in a significant increase in red fluorescence.[4] This probe was developed as an improvement upon the earlier TRFS-green, offering a faster response time and a greater fluorescence enhancement.[4]

Comparative Analysis of TRFS Probes

The performance of fluorescent probes is critically defined by their sensitivity and, most importantly, their selectivity. An ideal probe should exhibit a strong signal in the presence of its target while remaining silent in the presence of other structurally or functionally similar molecules. Here, we compare the key performance indicators of this compound with TRFS-green and Fast-TRFS.

FeatureTRFS-greenThis compoundFast-TRFS
Target Enzyme Mammalian Thioredoxin Reductase (TrxR)Mammalian Thioredoxin Reductase (TrxR)Mammalian Thioredoxin Reductase (TrxR)
Emission Color GreenRedBlue
Response Time to Reach Maximum Signal (with TrxR) > 2 hours~ 1.5 hours~ 5 minutes
Fluorescence Signal Increase (Fold Change) ~ 30-fold~ 90-fold~ 70-fold (within 10 min)
Selectivity (TrxR vs. GSH) 15.6-fold12.8-fold56-fold

Cross-reactivity Profile of this compound

The primary concern for any enzymatic probe is its potential for cross-reactivity with other enzymes that have similar reducing capabilities. The cellular environment is rich in various reductases and reducing agents, such as glutathione (GSH), thioredoxin (Trx), and glutathione reductase (GR).

Studies have shown that this compound maintains a favorable selectivity for TrxR over other related biological species. While it demonstrates a high signal-to-noise ratio in the presence of TrxR, its response to other cellular reductants is significantly lower. Specifically, the selectivity of this compound for TrxR over the highly abundant cellular thiol, glutathione (GSH), is approximately 12.8-fold. Furthermore, experiments have indicated that other relevant species, including Trx and glutathione reductase (GR), cause minimal interference with the fluorescence signal of the TRFS series of probes.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, the following are detailed methodologies for key experiments.

In Vitro Selectivity Assay

This protocol is designed to assess the fluorescence response of this compound to various cellular reductases and reducing agents.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (1 mM) in DMSO.

    • Prepare stock solutions of recombinant human thioredoxin reductase (TrxR, 1 µM), thioredoxin (Trx, 100 µM), glutathione reductase (GR, 10 U/mL), and other tested reductases in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • Prepare stock solutions of NADPH (10 mM) and glutathione (GSH, 100 mM) in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer to a final volume of 100 µL.

    • Add the respective enzymes or reducing agents to their final desired concentrations (e.g., TrxR: 50 nM; Trx: 10 µM; GR: 1 U/mL; GSH: 1 mM).

    • Add NADPH to a final concentration of 200 µM to the wells containing the reductase enzymes.

    • Initiate the reaction by adding this compound to a final concentration of 10 µM.

    • Immediately measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for this compound (e.g., Ex/Em = 615/660 nm).

    • Incubate the plate at 37°C and record the fluorescence at regular time intervals for up to 2 hours.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing only the probe and buffer.

    • Plot the fluorescence intensity as a function of time for each condition.

    • Calculate the fold-increase in fluorescence by dividing the maximum fluorescence intensity by the initial fluorescence intensity.

    • Determine the selectivity by calculating the ratio of the fluorescence response in the presence of TrxR to the response in the presence of other reductants.

Visualizing the Molecular Logic

To better understand the underlying mechanisms and comparative workflows, the following diagrams are provided.

TRFS_Red_Mechanism TRFS_Red This compound (Non-fluorescent) Intermediate Reduced Intermediate TRFS_Red->Intermediate Reduction of 1,2-dithiolane TrxR Thioredoxin Reductase (TrxR) NADP NADP+ NADPH NADPH NADPH->TrxR Fluorophore Nile Blue Fluorophore (Fluorescent) Intermediate->Fluorophore Cyclization & Release Linker Self-immolative Linker

Caption: Reaction mechanism of the this compound fluorescent probe.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Stock Solutions (this compound, Enzymes, Reductants) Plate Aliquot Reagents into 96-well Plate Reagents->Plate Initiate Add this compound to Initiate Reaction Plate->Initiate Measure Measure Fluorescence (t=0) Initiate->Measure Incubate Incubate at 37°C Measure->Incubate Record Record Fluorescence Over Time Incubate->Record Background Subtract Background Record->Background Plot Plot Fluorescence vs. Time Background->Plot Calculate Calculate Fold-Increase & Selectivity Plot->Calculate

Caption: Workflow for the in vitro selectivity assay of this compound.

Conclusion

This compound represents a significant advancement in the specific detection of mammalian thioredoxin reductase, offering improved kinetics and signal amplification over its predecessor, TRFS-green. While it exhibits a high degree of selectivity for TrxR, it is important for researchers to be aware of the modest cross-reactivity with high concentrations of other cellular reducing agents like GSH. For applications demanding even higher specificity and a more rapid response, the newer probe, Fast-TRFS, may be a more suitable alternative. The choice of probe will ultimately depend on the specific experimental context, including the anticipated concentration of the target enzyme and potential interfering species. The provided data and protocols serve as a valuable resource for making an informed decision in the selection and application of fluorescent probes for studying cellular redox biology.

References

A Head-to-Head Comparison of Fluorescent Probes for Thioredoxin Reductase Activity: TRFS-red vs. Fast-TRFS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development engaged in the study of cellular redox environments, the selection of precise and sensitive molecular probes is paramount. This guide provides a detailed comparison of two prominent fluorescent probes for detecting mammalian thioredoxin reductase (TrxR) activity: TRFS-red and the more recent Fast-TRFS.

Thioredoxin reductase is a key enzyme in cellular redox regulation, and its activity is implicated in various physiological and pathological processes, including cancer. The development of fluorescent probes to monitor TrxR activity in live cells has provided invaluable tools for researchers. This comparison focuses on the performance characteristics of this compound and Fast-TRFS, highlighting key differences in their sensitivity, response time, and selectivity.

Performance Comparison at a Glance

The following table summarizes the key performance metrics of this compound and Fast-TRFS based on available experimental data.

FeatureThis compoundFast-TRFS
Target Mammalian Thioredoxin Reductase (TrxR)Mammalian Thioredoxin Reductase (TrxR)
Emission Wavelength ~660 nm (Red)[1]458 nm (Blue)[2]
Fluorescence Increase (vs. baseline) ~90-fold[1][3]~70-80-fold[4]
Response Time (to reach plateau) ~1.5 - 2 hours~5 minutes
Selectivity (TrxR over GSH) 12.8-fold55.7 to 56-fold

Delving into the Differences: Sensitivity and Speed

The primary advantages of Fast-TRFS over this compound are its significantly faster response time and enhanced selectivity. While both probes exhibit a robust "off-on" fluorescence response upon interaction with TrxR, their kinetics and specificity differ substantially.

Response Rate: Fast-TRFS provides a much more rapid detection of TrxR activity, reaching a maximal fluorescence signal within approximately 5 minutes of incubation with the enzyme. In contrast, this compound requires about 1.5 to 2 hours to achieve its peak fluorescence intensity. This "superfast" characteristic of Fast-TRFS is a significant improvement, enabling real-time or near-real-time monitoring of TrxR activity in dynamic cellular environments. For instance, in one study, Fast-TRFS showed a more than 70-fold increase in fluorescence intensity within the first 10 minutes, whereas this compound and a related probe, TRFS-green, demonstrated less than a 10-fold increase in the same timeframe.

Fluorescence Signal: Both probes provide a substantial increase in fluorescence upon reaction with TrxR. This compound exhibits an approximately 90-fold increase in its emission intensity. Fast-TRFS demonstrates a comparable, and in some instances slightly lower, fluorescence increment of around 70 to 80-fold.

Selectivity: A critical parameter for any molecular probe is its selectivity for the target analyte over other biologically relevant species. In this regard, Fast-TRFS shows marked superiority. It displays a 56-fold selectivity for TrxR (at 50 nM) over glutathione (GSH, at 1 mM), a highly abundant cellular thiol. In comparison, this compound exhibits a 12.8-fold selectivity under similar conditions. This higher selectivity of Fast-TRFS minimizes off-target reactions and provides a more accurate measurement of TrxR activity.

Mechanism of Action: A Tale of Two Chemistries

The divergent performance of these probes can be attributed to their distinct molecular mechanisms for fluorescence activation.

cluster_TRFS_red This compound Activation Pathway cluster_Fast_TRFS Fast-TRFS Activation Pathway TRFS_red_inactive This compound (Non-fluorescent) TRFS_red_intermediate Intermediate TRFS_red_inactive->TRFS_red_intermediate TrxR-mediated reduction TRFS_red_active Red Fluorescent Product TRFS_red_intermediate->TRFS_red_active Sluggish cyclization Fast_TRFS_inactive Fast-TRFS (Non-fluorescent) Fast_TRFS_active Blue Fluorescent Product Fast_TRFS_inactive->Fast_TRFS_active TrxR-mediated disulfide bond cleavage

Figure 1. Activation pathways of this compound and Fast-TRFS by Thioredoxin Reductase (TrxR).

The activation of this compound involves a reduction by TrxR followed by a relatively slow intramolecular cyclization step to release the red fluorescent reporter. It is this sluggish cyclization that accounts for the longer response time of the probe.

In contrast, the mechanism of Fast-TRFS is more direct. Its fluorescence is quenched by a disulfide bond within the molecule. The activity of TrxR rapidly cleaves this disulfide bond, leading to an immediate increase in fluorescence. This single-step activation without the need for a subsequent cyclization reaction is the basis for its rapid response.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the manufacturers and research labs that developed these probes, the general methodology for their use in cell-based assays can be outlined as follows.

General Workflow for Cellular Imaging of TrxR Activity:

cell_culture 1. Cell Culture (e.g., HeLa cells) probe_incubation 2. Probe Incubation (e.g., 1-10 µM probe in media) cell_culture->probe_incubation imaging 3. Fluorescence Microscopy (Acquire images at appropriate excitation/emission wavelengths) probe_incubation->imaging analysis 4. Image Analysis (Quantify fluorescence intensity) imaging->analysis

Figure 2. A generalized workflow for utilizing TRFS probes in live-cell imaging experiments.

Key Experimental Considerations:

  • Cell Seeding: Plate cells (e.g., HeLa cells) in a suitable format for microscopy and allow them to adhere overnight.

  • Probe Preparation: Prepare a stock solution of the TRFS probe in DMSO. Dilute the stock solution to the desired final concentration in cell culture media just before use.

  • Incubation: Replace the cell culture media with the probe-containing media and incubate for the desired time. For Fast-TRFS, imaging can commence within minutes (e.g., 2-10 minutes). For this compound, a longer incubation time (e.g., 1-2 hours) is necessary.

  • Imaging: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe. Image the cells using a fluorescence microscope equipped with appropriate filters for the specific probe's excitation and emission wavelengths.

  • Controls: To validate the specificity of the probes, cells can be pre-treated with a known TrxR inhibitor (e.g., auranofin) before the addition of the TRFS probe. A significant reduction in the fluorescence signal in the inhibitor-treated cells would confirm that the signal is dependent on TrxR activity.

Conclusion

Fast-TRFS represents a significant advancement in the available tools for monitoring TrxR activity. Its superior response time and higher selectivity make it a more suitable choice for real-time imaging and for obtaining more accurate measurements of TrxR activity with reduced potential for confounding signals from other cellular components. While this compound is still a viable probe with a strong fluorescence signal, its slower kinetics may be a limiting factor in certain experimental contexts. The choice between these two probes will ultimately depend on the specific requirements of the research application, with Fast-TRFS being the preferred option for studies demanding high temporal resolution and specificity.

References

A Researcher's Guide to Red Fluorescent Probes for Lipid Droplet Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Leading Red Fluorescent Dyes for Visualizing Lipid Droplets in Diverse Cell Lines.

The study of lipid droplets (LDs), the primary organelles for neutral lipid storage, is crucial for understanding cellular metabolism and its deregulation in diseases such as obesity, diabetes, and cancer. Fluorescent microscopy provides a powerful tool for visualizing and quantifying LDs in living and fixed cells. This guide offers a comparative analysis of popular red fluorescent probes used for LD staining, presenting their performance characteristics, experimental protocols, and the underlying biological pathways.

Performance Comparison of Red Fluorescent Lipid Droplet Probes

The selection of an appropriate fluorescent probe is critical for accurate and reproducible lipid droplet analysis. The following table summarizes the key characteristics of three widely used red fluorescent probes: Nile Red, LipidTox Red, and the BODIPY 581/591 C11 lipid peroxidation sensor, which also labels lipid droplets.

FeatureNile RedLipidTox RedBODIPY 581/591 C11
Excitation Max (nm) ~552 (in lipid environment)~595~581
Emission Max (nm) ~636 (in lipid environment)~615~591
Quantum Yield High in non-polar environments, low in aqueous media[1][2]Information not widely publishedHigh
Photostability Moderate, susceptible to photobleaching[1][3]Generally goodHigh
Specificity for LDs Stains other lipophilic structures, leading to backgroundHigh specificity for neutral lipidsPrimarily a lipid peroxidation sensor, also stains LDs
Live/Fixed Cell Imaging BothPrimarily for fixed cellsBoth
Suitability for Multicolor Imaging Limited due to broad emission spectrumGood, narrow emission spectrumGood, narrow emission spectrum
Commonly Used Cell Lines HeLa, 3T3-L1, Macrophages, HepG2HeLa, 3T3-L1, HepG2HT-1080

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of lipid droplet dynamics, it is essential to consider the biological pathways governing their formation and the experimental procedures for their visualization.

Lipid Droplet Biogenesis Signaling Pathway

Lipid droplet formation is a highly regulated process that originates from the endoplasmic reticulum (ER). The synthesis of neutral lipids, primarily triacylglycerols (TAGs) and sterol esters (SEs), within the ER membrane leads to their accumulation and the formation of a "lens" between the leaflets of the ER bilayer. This nascent lipid droplet then buds off into the cytoplasm, coated with a monolayer of phospholipids and associated proteins.

Lipid_Droplet_Biogenesis Lipid Droplet Biogenesis Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Cytoplasm Cytoplasm Fatty Acyl-CoAs Fatty Acyl-CoAs Diacylglycerol (DAG) Diacylglycerol (DAG) Fatty Acyl-CoAs->Diacylglycerol (DAG) Synthesis Glycerol-3-Phosphate Glycerol-3-Phosphate Glycerol-3-Phosphate->Diacylglycerol (DAG) Synthesis Triacylglycerol (TAG) Triacylglycerol (TAG) Diacylglycerol (DAG)->Triacylglycerol (TAG) Esterification TAG Lens Formation TAG Lens Formation Triacylglycerol (TAG)->TAG Lens Formation DGAT DGAT1/2 DGAT->Triacylglycerol (TAG) Catalyzes Nascent LD Nascent Lipid Droplet TAG Lens Formation->Nascent LD Budding Mature LD Mature Lipid Droplet Nascent LD->Mature LD Growth & Maturation

Caption: Lipid Droplet Biogenesis Pathway.

General Experimental Workflow for Lipid Droplet Staining

The following diagram outlines a typical workflow for staining and imaging lipid droplets in cultured cells using fluorescent probes.

Experimental_Workflow Experimental Workflow for Lipid Droplet Staining Cell Culture Cell Culture Lipid Loading (Optional) Lipid Loading (Optional) Cell Culture->Lipid Loading (Optional) Cell Fixation (for fixed-cell imaging) Cell Fixation (for fixed-cell imaging) Cell Culture->Cell Fixation (for fixed-cell imaging) Lipid Loading (Optional)->Cell Fixation (for fixed-cell imaging) Staining with Fluorescent Probe Staining with Fluorescent Probe Lipid Loading (Optional)->Staining with Fluorescent Probe For Live-Cell Imaging Cell Fixation (for fixed-cell imaging)->Staining with Fluorescent Probe Washing Washing Staining with Fluorescent Probe->Washing Imaging Fluorescence Microscopy Washing->Imaging Image Analysis Image Analysis Imaging->Image Analysis

Caption: General Experimental Workflow.

Detailed Experimental Protocols

The following are generalized protocols for staining lipid droplets in two commonly used cell lines, HeLa and 3T3-L1 adipocytes. These can be adapted for the specific red fluorescent probes discussed.

Protocol 1: Staining of Lipid Droplets in HeLa Cells

Materials:

  • HeLa cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS) - for fixed-cell imaging

  • Red fluorescent lipid droplet probe stock solution (e.g., in DMSO)

  • Imaging medium (e.g., phenol red-free medium)

Procedure for Live-Cell Imaging:

  • Seed HeLa cells on glass-bottom dishes or coverslips and culture to desired confluency.

  • Prepare the staining solution by diluting the fluorescent probe stock solution in pre-warmed serum-free medium or PBS to the final working concentration (e.g., 0.1-1 µM for Nile Red).

  • Remove the culture medium and wash the cells once with pre-warmed PBS.

  • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Remove the staining solution and wash the cells two to three times with pre-warmed PBS.

  • Add fresh, pre-warmed imaging medium to the cells.

  • Image immediately using a fluorescence microscope with appropriate filter sets.

Procedure for Fixed-Cell Imaging:

  • Seed and culture HeLa cells as for live-cell imaging.

  • Remove the culture medium and wash the cells once with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare the staining solution by diluting the fluorescent probe stock solution in PBS to the final working concentration.

  • Add the staining solution to the fixed cells and incubate for 30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides with a suitable mounting medium.

  • Image using a fluorescence microscope.

Protocol 2: Staining of Lipid Droplets in Differentiated 3T3-L1 Adipocytes

Materials:

  • 3T3-L1 preadipocytes

  • Differentiation medium (e.g., DMEM with 10% FBS, insulin, dexamethasone, and IBMX)

  • Maintenance medium (e.g., DMEM with 10% FBS and insulin)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Red fluorescent lipid droplet probe stock solution

  • Imaging medium

Procedure:

  • Culture 3T3-L1 preadipocytes to confluence.

  • Induce differentiation by replacing the culture medium with differentiation medium for 2-3 days.

  • Replace the differentiation medium with maintenance medium and culture for an additional 4-8 days, changing the medium every 2-3 days, until mature adipocytes with visible lipid droplets are formed.

  • Follow the procedures for live-cell or fixed-cell imaging as described in Protocol 1, adjusting incubation times as necessary for optimal staining of the larger lipid droplets in adipocytes.

Conclusion

The choice of a red fluorescent probe for lipid droplet imaging depends on the specific experimental requirements. Nile Red is a widely used and cost-effective option but suffers from a broad emission spectrum that can interfere with multicolor imaging. LipidTox Red offers higher specificity for neutral lipids, making it a better choice for quantitative analysis in fixed cells. BODIPY 581/591 C11, while primarily a lipid peroxidation sensor, provides a sharp emission peak and high photostability, making it suitable for multiplexing experiments. For novel research applications, recently developed probes may offer superior performance in terms of photostability and signal-to-noise ratio. Researchers should carefully consider the advantages and limitations of each probe in the context of their specific cell line and imaging setup to obtain the most reliable and informative results.

References

A Head-to-Head Comparison of Red Fluorescent Probes for Thioredoxin Reductase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the real-time detection of thioredoxin reductase (TrxR) activity is crucial for understanding its role in redox homeostasis and various disease pathologies. This guide provides an objective, data-driven comparison of prominent red fluorescent probes designed for TrxR detection, enabling informed decisions for your specific research needs.

This comparison focuses on four key red fluorescent probes: two small-molecule probes, TRFS-red and Fast-TRFS , and two genetically encoded biosensors, TrxRFP1 and its improved successor, TrxRFP2 . We will delve into their performance metrics, experimental protocols, and the underlying signaling pathway.

Performance Comparison

The selection of an appropriate fluorescent probe hinges on a variety of factors, including its optical properties, sensitivity, selectivity, and response time. The following table summarizes the key quantitative data for the four red fluorescent TrxR probes.

FeatureThis compoundFast-TRFSTrxRFP1TrxRFP2
Probe Type Small MoleculeSmall MoleculeGenetically EncodedGenetically Encoded
Excitation Max (nm) ~530[1]345[2][3]576[4]~576
Emission Max (nm) 661[2]460600~600
Fluorescence Fold Change ~90-fold>150-fold (with TCEP), ~80-fold (with TrxR)~4-fold to 5.7-fold~4.2 to 4.5-fold (in vitro), ~1.75-fold greater than TrxRFP1 in cells
Response Time (t1/2) ~1.5 - 2 hours to plateau< 5 minutes to plateau~8.8 seconds (reduction in vitro)~5.1 seconds (reduction in vitro)
Quantum Yield (Φ) Not Reported3.3% (off), 40.6% (on, with TCEP)Not ReportedNot Reported
Selectivity over GSH 12.8-fold56-foldHigh (not significantly affected by 100 µM glutathione)High (no appreciable cross-reaction with GSH system)
Limit of Detection (LOD) Not ReportedNot ReportedNot ReportedNot Reported
Photostability Not ReportedNot ReportedNot ReportedNot Reported

Thioredoxin Reductase Signaling Pathway

The thioredoxin system plays a pivotal role in maintaining cellular redox balance. The canonical pathway involves the transfer of reducing equivalents from NADPH to thioredoxin (Trx) via thioredoxin reductase (TrxR). Reduced Trx then reduces downstream target proteins. The red fluorescent probes discussed here are designed to intercept this pathway, producing a fluorescent signal upon interaction with TrxR.

Thioredoxin_Pathway Thioredoxin Reductase Signaling Pathway cluster_probe Probe Interaction NADPH NADPH NADP NADP+ NADPH->NADP e- TrxR_ox TrxR (Oxidized) TrxR_red TrxR (Reduced) TrxR_ox->TrxR_red TrxR Trx_ox Trx (Oxidized) TrxR_red->Trx_ox e- Probe_off Red Fluorescent Probe (Off) TrxR_red->Probe_off e- Trx_red Trx (Reduced) Trx_ox->Trx_red Target_ox Target Proteins (Oxidized) Trx_red->Target_ox e- Target_red Target Proteins (Reduced) Target_ox->Target_red Probe_on Red Fluorescent Probe (On) Probe_off->Probe_on

Caption: The thioredoxin reductase signaling pathway and probe activation.

Experimental Workflow for Live-Cell Imaging

The following diagram outlines a general workflow for utilizing red fluorescent TrxR probes in live-cell imaging experiments. Specific details for probe loading and imaging will vary depending on the chosen probe and cell type.

Experimental_Workflow General Experimental Workflow for Live-Cell Imaging cluster_prep Cell Preparation cluster_loading Probe Loading cluster_treatment Experimental Treatment cluster_imaging Image Acquisition cluster_analysis Data Analysis cell_culture 1. Seed cells on imaging dish transfection 2. Transfect with genetically encoded probe (e.g., TrxRFP1/2) OR prepare for small molecule probe loading cell_culture->transfection probe_incubation 3. Incubate cells with small molecule probe (e.g., this compound/Fast-TRFS) transfection->probe_incubation For small molecule probes treatment 4. Treat cells with compound of interest or stimulus transfection->treatment For genetically encoded probes probe_incubation->treatment microscopy 5. Acquire images using fluorescence microscopy treatment->microscopy quantification 6. Quantify fluorescence intensity microscopy->quantification

Caption: A generalized workflow for live-cell imaging with TrxR probes.

Experimental Protocols

Below are detailed methodologies for key experiments using the discussed red fluorescent TrxR probes.

Live-Cell Imaging with Small-Molecule Probes (this compound and Fast-TRFS)

This protocol provides a general guideline for staining and imaging live cells with this compound or Fast-TRFS. Optimization of probe concentration and incubation time may be required for different cell lines.

Materials:

  • This compound or Fast-TRFS stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Cells cultured on glass-bottom dishes or imaging plates

  • Fluorescence microscope equipped with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom imaging dish at an appropriate density to reach 60-80% confluency on the day of the experiment.

  • Probe Preparation: Prepare a working solution of the probe in pre-warmed live-cell imaging medium. A final concentration of 1-10 µM is a common starting point.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing imaging medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

    • For This compound , an incubation time of 30-120 minutes is typically required.

    • For Fast-TRFS , a blue fluorescence signal can be observed within 2 minutes, with a saturated signal within 30 minutes.

  • Washing (Optional but Recommended): After incubation, gently wash the cells two to three times with pre-warmed imaging medium to remove excess probe and reduce background fluorescence.

  • Imaging: Mount the dish on the fluorescence microscope. Acquire images using the appropriate excitation and emission wavelengths.

    • This compound: Excitation ~530 nm, Emission ~660 nm.

    • Fast-TRFS: Excitation ~345 nm, Emission ~460 nm.

  • Data Analysis: Quantify the mean fluorescence intensity of the cells or specific regions of interest using image analysis software.

Live-Cell Imaging with Genetically Encoded Biosensors (TrxRFP1 and TrxRFP2)

This protocol outlines the steps for expressing and imaging TrxRFP1 or TrxRFP2 in mammalian cells.

Materials:

  • Plasmid DNA encoding TrxRFP1 or TrxRFP2

  • Transfection reagent (e.g., Lipofectamine)

  • Mammalian cell line of interest

  • Culture medium and supplements

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a glass-bottom imaging dish to achieve 50-70% confluency at the time of transfection.

  • Transfection: Transfect the cells with the TrxRFP1 or TrxRFP2 plasmid DNA according to the manufacturer's protocol for your chosen transfection reagent.

  • Expression: Allow the cells to express the biosensor for 24-48 hours post-transfection.

  • Medium Exchange: Before imaging, replace the culture medium with a phenol red-free imaging medium to reduce background fluorescence.

  • Imaging: Place the imaging dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.

  • Image Acquisition: Acquire fluorescence images using an appropriate filter set (e.g., Excitation: 576 nm, Emission: 600 nm).

  • Experimental Treatment: If studying the effect of a specific compound, acquire baseline images before adding the compound to the medium. Continue to acquire images at regular intervals to monitor changes in fluorescence.

  • Data Analysis: Measure the fluorescence intensity changes over time in individual cells or the cell population. Normalize the fluorescence intensity to the baseline to determine the fold change.

Conclusion

The choice between small-molecule probes and genetically encoded biosensors for detecting TrxR activity depends on the specific experimental goals. Fast-TRFS offers a rapid and highly sensitive response, making it suitable for high-throughput screening and real-time kinetic studies. This compound provides a significant fluorescence turn-on in the red spectrum, which is advantageous for reducing cellular autofluorescence.

For studies requiring subcellular targeting and long-term monitoring of TrxR redox dynamics, the genetically encoded biosensors TrxRFP1 and TrxRFP2 are excellent choices. TrxRFP2 , as an improved version, offers faster kinetics and a greater dynamic range in live cells compared to its predecessor.

While this guide provides a comprehensive overview, it is important to note that key data such as quantum yield, limit of detection, and photostability are not consistently reported for all probes. Researchers are encouraged to perform their own characterizations to determine the most suitable probe for their experimental system.

References

Validating TRFS-red Specificity for Thioredoxin Reductase Activity with the Inhibitor Auranofin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Accurate Thiol-Based Redox Signaling Measurement

For researchers in cellular biology and drug development, the accurate measurement of thioredoxin reductase (TrxR) activity is crucial for understanding redox signaling pathways and evaluating the efficacy of therapeutic interventions. The fluorescent probe TRFS-red has emerged as a valuable tool for detecting TrxR activity in living cells due to its "turn-on" red fluorescence upon enzymatic reduction. However, to ensure the reliability of experimental results, it is imperative to validate that the observed fluorescence signal is specifically generated by TrxR activity. This guide provides a comprehensive comparison and detailed protocols for validating this compound results using the well-established TrxR inhibitor, Auranofin.

Performance Comparison of this compound in the Presence and Absence of a TrxR Inhibitor

The specificity of this compound for TrxR can be effectively demonstrated by comparing its fluorescence output in standard assays versus assays where TrxR is inhibited. Auranofin, a gold-containing compound, is a highly selective and irreversible inhibitor of TrxR, making it an excellent tool for such validation studies.[1]

ConditionDescriptionRelative Fluorescence Intensity (Fold Increase)Specificity Confirmation
This compound + Active TrxR In the presence of active thioredoxin reductase, the disulfide bond in this compound is reduced, leading to a conformational change that uncages a fluorophore, resulting in a significant increase in red fluorescence.~90-fold[2]Baseline for TrxR activity
This compound + Auranofin-Inhibited TrxR Pre-incubation with Auranofin irreversibly inhibits TrxR activity. Consequently, this compound is not efficiently reduced, and the fluorescence signal is significantly attenuated, remaining close to baseline levels.Near baseline (~1-fold)Demonstrates that the fluorescence signal is dependent on TrxR activity
This compound vs. Other Probes Compared to its predecessor, TRFS-green, this compound exhibits a more rapid response and a higher fluorescence signal increase. Another probe, Fast-TRFS, shows an even faster response but with a different sensing mechanism.TRFS-green: ~30-foldFast-TRFS: ~80-fold[2]Provides context for probe selection based on experimental needs

Signaling Pathway and Inhibition Mechanism

The thioredoxin system plays a pivotal role in maintaining cellular redox homeostasis. Thioredoxin reductase (TrxR) catalyzes the NADPH-dependent reduction of thioredoxin (Trx), which in turn reduces downstream protein disulfides, thereby regulating a multitude of cellular processes. This compound is designed to be a specific substrate for TrxR. Auranofin inhibits TrxR by covalently binding to its active site selenocysteine residue, thereby blocking its catalytic activity.

TrxR_Pathway Thioredoxin Reductase Signaling Pathway and Inhibition cluster_probe Probe Activation cluster_inhibition Inhibition NADPH NADPH NADP NADP+ NADPH->NADP e- TrxR_ox TrxR (Oxidized) TrxR_red TrxR (Reduced) TrxR_ox->TrxR_red NADPH Trx_ox Trx (Oxidized) TrxR_red->Trx_ox e- TRFS_red_off This compound (Non-fluorescent) TrxR_red->TRFS_red_off Reduction Trx_red Trx (Reduced) Trx_ox->Trx_red Protein_ox Substrate Protein (Oxidized) Trx_red->Protein_ox e- Protein_red Substrate Protein (Reduced) Protein_ox->Protein_red TRFS_red_on This compound (Fluorescent) TRFS_red_off->TRFS_red_on Auranofin Auranofin Auranofin->TrxR_red Inhibits

Caption: The thioredoxin reductase (TrxR) signaling pathway and the inhibitory action of Auranofin.

Experimental Protocols

In Vitro Validation of this compound using Recombinant TrxR

This protocol details the validation of this compound specificity using purified recombinant TrxR and Auranofin in a cell-free system.

Materials:

  • Recombinant human thioredoxin reductase 1 (TrxR1)

  • This compound probe

  • Auranofin

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission: ~560 nm/~610 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of Auranofin in DMSO.

    • Prepare a 10 mM stock solution of NADPH in assay buffer.

  • Set up Inhibition Reaction:

    • In separate microcentrifuge tubes, prepare the following reaction mixtures:

      • Control (Active TrxR): 50 nM recombinant TrxR1 in assay buffer. Add DMSO (vehicle control for Auranofin).

      • Inhibited TrxR: 50 nM recombinant TrxR1 in assay buffer. Add Auranofin to a final concentration of 10 µM.

    • Incubate both mixtures at room temperature for 30 minutes to allow for complete inhibition of TrxR by Auranofin.

  • Initiate the Assay:

    • To the wells of a 96-well black microplate, add the following:

      • Control Wells: The pre-incubated Control (Active TrxR) mixture.

      • Inhibited Wells: The pre-incubated Inhibited TrxR mixture.

      • Blank Wells: Assay buffer only.

    • Add NADPH to all wells to a final concentration of 200 µM.

    • Add this compound to all wells to a final concentration of 5 µM.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 610 nm.

    • Take readings every 5 minutes for a total of 60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (Blank Wells) from the readings of the Control and Inhibited Wells.

    • Plot the fluorescence intensity over time for both conditions.

    • Calculate the fold increase in fluorescence for the control condition compared to the inhibited condition at a specific time point (e.g., 60 minutes).

Cellular Validation of this compound in Live Cells

This protocol describes the validation of this compound in a cell-based assay using a cell line known to have significant TrxR activity (e.g., HeLa cells).

Materials:

  • HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound probe

  • Auranofin

  • Phosphate-Buffered Saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microscope or fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed HeLa cells in a 96-well black, clear-bottom microplate at a density of 1 x 10^4 cells per well.

    • Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare a working solution of Auranofin in complete cell culture medium.

    • Remove the culture medium from the wells and replace it with:

      • Control Wells: Complete cell culture medium with DMSO (vehicle control).

      • Inhibited Wells: Complete cell culture medium containing 5 µM Auranofin.

    • Incubate the cells for 2 hours at 37°C.

  • Probe Loading:

    • Prepare a 1 µM working solution of this compound in serum-free medium.

    • Remove the medium containing Auranofin or vehicle from all wells and wash the cells once with warm PBS.

    • Add the this compound working solution to all wells.

    • Incubate the cells for 30-60 minutes at 37°C.

  • Imaging and Analysis:

    • Fluorescence Microscopy:

      • Wash the cells twice with warm PBS.

      • Add fresh PBS or imaging buffer to the wells.

      • Image the cells using a fluorescence microscope with appropriate filters for red fluorescence.

    • Fluorescence Microplate Reader:

      • Wash the cells twice with warm PBS.

      • Add fresh PBS or imaging buffer to the wells.

      • Measure the fluorescence intensity using a microplate reader (Excitation/Emission: ~560 nm/~610 nm).

  • Data Interpretation:

    • Compare the fluorescence intensity between the control and Auranofin-treated cells. A significant reduction in fluorescence in the Auranofin-treated cells validates that the this compound signal is primarily due to TrxR activity.

Experimental Workflow for this compound Validation

The following diagram illustrates the logical flow of the experimental process for validating this compound results with a TrxR inhibitor.

Experimental_Workflow Experimental Workflow for this compound Validation cluster_setup Assay Setup cluster_incubation Incubation and Probe Loading cluster_measurement Data Acquisition and Analysis start Start: Prepare Cells or Recombinant TrxR treatment Treatment Groups start->treatment control Control Group (Vehicle) treatment->control inhibitor Inhibitor Group (Auranofin) treatment->inhibitor pre_incubation Pre-incubate with Inhibitor/Vehicle control->pre_incubation inhibitor->pre_incubation probe_loading Add this compound Probe pre_incubation->probe_loading incubation Incubate for Signal Development probe_loading->incubation measurement Measure Fluorescence Intensity incubation->measurement analysis Data Analysis and Comparison measurement->analysis conclusion Conclusion: Validate this compound Specificity analysis->conclusion

Caption: A step-by-step workflow for the validation of this compound specificity using a TrxR inhibitor.

By following these protocols and utilizing Auranofin as a specific inhibitor, researchers can confidently validate the specificity of this compound for measuring thioredoxin reductase activity, thereby ensuring the accuracy and reliability of their findings in the complex field of redox biology.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for TRFS-red

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for TRFS-red necessitates adherence to general laboratory chemical waste procedures. The following information is based on established best practices for handling and disposing of chemical waste in a research environment. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific protocols and to obtain the SDS from the supplier before handling or disposing of this product.

Immediate Safety and Handling Precautions

Before beginning any procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The specific requirements may vary based on the chemical's properties, which would be detailed in its SDS. General best practices include:

  • Eye Protection: Wear safety goggles or glasses.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood.

In case of accidental exposure, follow these general first-aid measures and seek medical attention:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

General Chemical Waste Disposal Procedures

The proper disposal of this compound, like any laboratory chemical, is dependent on its specific chemical and physical properties, as well as its potential hazards. Without an SDS, a conservative approach must be taken, treating the substance as hazardous waste.

Solid Waste Disposal:

  • Containment: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, leak-proof, and sealable hazardous waste container.

  • Labeling: Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), and any known hazard information.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste contractor.

Liquid Waste Disposal:

Solutions containing this compound should not be poured down the drain.

  • Collection: Collect all aqueous and solvent-based waste containing this compound in a clearly labeled, leak-proof hazardous waste container.

  • Labeling: Label the container with "Hazardous Waste," the full chemical names of all contents (including solvents), and their approximate concentrations.

  • Storage: Store the container in a designated hazardous waste accumulation area, ensuring it is sealed to prevent spills and evaporation.

  • Disposal: Contact your institution's EHS office for collection and disposal.

Experimental Protocols

Specific experimental protocols for the neutralization or deactivation of this compound for disposal are not available without the manufacturer's SDS. Any chemical treatment of waste should only be performed with a validated procedure and under the guidance of your institution's EHS department.

Data Presentation

As no quantitative data regarding the disposal or chemical properties of this compound was found, a data table cannot be provided.

Disposal Workflow

The following diagram illustrates a generalized workflow for the disposal of laboratory chemical waste, which should be adapted for this compound in consultation with your EHS office.

G General Chemical Waste Disposal Workflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Storage & Disposal start Start: Identify Waste Stream (Solid or Liquid this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in Designated Hazardous Waste Container ppe->collect label_waste Label Container with: 'Hazardous Waste' Chemical Name(s) Concentration(s) collect->label_waste store Store Sealed Container in Designated Waste Accumulation Area label_waste->store contact_ehs Contact EHS for Waste Pickup and Disposal store->contact_ehs end End: Waste Disposed of by Authorized Personnel contact_ehs->end

Caption: General workflow for the safe disposal of laboratory chemical waste.

Disclaimer: This information is intended as a general guide. The absence of a specific Safety Data Sheet for this compound makes it impossible to provide definitive disposal procedures. Always prioritize safety and consult with your institution's Environmental Health and Safety office and the chemical supplier for detailed and specific guidance.

Essential Safety and Logistical Information for Handling TRFS-red

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, use, and disposal of TRFS-red, a red fluorescent probe selective for thioredoxin reductase (TrxR). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

I. Personal Protective Equipment (PPE)

When handling this compound in its solid form or in solution, the following personal protective equipment is mandatory to minimize exposure and ensure safety.[1][2][3][4]

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times to protect from splashes. Should be compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Hand Protection Chemical-Resistant GlovesNitrile or latex gloves should be worn. Inspect for tears or holes before use. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA full-length lab coat is required to protect skin and clothing from potential spills.
Respiratory Protection Fume HoodAll handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of any airborne particles.
II. Operational Plan: Handling and Experimental Protocol

A. Storage and Handling

  • Storage of Solid Compound: Store this compound solid at 4°C, sealed away from moisture and light.[5]

  • Storage of Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO). Aliquot and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.

  • General Handling: Avoid inhalation, and contact with skin and eyes. Use only in well-ventilated areas, preferably within a fume hood.

B. Experimental Protocol: Live Cell Imaging

This protocol provides a general guideline for using this compound to image thioredoxin reductase in live cells. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Live cells seeded on a suitable imaging dish or plate

  • Fluorescence microscope with appropriate filters

Procedure:

  • Stock Solution Preparation:

    • In a chemical fume hood, prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Vortex briefly to ensure the compound is fully dissolved.

    • Store the stock solution in aliquots at -20°C or -80°C, protected from light.

  • Cell Preparation:

    • Culture cells to the desired confluency on a glass-bottom dish or chamber slide suitable for fluorescence microscopy.

  • Staining:

    • Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration of 1 µM.

    • Remove the existing medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for 30-120 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell line.

  • Imaging:

    • After incubation, gently wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

    • Add fresh, pre-warmed medium or PBS to the cells for imaging.

    • Image the cells using a fluorescence microscope. This compound has a maximal absorption at approximately 530 nm. Use appropriate filter sets for red fluorescence.

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.
Contaminated Solutions Collect all solutions containing this compound in a designated hazardous waste container. Do not pour down the drain. The container should be clearly labeled with the contents.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid hazardous waste container.
Contaminated PPE (e.g., gloves) Remove gloves and other disposable PPE and place them in the appropriate solid hazardous waste stream.
IV. Spill and Emergency Procedures
  • Minor Spill:

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.

  • Major Spill:

    • Evacuate the area and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact:

    • Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation:

    • Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion:

    • Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Visual Workflow Guides

The following diagrams illustrate the key procedural workflows for handling this compound.

TRFS_Handling_Workflow This compound Handling and Preparation Workflow cluster_prep Preparation start Start: Obtain this compound Solid ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Fume Hood weigh Weigh Solid this compound fume_hood->weigh ppe->fume_hood dissolve Dissolve in Anhydrous DMSO to Prepare Stock Solution weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store Aliquots at -20°C or -80°C Protected from Light aliquot->store end_prep Stock Solution Ready for Use store->end_prep

Caption: Workflow for the safe preparation of this compound stock solution.

TRFS_Disposal_Workflow This compound Waste Disposal Workflow cluster_disposal Disposal waste_source Generate this compound Waste (Solid, Liquid, Contaminated Materials) solid_waste Segregate Solid Waste (Unused compound, contaminated labware, PPE) waste_source->solid_waste liquid_waste Segregate Liquid Waste (Used staining solutions, washes) waste_source->liquid_waste solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container seal_containers Securely Seal Containers solid_container->seal_containers liquid_container->seal_containers ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) seal_containers->ehs_pickup end_disposal Waste Disposed Compliantly ehs_pickup->end_disposal

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.